molecular formula C26H36O17 B15597900 Rutinose heptaacetate

Rutinose heptaacetate

Katalognummer: B15597900
Molekulargewicht: 620.6 g/mol
InChI-Schlüssel: LUCVIXHBPBCYCD-QLANJSEWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Rutinose heptaacetate is a useful research compound. Its molecular formula is C26H36O17 and its molecular weight is 620.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-2-methyl-6-[[(2R,3R,4S,5R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]oxan-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O17/c1-10-19(36-11(2)27)21(38-13(4)29)23(40-15(6)31)25(35-10)34-9-18-20(37-12(3)28)22(39-14(5)30)24(41-16(7)32)26(43-18)42-17(8)33/h10,18-26H,9H2,1-8H3/t10-,18+,19-,20+,21+,22-,23+,24+,25+,26?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCVIXHBPBCYCD-QLANJSEWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Rutinose Heptaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutinose heptaacetate is a fully acetylated derivative of rutinose, a disaccharide composed of rhamnose and glucose. As a member of the glycoside family, it holds significant interest in pharmaceutical and biochemical research. The acetylation of the hydroxyl groups enhances its lipophilicity, which can improve its solubility in organic solvents, bioavailability, and stability.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visual representations of relevant workflows and potential biological pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and physiological conditions.

PropertyValueSource(s)
Molecular Formula C₂₆H₃₆O₁₇[1]
Molecular Weight 620.56 g/mol [1]
Appearance White to light yellow crystalline powder[1][2]
Melting Point 166-170 °C[1][2]
Boiling Point (Predicted) 884.5 ± 65.0 °C (at 760 mmHg)Predicted
Solubility Soluble in many organic solvents[3]
logP (Predicted) 0.4Predicted
CAS Number 29202-64-0[1][2]

Experimental Protocols

Synthesis of this compound via Acetylation of Rutinose

This protocol describes the chemical synthesis of this compound from its precursor, rutinose, using a standard acetylation procedure.

Materials:

Procedure: [4][5]

  • Dissolution: Dissolve rutinose (1.0 equivalent) in dry pyridine (5-10 mL per mmol of rutinose) in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Acetylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (at least 7.0 equivalents, typically a slight excess of 1.5-2.0 equivalents per hydroxyl group) dropwise to the solution while stirring.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench the excess acetic anhydride by the slow addition of methanol.

  • Solvent Removal: Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure.

  • Work-up: Dissolve the residue in dichloromethane or ethyl acetate. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification by Silica Gel Column Chromatography

This protocol outlines the purification of the crude this compound.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent system (e.g., a mixture of n-hexane and ethyl acetate, to be determined by TLC)

  • Glass column for chromatography

  • Fraction collection tubes

Procedure: [3][6]

  • TLC Optimization: Determine the optimal eluent system for separation using TLC. Test various ratios of n-hexane and ethyl acetate to achieve good separation between the product and any impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the optimized solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.

Analytical Methods

Instrumentation:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase (Isocratic):

  • A mixture of acetonitrile (B52724) and water. The exact ratio should be optimized based on the specific column and system to achieve good resolution.

Procedure:

  • Prepare a standard solution of this compound of known concentration.

  • Dissolve the sample in the mobile phase.

  • Inject the sample into the HPLC system.

  • Monitor the elution profile and determine the retention time and peak purity.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Solvent:

Procedure:

  • Dissolve a small amount of the purified product in the chosen deuterated solvent.

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the chemical shifts, coupling constants, and integration to confirm the structure of this compound. The presence of acetyl protons will be evident in the ¹H NMR spectrum, and the carbonyl carbons of the acetyl groups will appear in the ¹³C NMR spectrum.

Instrumentation:

  • Mass spectrometer (e.g., ESI-MS, MALDI-TOF)

Procedure:

  • Prepare a dilute solution of the sample.

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum to determine the molecular weight of Rutinose hentaacetate and analyze the fragmentation pattern to further confirm its structure.[7]

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Rutinose Rutinose ReactionMix Reaction Mixture Rutinose->ReactionMix Acetic Anhydride, Pyridine CrudeProduct Crude Rutinose heptaacetate ReactionMix->CrudeProduct Work-up Column Silica Gel Column Chromatography CrudeProduct->Column PureProduct Pure Rutinose heptaacetate Column->PureProduct Elution HPLC HPLC PureProduct->HPLC NMR NMR PureProduct->NMR MS Mass Spectrometry PureProduct->MS

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Hypothetical_Signaling_Pathway Hypothetical Antioxidant and Anti-inflammatory Mechanism cluster_cell Cell ROS Reactive Oxygen Species (ROS) NFkB NF-κB ROS->NFkB Activates RutinoseHeptaacetate Rutinose heptaacetate RutinoseHeptaacetate->ROS Scavenges RutinoseHeptaacetate->NFkB Inhibits AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT) RutinoseHeptaacetate->AntioxidantEnzymes Upregulates InflammatoryCytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->InflammatoryCytokines Promotes Transcription

Caption: Hypothetical mechanism of this compound's antioxidant and anti-inflammatory action.

References

Spectroscopic data analysis of Rutinose heptaacetate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for rutinose heptaacetate, a fully acetylated derivative of rutinose. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a structured format for easy reference and comparison. Detailed experimental protocols and a workflow diagram are included to assist researchers in the comprehensive spectroscopic characterization of this and similar acetylated glycosides.

Introduction

This compound is the peracetylated form of rutinose, a disaccharide composed of α-L-rhamnopyranose and α-D-glucopyranose linked by a (1→6) glycosidic bond. The acetylation of all free hydroxyl groups significantly alters its physical and chemical properties, making it more amenable to analysis by certain analytical techniques. Spectroscopic analysis is crucial for confirming the structure, purity, and conformation of this compound. This guide summarizes the key spectroscopic data and methodologies for its characterization.

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are based on established data for acetylated monosaccharides and related glycosides.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Glucose Moiety
H-1'~5.70d8.0
H-2'~5.10t9.5
H-3'~5.25t9.5
H-4'~5.05t9.5
H-5'~3.80ddd9.5, 4.5, 2.0
H-6a'~4.25dd12.0, 4.5
H-6b'~4.10dd12.0, 2.0
Rhamnose Moiety
H-1''~4.85d1.5
H-2''~5.20dd3.5, 1.5
H-3''~5.00dd9.5, 3.5
H-4''~5.30t9.5
H-5''~4.00dq9.5, 6.0
H-6'' (CH₃)~1.20d6.0
Acetyl Groups
7 x OAc~2.00 - 2.15s-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Carbon Assignment Chemical Shift (δ, ppm)
Glucose Moiety
C-1'~91.0
C-2'~71.0
C-3'~72.5
C-4'~68.0
C-5'~72.0
C-6'~66.0
Rhamnose Moiety
C-1''~97.5
C-2''~69.0
C-3''~69.5
C-4''~71.5
C-5''~67.0
C-6'' (CH₃)~17.5
Acetyl Groups
7 x C=O~169.0 - 171.0
7 x CH₃~20.5 - 21.0

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~2950 - 2850C-H stretching (alkane)Medium
~1750 - 1735C=O stretching (ester)Strong
~1250 - 1200C-O stretching (ester)Strong
~1050 - 1000C-O stretching (pyranose ring)Strong

Table 4: Predicted Mass Spectrometry Data for this compound

Ion m/z (calculated) Notes
[M+Na]⁺643.18Sodium adduct, commonly observed in ESI-MS.
[M+H]⁺621.20Protonated molecule, may be observed.
Fragment IonsVariousResulting from the loss of acetyl groups (42 Da) and cleavage of the glycosidic bond.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-10 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

    • Referencing: The residual CHCl₃ signal at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 (or more, depending on sample concentration).

    • Referencing: The CDCl₃ solvent signal at 77.16 ppm.

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount (2-5 mg) of this compound in a volatile solvent like dichloromethane (B109758) or acetone.

    • Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.[1]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty sample compartment.

    • Place the salt plate with the sample film in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

3.3 Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used for this type of analysis.

  • Data Acquisition (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Mass Range: Scan a range appropriate to detect the expected molecular ions and fragments (e.g., m/z 100-1000).

    • Capillary Voltage: Typically 3-5 kV.

    • Nebulizer Gas: Nitrogen, at a pressure optimized for stable spray.

    • Drying Gas: Nitrogen, at a temperature and flow rate optimized to desolvate the ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a purified compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS techniques, provides unambiguous confirmation of its chemical structure. The data presented in this guide serve as a valuable reference for researchers working with acetylated glycosides. By following the detailed experimental protocols, reproducible and high-quality spectroscopic data can be obtained, facilitating the structural elucidation and purity assessment of these important compounds in pharmaceutical and chemical research.

References

Unveiling the Potential of Rutinose Heptaacetate for Solubility Enhancement: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the mechanism of action of Rutinose heptaacetate for solubility enhancement is not currently available. This guide provides a comprehensive overview of the theoretical mechanisms and experimental protocols that can be employed to investigate its potential as a solubility-enhancing excipient, based on established principles of pharmaceutical science and the known properties of analogous acetylated saccharides.

Introduction to this compound and the Challenge of Poor Solubility

This compound is a derivative of rutin, a naturally occurring flavonoid glycoside.[1] Its acetylated structure suggests altered physicochemical properties compared to its parent compound, potentially rendering it a valuable excipient in pharmaceutical formulations. A significant hurdle in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can lead to low bioavailability and therapeutic inefficacy.[2][3] Techniques to enhance solubility are therefore of paramount importance. Rutinose hettaacetate is proposed as a potential agent to address this challenge.

Physicochemical Properties of this compound:

PropertyValueReference
Synonyms Hepta-O-acetyl rutinose[1]
CAS Number 29202-64-0[1]
Molecular Formula C₂₆H₃₆O₁₇[1]
Molecular Weight 620.56 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 166-170 °C[1]

Hypothesized Mechanisms of Solubility Enhancement

Based on the chemical structure of this compound and established solubility enhancement strategies, two primary mechanisms can be postulated: the formation of amorphous solid dispersions and co-amorphous systems . The acetylation of the rutinose backbone is expected to increase its lipophilicity and capacity for intermolecular interactions, such as hydrogen bonding, with poorly soluble drugs.[4]

Amorphous Solid Dispersions (ASDs)

In an ASD, the drug is molecularly dispersed in a carrier matrix in an amorphous state.[5] This high-energy, disordered state circumvents the need to overcome the crystal lattice energy during dissolution, leading to a significant increase in the apparent solubility and dissolution rate of the drug.[5] this compound, with its multiple acetyl groups, could serve as an effective carrier, forming a stable amorphous matrix that entraps the API molecules and prevents their recrystallization.

The proposed mechanism involves:

  • Inhibition of Crystallization: this compound molecules would sterically hinder the self-association of API molecules into a crystalline lattice.

  • Improved Wettability: The carrier may increase the wettability of the hydrophobic drug particles.

  • Formation of a Supersaturated Solution: Upon dissolution of the carrier, a supersaturated solution of the drug is formed, which can enhance absorption.

Co-amorphous Systems

Co-amorphous systems are homogeneous, single-phase amorphous systems composed of two or more small-molecule components, such as an API and a co-former.[6] Unlike ASDs that typically use polymeric carriers, co-amorphous systems utilize low molecular weight excipients. This compound is a suitable candidate for a co-former. The stabilization of the amorphous state in these systems is often attributed to intermolecular interactions, such as hydrogen bonding, between the drug and the co-former.[7]

Experimental Protocols for Investigating the Mechanism of Action

To elucidate the solubility enhancement mechanism of this compound, a systematic experimental approach is required. The following protocols for key experiments are provided as a guide for researchers.

Preparation of this compound-Drug Formulations

3.1.1. Solvent Evaporation Method (for Solid Dispersions and Co-amorphous Systems)

  • Dissolution: Dissolve both the poorly soluble drug and this compound in a common volatile solvent (e.g., methanol, ethanol, or a mixture thereof). The drug-to-carrier ratio should be varied systematically (e.g., 1:1, 1:2, 1:5, 1:10 by weight).

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-60 °C).

  • Drying: Dry the resulting solid film in a vacuum oven at a suitable temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving: Gently pulverize the dried mass and pass it through a sieve of appropriate mesh size to obtain a uniform powder.

3.1.2. Fusion (Melt) Method (for Solid Dispersions)

  • Mixing: Physically mix the drug and this compound in the desired weight ratios.

  • Melting: Heat the mixture in a controlled environment (e.g., an oil bath) to a temperature slightly above the melting point of the eutectic mixture (to be determined by DSC). Stir continuously until a homogenous melt is obtained.

  • Cooling: Rapidly cool the molten mixture on an ice bath to solidify it into a glassy state.

  • Pulverization and Sieving: Pulverize and sieve the solidified mass as described above.

Physicochemical Characterization

3.2.1. Differential Scanning Calorimetry (DSC)

  • Purpose: To determine the thermal properties, such as melting point and glass transition temperature (Tg), and to assess the physical state (crystalline or amorphous) of the drug in the formulations.

  • Protocol:

    • Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.

    • Use an empty sealed pan as a reference.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 200 °C) under a nitrogen purge.

    • The absence of the drug's melting endotherm and the presence of a single Tg for the mixture would indicate the formation of a homogeneous amorphous system.

3.2.2. X-Ray Powder Diffraction (XRPD)

  • Purpose: To confirm the amorphous or crystalline nature of the drug within the formulations.

  • Protocol:

    • Pack the powder sample into a sample holder.

    • Scan the sample over a 2θ range of 5° to 40° using a diffractometer with Cu Kα radiation.

    • The absence of sharp diffraction peaks characteristic of the crystalline drug and the presence of a halo pattern are indicative of an amorphous state.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To investigate potential intermolecular interactions (e.g., hydrogen bonding) between the drug and this compound.

  • Protocol:

    • Mix the sample with potassium bromide (KBr) and compress it into a pellet.

    • Record the FTIR spectrum over a wavenumber range of 4000 to 400 cm⁻¹.

    • Shifts in the characteristic vibrational bands (e.g., C=O, O-H, N-H) of the drug and/or this compound in the formulation compared to their pure forms can indicate intermolecular interactions.

Solubility and Dissolution Studies

3.3.1. Phase Solubility Studies

  • Purpose: To determine the stoichiometry and stability constant of any potential complexes formed between the drug and this compound in solution.

  • Protocol:

    • Prepare a series of aqueous solutions with increasing concentrations of this compound.

    • Add an excess amount of the drug to each solution.

    • Shake the suspensions at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (e.g., 24-72 hours).

    • Filter the samples, dilute the filtrate appropriately, and determine the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Plot the solubility of the drug as a function of the this compound concentration. The shape of the resulting phase solubility diagram provides information about the complexation.

3.3.2. In Vitro Dissolution Testing

  • Purpose: To evaluate the dissolution rate enhancement of the drug from the prepared formulations.

  • Protocol:

    • Use a USP dissolution apparatus (e.g., Apparatus II, paddle method).

    • Fill the dissolution vessels with a suitable dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate (B84403) buffer pH 6.8). Maintain the temperature at 37 ± 0.5 °C and the paddle speed at a constant rate (e.g., 50 or 75 rpm).

    • Add a quantity of the formulation equivalent to a specific dose of the drug to each vessel.

    • Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes) and replace with an equal volume of fresh medium.

    • Filter the samples and analyze the drug concentration.

    • Plot the cumulative percentage of drug released versus time.

Visualizing the Workflow and Hypothesized Mechanisms

The following diagrams, created using the DOT language, illustrate the experimental workflow and the proposed mechanisms of action.

Experimental_Workflow cluster_prep Formulation Preparation cluster_char Physicochemical Characterization cluster_eval Performance Evaluation Prep Drug + this compound SE Solvent Evaporation Prep->SE Method 1 Melt Fusion (Melt) Method Prep->Melt Method 2 DSC DSC SE->DSC XRPD XRPD SE->XRPD FTIR FTIR SE->FTIR PS Phase Solubility SE->PS Diss In Vitro Dissolution SE->Diss Melt->DSC Melt->XRPD Melt->FTIR Melt->PS Melt->Diss

Figure 1: General experimental workflow for investigating this compound.

ASD_Mechanism cluster_initial Initial State cluster_asd Amorphous Solid Dispersion cluster_dissolution Dissolution Initial Crystalline Drug + This compound ASD Molecularly Dispersed Amorphous Drug in This compound Matrix Initial->ASD Processing (e.g., Solvent Evaporation) Dissolved Supersaturated Drug Solution ASD->Dissolved Contact with Aqueous Medium

Figure 2: Hypothesized mechanism for amorphous solid dispersions (ASDs).

Coamorphous_Mechanism cluster_initial Initial State cluster_coamorphous Co-amorphous System cluster_dissolution Dissolution Initial Crystalline Drug + Crystalline Rutinose Heptaacetate Coamorphous Homogeneous Amorphous Phase with Intermolecular Interactions Initial->Coamorphous Co-processing (e.g., Milling, Quench Cooling) Dissolved Enhanced Drug Solubility Coamorphous->Dissolved Contact with Aqueous Medium

Figure 3: Hypothesized mechanism for co-amorphous systems.

Conclusion and Future Directions

While direct evidence for the solubility-enhancing mechanism of this compound is currently lacking, its chemical structure strongly suggests its potential as a valuable excipient in formulating poorly soluble drugs. The formation of amorphous solid dispersions or co-amorphous systems are the most probable mechanisms of action. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate these hypotheses. Future research should focus on conducting these studies with various BCS Class II drugs to elucidate the specific molecular interactions and to quantify the extent of solubility and dissolution enhancement. Such studies will be crucial in unlocking the full potential of this compound in modern drug delivery.

References

The Promise of Enhanced Bioavailability: A Technical Guide to Rutinose Heptaacetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rutinose heptaacetate, a fully acetylated derivative of the naturally occurring flavonoid rutin (B1680289), represents a promising strategy to overcome the inherent bioavailability challenges of its parent compound. Rutin, while exhibiting a wide range of beneficial biological activities, including antioxidant and anti-inflammatory effects, suffers from poor water solubility and limited absorption in its natural form. This in-depth technical guide explores the core concepts behind enhancing the bioavailability of rutin through acetylation, providing a comprehensive overview of the expected metabolic fate, experimental protocols for evaluation, and the potential signaling pathways modulated by these derivatives.

The Rationale for this compound: Overcoming Poor Bioavailability

Rutin (quercetin-3-O-rutinoside) is a glycoside of the flavonol quercetin (B1663063). Its clinical utility is hampered by low water solubility and consequently, poor oral bioavailability[1]. The hydrophilic sugar moiety (rutinose) and the overall molecular structure limit its passive diffusion across the intestinal epithelium. Upon oral administration, rutin is primarily metabolized by the gut microbiota, which hydrolyzes the glycosidic bond to release the aglycone, quercetin. Quercetin is then absorbed and undergoes extensive phase II metabolism in the enterocytes and the liver, resulting in the circulation of its glucuronide and sulfate (B86663) conjugates[2][3][4]. The overall absorption of rutin is low and variable[4][5].

Acetylation of rutin to form this compound is a chemical modification strategy aimed at increasing its lipophilicity. By masking the polar hydroxyl groups with acetyl groups, the molecule is expected to more readily permeate the lipid-rich cell membranes of the intestinal epithelium, thereby increasing its absorption.

Quantitative Data on Bioavailability: A Comparative Perspective

Table 1: Pharmacokinetic Parameters of Rutin and Quercetin Following Oral Administration in Rats

CompoundDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Reference
Rutin328 µmol/kgNot Detected (as rutin)--[4]
Quercetin165 µmol/kgNot Detected (as quercetin)--[4]
Rutin (from mulberry leaf extract)34.86 mg/kg1.55 ± 0.191.08.32 ± 1.21[6][7]
Quercetin (from mulberry leaf extract)11.13 mg/kg1.13 ± 0.330.336.98 ± 1.54[6][7]

Note: In the study by Yang et al. (2005), after oral administration of rutin and quercetin, only their conjugated metabolites (sulfates and glucuronides of quercetin) were detected in plasma, indicating extensive first-pass metabolism. The data from Ou-yang et al. (2013) shows detectable plasma concentrations of the parent compounds from a complex extract.

Table 2: Pharmacokinetic Parameters of Rutin from a Physalis peruviana Extract in Rabbits

AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋∞ (ng·h/mL)Absolute Bioavailability (F)Reference
Pure Rutin (p.o.)10025.8 ± 6.91.0 ± 0.060.1 ± 15.20.006[8]
Rutin in Extract (p.o.)7.4 (rutin equivalent)121 ± 321.0 ± 0.0411 ± 780.17[8]

This data illustrates that the formulation and presence of other compounds in an extract can significantly influence the bioavailability of rutin.

Experimental Protocols for Bioavailability Assessment

A thorough evaluation of the bioavailability of this compound derivatives requires a combination of in vitro and in vivo experimental models.

In Vitro Permeability Assessment: Caco-2 Cell Monolayer Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.

Objective: To determine the apparent permeability coefficient (Papp) of this compound derivatives across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.

  • Monolayer Integrity: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.

  • Transport Study:

    • The test compound (this compound derivative) is added to the apical (AP) side of the monolayer, and the appearance of the compound in the basolateral (BL) side is monitored over time. This represents the absorptive transport.

    • Conversely, the compound is added to the BL side, and its appearance on the AP side is monitored to assess efflux.

  • Sample Analysis: Samples from both the AP and BL compartments at various time points are collected and analyzed by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp = (dQ/dt) / (A * C₀)

    where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter membrane, and C₀ is the initial concentration of the drug in the donor chamber.

Workflow for Caco-2 Permeability Assay

G cluster_prep Preparation cluster_validation Validation cluster_experiment Experiment cluster_analysis Analysis Caco2 Caco-2 Cell Culture Seeding Seed cells on Transwell inserts Caco2->Seeding Differentiation Differentiate for 21-25 days Seeding->Differentiation TEER Measure TEER Differentiation->TEER LuciferYellow Lucifer Yellow Permeability Differentiation->LuciferYellow AddCompound Add this compound to Apical/Basolateral Side TEER->AddCompound LuciferYellow->AddCompound Incubate Incubate and Collect Samples AddCompound->Incubate HPLC_MS Analyze Samples by HPLC or LC-MS/MS Incubate->HPLC_MS PappCalc Calculate Papp HPLC_MS->PappCalc

Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, and oral bioavailability) of rutinose hettaacetate derivatives in a rodent model (e.g., Sprague-Dawley rats).

Methodology:

  • Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for at least one week before the experiment.

  • Dosing:

    • Oral Administration: A suspension or solution of the test compound is administered to fasted rats via oral gavage.

    • Intravenous Administration: For determining absolute bioavailability, a separate group of rats receives the compound intravenously.

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Preparation and Analysis: Plasma samples are prepared (e.g., by protein precipitation or liquid-liquid extraction) and the concentration of the parent compound and its potential metabolites is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life (t½).

  • Bioavailability Calculation: The absolute oral bioavailability (F) is calculated as follows:

    F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Workflow for In Vivo Pharmacokinetic Study

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animals Acclimatize Rats Oral Oral Gavage Animals->Oral IV Intravenous Injection Animals->IV DosingPrep Prepare Dosing Formulations DosingPrep->Oral DosingPrep->IV BloodCollection Serial Blood Collection Oral->BloodCollection IV->BloodCollection PlasmaPrep Prepare Plasma BloodCollection->PlasmaPrep LCMS LC-MS/MS Analysis PlasmaPrep->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis Bioavailability Calculate Bioavailability PK_Analysis->Bioavailability

Caption: Workflow for conducting an in vivo pharmacokinetic study in a rodent model.

Potential Signaling Pathways Modulated by this compound Derivatives

The anti-inflammatory properties of flavonoids, including rutin and quercetin, are well-documented and are often attributed to their ability to modulate key inflammatory signaling pathways. It is hypothesized that rutinose hettaacetate derivatives, after absorption and potential deacetylation to release the active aglycone, would exert similar effects.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Flavonoids have been shown to inhibit NF-κB activation at multiple levels.

Hypothesized Inhibition of the NF-κB Pathway by Rutin Derivatives

G cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression NFkB->Gene Induces NFkB_IkB->NFkB IκB Degradation RutinDeriv Rutin Derivative (Metabolites) RutinDeriv->IKK Inhibits RutinDeriv->NFkB Inhibits Translocation

Caption: Hypothesized mechanism of NF-κB pathway inhibition by rutin derivatives.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate downstream targets, leading to the activation of transcription factors like AP-1, which in turn regulate the expression of inflammatory mediators. Flavonoids have been reported to inhibit the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.

Hypothesized Modulation of the MAPK Pathway by Rutin Derivatives

G Stimuli Inflammatory Stimuli MAPKKK MAPKKK (e.g., ASK1, TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Induces RutinDeriv Rutin Derivative (Metabolites) RutinDeriv->MAPKKK Inhibits RutinDeriv->MAPKK Inhibits RutinDeriv->MAPK Inhibits

Caption: Hypothesized modulation of the MAPK signaling pathway by rutin derivatives.

Conclusion and Future Directions

This compound and other acylated derivatives of rutin hold significant potential for improving the therapeutic efficacy of this abundant natural flavonoid. The increased lipophilicity afforded by acetylation is a well-established strategy for enhancing oral bioavailability. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these derivatives. Future research should focus on conducting in vivo pharmacokinetic studies to generate concrete data on the absorption, distribution, metabolism, and excretion of this compound. Furthermore, detailed mechanistic studies are warranted to confirm and elucidate the specific interactions of these derivatives and their metabolites with key inflammatory signaling pathways. Such data will be invaluable for the rational design and development of novel, more effective flavonoid-based therapeutics.

References

A Technical Guide to the In Silico Modeling of Rutinose Heptaacetate Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental and computational studies on Rutinose heptaacetate are not extensively available in publicly accessible literature. This guide, therefore, provides a comprehensive framework based on established in silico methodologies and data from closely related flavonoid compounds, such as Rutin. The protocols and data presented herein serve as a robust starting point for researchers initiating computational studies on this compound.

Introduction to this compound and In Silico Modeling

This compound is an acetylated derivative of rutinose, a disaccharide which is the glycoside component of Rutin (Quercetin-3-O-rutinoside). Rutin and its aglycone, quercetin, are well-studied flavonoids known for a wide range of biological activities. The acetylation of the sugar moiety can significantly alter the compound's physicochemical properties, such as lipophilicity and membrane permeability, potentially enhancing its bioavailability and therapeutic efficacy.

In silico modeling provides a powerful, cost-effective, and rapid approach to predict and analyze the interactions between a small molecule like this compound and its potential biological targets. Techniques such as molecular docking and molecular dynamics (MD) simulations can elucidate binding affinities, identify key interacting residues, and assess the stability of the ligand-protein complex, thereby guiding further experimental validation and drug development efforts.

Computational Workflow Overview

The in silico analysis of this compound interactions follows a structured workflow, beginning with target identification and culminating in the analysis of complex stability.

G cluster_0 Setup Phase cluster_1 Preparation Phase cluster_2 Simulation Phase cluster_3 Analysis Phase A Target Protein Identification (e.g., from Rutin studies) B 3D Structure Acquisition (PDB Database) A->B D Protein Preparation (Remove water, add hydrogens) B->D C Ligand 3D Structure (PubChem / Build) E Ligand Preparation (Energy Minimization) C->E F Molecular Docking (e.g., PyRx, AutoDock) D->F E->F G Molecular Dynamics Simulation (e.g., GROMACS) F->G H Binding Energy Calculation F->H I Interaction Analysis (Hydrogen Bonds, etc.) F->I J Complex Stability Analysis (RMSD, RMSF) G->J cluster_0 Cellular Environment cluster_1 Therapeutic Intervention Stimulus Inflammatory Stimulus (e.g., Cytokines) Pathway Signaling Cascade (e.g., MAPK/AP-1) Stimulus->Pathway MMP MMP Gene Expression & Pro-MMP Activation Pathway->MMP ActiveMMP Active MMPs (MMP-2, MMP-8) MMP->ActiveMMP Degradation Extracellular Matrix Degradation ActiveMMP->Degradation Rutinose Rutinose Heptaacetate Rutinose->ActiveMMP Inhibition Start Start: Docked Ligand-Protein Complex Topology Generate Topology (Force Field Application) Start->Topology Box Define Simulation Box Topology->Box Solvate Add Water Molecules (Solvation) Box->Solvate Ions Add Ions (Neutralization) Solvate->Ions EnergyMin Energy Minimization Ions->EnergyMin NVT NVT Equilibration (Temperature Stabilization) EnergyMin->NVT NPT NPT Equilibration (Pressure Stabilization) NVT->NPT Production Production MD Run NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

The Pivotal Role of Rutinose Heptaacetate in Flavonoid Metabolism and Pharmaceutical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of rutinose heptaacetate, a key intermediate in the study of flavonoid metabolism and the development of novel therapeutics. We delve into its chemical properties, its crucial role as a precursor in the synthesis of complex flavonoids, and its application in elucidating enzymatic pathways. This document offers detailed experimental protocols for its synthesis and use in research, alongside a compilation of relevant quantitative data. Furthermore, we present visual representations of the flavonoid biosynthesis pathway and experimental workflows to facilitate a deeper understanding of its metabolic context and practical applications.

Introduction to this compound

This compound, also known as hepta-O-acetyl rutinose, is a fully acetylated derivative of rutinose, a disaccharide composed of α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose.[1] Its chemical formula is C₂₆H₃₆O₁₇, with a molecular weight of 620.56 g/mol .[1] The acetylation of the hydroxyl groups of rutinose significantly alters its physicochemical properties, most notably increasing its lipophilicity and solubility in organic solvents. This characteristic makes it a valuable intermediate in chemical and enzymatic synthesis, where protection of the hydroxyl groups is necessary to achieve specific glycosylation patterns.

In the realm of flavonoid research, this compound serves as a critical tool for investigating the mechanisms of glycosyltransferases and rutinosidases, enzymes that play a central role in the biosynthesis and metabolism of flavonoid glycosides.[2][3] Furthermore, its use as a precursor allows for the controlled synthesis of various flavonoid rutinosides, enabling the exploration of their structure-activity relationships and potential therapeutic applications.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Synonyms Hepta-O-acetyl rutinose[1]
CAS Number 29202-64-0[1][4]
Molecular Formula C₂₆H₃₆O₁₇[1]
Molecular Weight 620.56 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 166-170 °C[1]
Purity ≥ 98% (GC)[1]
Solubility Slightly soluble in Chloroform and Methanol[4]
Storage Room Temperature[1]

Role in Flavonoid Metabolism and Research

Flavonoids are a diverse class of polyphenolic secondary metabolites in plants, synthesized via the phenylpropanoid pathway.[5][6] They exist predominantly as glycosides, where sugar moieties are attached to the flavonoid aglycone. This glycosylation significantly impacts their solubility, stability, and bioavailability.[7] Rutinose is a common sugar moiety found in many naturally occurring flavonoids, such as rutin (B1680289) (quercetin-3-O-rutinoside) and hesperidin.[8][9]

This compound plays a crucial role in the following areas of flavonoid research:

  • Elucidation of Enzymatic Pathways: As a protected sugar donor, this compound is instrumental in studying the activity and substrate specificity of glycosyltransferases (GTs). These enzymes are responsible for the glycosylation of flavonoids. By using an acetylated donor, researchers can control the glycosylation reaction and identify the specific hydroxyl groups on the flavonoid aglycone that are targeted by the enzyme.

  • Synthesis of Novel Flavonoid Glycosides: this compound serves as a key building block for the chemical and chemoenzymatic synthesis of a wide array of flavonoid rutinosides. This allows for the creation of novel compounds with potentially enhanced biological activities or improved pharmacokinetic profiles.

  • Investigating Flavonoid Metabolism: The breakdown of flavonoid rutinosides is catalyzed by rutinosidases, which cleave the rutinose moiety.[2][3] this compound and its derivatives can be used as substrates or inhibitors in studies aimed at understanding the kinetics and mechanism of these enzymes, which are crucial for the absorption and metabolism of dietary flavonoids in the gut.[9]

Flavonoid Biosynthesis Pathway

The biosynthesis of flavonoids is a complex pathway involving a series of enzymatic reactions. The core flavonoid structure is synthesized from phenylalanine and malonyl-CoA. Subsequent modifications, including hydroxylation, glycosylation, and methylation, lead to the vast diversity of flavonoids found in nature. The following diagram illustrates the main steps of the flavonoid biosynthesis pathway.

Flavonoid_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Core Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Coumaroyl_CoA Coumaroyl_CoA p_Coumaric_acid->Coumaroyl_CoA 4CL Chalcone Chalcone Coumaroyl_CoA->Chalcone CHS Flavanone Flavanone Chalcone->Flavanone CHI Dihydroflavonol Dihydroflavonol Flavanone->Dihydroflavonol F3H Flavanone_Glycoside Flavanone Glycoside (e.g., Hesperetin-7-O-glucoside) Flavanone->Flavanone_Glycoside UGT Flavonol_Aglycone Flavonol Aglycone (e.g., Quercetin) Dihydroflavonol->Flavonol_Aglycone FLS Flavonol_Rutinoside Flavonol Rutinoside (e.g., Rutin) Flavonol_Aglycone->Flavonol_Rutinoside Glycosyltransferase Rutinose_Heptaacetate Rutinose Heptaacetate Rutinose_Heptaacetate->Flavonol_Rutinoside Experimental_Workflow start Start deprotection 1. Deprotection of This compound start->deprotection activation 2. Activation of Rutinose (e.g., to UDP-Rutinose) deprotection->activation reaction_setup 3. Enzymatic Reaction Setup: - Flavonoid Aglycone - Activated Rutinose - Glycosyltransferase - Buffer activation->reaction_setup incubation 4. Incubation (Controlled Temperature & Time) reaction_setup->incubation quenching 5. Reaction Quenching incubation->quenching extraction 6. Product Extraction quenching->extraction purification 7. Purification (e.g., HPLC) extraction->purification analysis 8. Analysis (NMR, MS) purification->analysis end End analysis->end

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Rutinose Heptaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutinose heptaacetate is a fully acetylated derivative of rutinose, a disaccharide composed of rhamnose and glucose. As a glycoside derivative, it holds potential in pharmaceutical and nutraceutical applications due to its ability to enhance the solubility and bioavailability of active compounds.[1] Its acetylated structure may also contribute to improved stability.[1] Understanding the thermal stability and degradation profile of this compound is critical for defining its handling, processing, and storage conditions, ensuring product quality and safety.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. The melting point is a key indicator of thermal stability.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms Hepta-O-acetyl rutinose, β-Heptaacetylrutinose[1][2]
CAS Number 29202-64-0 / 5239-09-8[1][2][3]
Molecular Formula C26H36O17[1]
Molecular Weight 620.56 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 166-170 °C[1][2]

Predicted Thermal Degradation Profile

The thermal degradation of acetylated carbohydrates like this compound is expected to be a multi-stage process. Based on studies of similar compounds, a likely degradation pathway involves the initial loss of acetyl groups followed by the breakdown of the glycosidic bond and subsequent charring of the sugar backbone.

Expected Observations from Thermal Analysis:

  • Initial Weight Loss: A minor weight loss may be observed at lower temperatures, corresponding to the release of any residual solvent or moisture.

  • Deacetylation: The primary degradation phase is anticipated to involve the removal of the seven acetyl groups. This would likely occur over a broad temperature range.

  • Glycosidic Bond Cleavage: Following or concurrent with deacetylation, the glycosidic bond linking the rhamnose and glucose units is expected to break.

  • Char Formation: At higher temperatures, the remaining carbohydrate structure will likely decompose into a stable char residue.

Experimental Protocols for Thermal Stability Assessment

A thorough investigation of the thermal stability of this compound would involve a combination of thermo-analytical and chromatographic techniques.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[4][5]

Table 2: Typical TGA Experimental Protocol for this compound

ParameterRecommended SettingPurpose
Instrument TGA Q500 or similarMeasures weight loss versus temperature.
Sample Size 5-10 mgEnsures uniform heating.
Pan Type Platinum or AluminaInert at high temperatures.
Heating Rate 10 °C/minA standard rate for kinetic studies.
Temperature Range 25 °C to 600 °CTo cover all potential degradation stages.
Purge Gas Nitrogen (50 mL/min)Provides an inert atmosphere to prevent oxidation.
Data Analysis Onset of decomposition, % weight loss at specific temperaturesTo quantify thermal stability.
Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7][8] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Table 3: Typical DSC Experimental Protocol for this compound

ParameterRecommended SettingPurpose
Instrument DSC Q2000 or similarMeasures heat flow associated with thermal transitions.
Sample Size 2-5 mgProvides good resolution of thermal events.
Pan Type Hermetically sealed aluminum pansPrevents loss of volatile components.
Heating Rate 10 °C/minConsistent with TGA analysis.
Temperature Range 25 °C to 250 °CTo characterize the melting point and any pre-melting transitions.
Purge Gas Nitrogen (50 mL/min)Maintains an inert atmosphere.
Data Analysis Onset temperature, peak temperature, and enthalpy of melting (ΔH)To characterize the melting behavior.
Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways under various stress conditions.[9][10][11]

Table 4: Conditions for Forced Degradation Studies of this compound

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48 hoursTo assess susceptibility to acid-catalyzed degradation.
Base Hydrolysis 0.1 M NaOH at room temperature for 2-8 hoursTo evaluate stability in alkaline conditions.
Oxidation 3% H2O2 at room temperature for 24 hoursTo determine susceptibility to oxidative degradation.
Thermal Stress Solid sample heated at 105 °C for 48 hoursTo assess degradation in the solid state at elevated temperatures.
Photostability Exposed to ICH-compliant light sourceTo evaluate sensitivity to light.
High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis

HPLC is a crucial technique for separating, identifying, and quantifying the parent compound and its degradation products.[12][13][14][15]

Table 5: Suggested HPLC Method for this compound and its Degradants

ParameterRecommended Setting
Column C18 (e.g., 4.6 x 150 mm, 5 µm) or Amino column
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the thermal stability of a pharmaceutical compound like this compound.

G cluster_0 Thermal Analysis cluster_1 Forced Degradation cluster_2 Analysis of Degradants cluster_3 Data Interpretation TGA Thermogravimetric Analysis (TGA) Profile Degradation Profile TGA->Profile DSC Differential Scanning Calorimetry (DSC) DSC->Profile Acid Acid Hydrolysis HPLC HPLC-RI/ELSD Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photostability Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS LCMS->Profile Pathway Degradation Pathway Elucidation Profile->Pathway Stability Stability-Indicating Method Development Pathway->Stability Rutinose This compound Sample Rutinose->TGA Solid State Rutinose->DSC Solid State Rutinose->Acid Stress Conditions Rutinose->Base Stress Conditions Rutinose->Oxidation Stress Conditions Rutinose->Thermal Stress Conditions Rutinose->Photo Stress Conditions G A This compound B Deacetylation (Loss of 7 Acetyl Groups) A->B Heat C Partially Deacetylated Intermediates B->C D Glycosidic Bond Cleavage C->D E Monosaccharide Derivatives (Acetylated Glucose & Rhamnose) D->E F Further Degradation E->F G Char Residue F->G

References

Rutinose heptaacetate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Rutinose heptaacetate, a peracetylated form of the disaccharide rutinose. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its chemical identification, synthesis, and potential biological activities.

Chemical Identifiers and Physical Properties

This compound is a chemically modified derivative of rutinose, a disaccharide composed of rhamnose and glucose. The acetylation of its hydroxyl groups enhances its lipophilicity, which can influence its stability and bioavailability.[1][2] There are two primary CAS numbers associated with this compound, likely representing different isomers or naming conventions.

Table 1: Chemical Identifiers for this compound

IdentifierValue (CAS: 29202-64-0)Value (CAS: 5239-09-8)
IUPAC Name [(2S,3S,4R,5R,6R)-4,5-diacetyloxy-2-methyl-6-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]oxan-3-yl] acetateβ-D-Glucopyranose, 6-O-(2,3,4-tri-O-acetyl-6-deoxy-α-L-mannopyranosyl)-, 1,2,3,4-tetraacetate
Synonyms Hepta-O-acetyl rutinoseRutinose, heptaacetate, β-
Molecular Formula C₂₆H₃₆O₁₇C₂₆H₃₆O₁₇
Molecular Weight 620.56 g/mol 620.55 g/mol
PubChem CID Not explicitly assigned78901
InChI Not explicitly assignedInChI=1S/C26H36O17/c1-10-19(36-11(2)27)21(38-13(4)29)23(40-15(6)31)25(35-10)34-9-18-20(37-12(3)28)22(39-14(5)30)24(41-16(7)32)26(43-18)42-17(8)33/h10,18-26H,9H2,1-8H3/t10-,18+,19-,20+,21+,22-,23+,24+,25+,26+/m0/s1
InChIKey Not explicitly assignedLUCVIXHBPBCYCD-ZDOYKWLUSA-N
SMILES Not explicitly assignedC[C@H]1--INVALID-LINK--OC[C@@H]2--INVALID-LINK--OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C">C@@HOC(=O)C

Table 2: Physical Properties of this compound (CAS: 29202-64-0)

PropertyValue
Appearance White to light yellow crystalline powder
Melting Point 166-170 °C
Purity ≥ 98% (GC)
Storage Conditions Room Temperature

Experimental Protocols

General Synthesis of Peracetylated Glycosides

General Protocol for Peracetylation:

  • Dissolution: The carbohydrate (e.g., rutinose) is dissolved in a suitable solvent, such as pyridine (B92270) or a mixture of acetic anhydride (B1165640) and a catalyst.

  • Acetylation: Acetic anhydride is added to the solution, often in excess, to ensure complete acetylation of all hydroxyl groups.

  • Catalysis: A catalyst, such as indium(III) triflate (In(OTf)₃) or a Lewis acid like boron trifluoride etherate (BF₃·Et₂O), can be used to accelerate the reaction.[3][4] The reaction is typically stirred at room temperature or slightly elevated temperatures.

  • Work-up: The reaction mixture is quenched, often with water or an aqueous sodium bicarbonate solution, to neutralize the acid and decompose excess acetic anhydride.

  • Extraction: The acetylated product is extracted into an organic solvent like ethyl acetate.

  • Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by silica (B1680970) gel column chromatography, to yield the pure peracetylated glycoside.[4]

General De-O-acetylation (Zemplén Deacetylation)

The removal of acetyl groups to yield the parent carbohydrate can be achieved through Zemplén deacetylation, a widely used method in carbohydrate chemistry.[4]

General Protocol for De-O-acetylation:

  • Dissolution: The acetylated compound is dissolved in dry methanol (B129727).

  • Catalysis: A catalytic amount of sodium methoxide (B1231860) in methanol is added to the solution.

  • Reaction: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Neutralization: The reaction is neutralized by adding an ion-exchange resin (H⁺ form) until the pH is neutral.

  • Filtration and Concentration: The resin is filtered off, and the filtrate is concentrated under reduced pressure.

  • Purification: The residue can be further purified by silica gel chromatography if necessary.

Potential Biological Signaling Pathways

This compound, as a derivative of rutin (B1680289), is anticipated to exhibit similar, if not enhanced, biological activities due to its increased lipophilicity, which may improve cell membrane permeability. The biological effects of flavonoids like rutin are often attributed to their antioxidant and anti-inflammatory properties, which are mediated through various signaling pathways.

Nrf2/ARE Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary mechanism for cellular defense against oxidative stress. Flavonoids are known to activate this pathway.

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitin Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus translocation Nrf2_n Nrf2 Ub->Keap1_Nrf2 Ubiquitination ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, etc.) Rutinose_Heptaacetate Rutinose Heptaacetate Rutinose_Heptaacetate->Keap1_Nrf2 may induce dissociation ARE_n ARE Nrf2_n->ARE_n binds to Antioxidant_Enzymes_n Antioxidant Enzymes (HO-1, NQO1, etc.) ARE_n->Antioxidant_Enzymes_n promotes transcription

Caption: Nrf2/ARE antioxidant response pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for proteasomal degradation.[5][6] Oxidative stress or the presence of activators like flavonoids can induce the dissociation of the Keap1-Nrf2 complex.[6][7] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1), leading to their increased expression and enhanced cellular antioxidant capacity.[7]

NF-κB Inflammatory Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many flavonoids have been shown to inhibit this pathway, thereby exerting anti-inflammatory effects.

NFkB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits IkB_p p-IκBα Proteasome Proteasomal Degradation IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocation NFkB_n NF-κB IkB_p->Proteasome Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Rutinose_Heptaacetate Rutinose Heptaacetate Rutinose_Heptaacetate->IKK may inhibit Rutinose_Heptaacetate->NFkB may inhibit nuclear translocation Inflammatory_Genes_n Pro-inflammatory Genes (COX-2, iNOS, Cytokines) NFkB_n->Inflammatory_Genes_n promotes transcription

Caption: NF-κB inflammatory signaling pathway.

In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα.[8][9] Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα.[9][10] This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome.[8] The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus.[8][9][10] In the nucleus, NF-κB binds to the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.[10][11] Flavonoids may inhibit this pathway by preventing the phosphorylation of IκBα or by directly inhibiting the nuclear translocation of NF-κB.[9][12]

Applications in Drug Development

This compound's properties make it a compound of interest for pharmaceutical and nutraceutical applications.[1] Its acetylated structure can lead to improved stability and a prolonged release of therapeutic agents.[2] Furthermore, its potential to enhance the solubility and bioavailability of active pharmaceutical ingredients makes it a valuable candidate for drug delivery systems.[1][2] The antioxidant and anti-inflammatory activities suggest its potential use in the development of health supplements and functional foods.[1]

DrugDevWorkflow Start Rutinose (from Rutin hydrolysis) Acetylation Peracetylation Start->Acetylation RutinoseHeptaacetate This compound Acetylation->RutinoseHeptaacetate Formulation Formulation Development RutinoseHeptaacetate->Formulation DrugDelivery Enhanced Drug Delivery (Improved Solubility & Bioavailability) Formulation->DrugDelivery Nutraceuticals Nutraceuticals & Functional Foods Formulation->Nutraceuticals Preclinical Preclinical Studies (In vitro & In vivo) DrugDelivery->Preclinical Nutraceuticals->Preclinical Clinical Clinical Trials Preclinical->Clinical Market Market Approval Clinical->Market

Caption: this compound drug development workflow.

Conclusion

This compound is a promising derivative of a naturally occurring disaccharide with potential applications in drug delivery and as a bioactive compound. Its chemical and physical properties, combined with its likely modulation of key cellular signaling pathways involved in antioxidant and anti-inflammatory responses, make it a subject of interest for further research and development. This technical guide provides a foundational understanding for scientists and researchers to explore the full potential of this compound.

References

Solubility profile of Rutinose heptaacetate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility Profile of Rutinose Heptaacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fully acetylated derivative of rutinose, a disaccharide composed of rhamnose and glucose. As a glycoside derivative, it holds significant interest in pharmaceutical and biochemical research. Its acetylated structure is believed to enhance the solubility and bioavailability of active pharmaceutical ingredients, making it a valuable component in drug formulation.[1] Furthermore, this compound is explored for its potential antioxidant and anti-inflammatory effects, positioning it as a promising ingredient in the development of nutraceuticals and functional foods.[1] This technical guide provides a comprehensive overview of the current knowledge on the solubility profile of this compound, including its physicochemical properties and a detailed experimental protocol for solubility determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for understanding its behavior in different solvent systems and for designing appropriate experimental conditions.

PropertyValueReference
Molecular Formula C26H36O17[2]
Molecular Weight 620.55 g/mol [3]
Appearance White to Off-White Solid / Crystalline Powder[1][3]
Melting Point 168-171°C[3]
CAS Number 29202-64-0[3]

Solubility Profile of this compound

Qualitative Solubility Data

The following table summarizes the available qualitative solubility data for this compound.

SolventSolubilityReference
Chloroform (B151607)Slightly Soluble[3]
Methanol (B129727)Slightly Soluble[3]
Inferred Solubility Characteristics

The chemical structure of this compound, a fully acetylated disaccharide, provides insights into its likely solubility behavior. The seven acetyl groups significantly increase the molecule's lipophilicity compared to its parent compound, rutinose. Rutinose itself is reported to be easily soluble in water and soluble in ethanol. The acetylation masks the polar hydroxyl groups of the sugar moieties, which would be expected to decrease its solubility in polar protic solvents like water and increase its solubility in non-polar organic solvents. The qualitative data indicating slight solubility in methanol and chloroform aligns with this expectation.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized experimental protocol for determining the equilibrium solubility of a compound such as this compound. This method is based on the widely accepted shake-flask technique.

Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method (e.g., HPLC-UV, gravimetric analysis).

Materials and Reagents
  • This compound (of known purity)

  • Solvents of interest (e.g., water, ethanol, methanol, chloroform, acetone, dimethyl sulfoxide)

  • Analytical standards for quantification

Apparatus
  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or orbital shaker in a temperature-controlled incubator

  • Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

Procedure
  • Sample Preparation: Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a known volume of the selected solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant rate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points to confirm that the concentration has reached a plateau.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Dilution: If necessary, accurately dilute the filtered sample with the appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Calculate the solubility of this compound in the solvent, taking into account any dilution factors. The results are typically expressed in units such as mg/mL or g/100mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of this compound.

Solubility_Workflow start Start: Solubility Determination prepare_samples Prepare Samples: Add excess this compound to vials start->prepare_samples add_solvent Add a known volume of solvent prepare_samples->add_solvent equilibrate Equilibrate at constant temperature with agitation (e.g., 24-72h) add_solvent->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Filter supernatant to obtain a clear saturated solution settle->filter dilute Dilute the saturated solution (if necessary) filter->dilute analyze Analyze concentration using a validated analytical method (e.g., HPLC) dilute->analyze calculate Calculate Solubility (e.g., in mg/mL) analyze->calculate end_process End: Report Solubility Data calculate->end_process

References

Methodological & Application

Application Notes: Chemical Synthesis of Rutinose Heptaacetate from Rutin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the chemical synthesis of rutinose heptaacetate from the flavonoid glycoside, rutin (B1680289). The synthesis is a two-step process commencing with the acid-catalyzed hydrolysis of rutin to yield the disaccharide rutinose and the aglycone quercetin. Subsequently, the unprotected rutinose is peracetylated using acetic anhydride (B1165640) to produce this compound. This protocol is intended for researchers in medicinal chemistry, drug development, and natural product synthesis. All quantitative data are summarized for clarity, and a detailed experimental workflow is provided.

Introduction

Rutinose hettaacetate is a fully acetylated derivative of rutinose, a disaccharide composed of rhamnose and glucose. The acetylation of the hydroxyl groups of rutinose enhances its lipophilicity, which can be advantageous in various applications, including its use as a synthetic intermediate in medicinal chemistry and drug delivery. The synthesis begins with the cleavage of the glycosidic bond in rutin, a readily available natural flavonoid. This hydrolysis releases the disaccharide rutinose, which is then subjected to acetylation. This document outlines a reliable method for this chemical transformation.

Materials and Methods

Materials
Equipment
  • Heating mantle or oil bath

  • Magnetic stirrer

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

  • NMR spectrometer (for product characterization)

  • Mass spectrometer (for product characterization)

Experimental Protocols

Step 1: Acid Hydrolysis of Rutin to Rutinose

The first step involves the acid-catalyzed hydrolysis of rutin to yield rutinose and quercetin.[1][2]

  • Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 50 g of rutin in 500 mL of 80% ethanol.

  • Acid Addition: Slowly add 22.5 mL of concentrated hydrochloric acid to the solution to achieve a final concentration of approximately 0.5 M.

  • Hydrolysis: Heat the reaction mixture to 75°C in a heating mantle or oil bath and maintain this temperature for 2-3 hours with continuous stirring. The progress of the reaction can be monitored by TLC.[1]

  • Neutralization and Quercetin Precipitation: After completion of the hydrolysis, allow the mixture to cool to room temperature. The aglycone, quercetin, will precipitate out of the solution. Neutralize the reaction mixture to pH 7 with a 1 M solution of sodium hydroxide in 80% ethanol.

  • Isolation of Crude Rutinose: Filter the mixture to remove the precipitated quercetin. The filtrate contains the crude rutinose.

  • Purification (Conceptual): The crude rutinose in the filtrate can be further purified. A common method for separating sugars from other components is through column chromatography on silica gel, though specific solvent systems would need to be optimized. For the purpose of the subsequent acetylation step, the crude filtrate may be concentrated under reduced pressure.

Step 2: Peracetylation of Rutinose to this compound

This step involves the acetylation of the hydroxyl groups of rutinose using acetic anhydride with a catalyst.[3]

  • Drying the Crude Rutinose: The crude rutinose obtained from the previous step should be thoroughly dried under high vacuum to remove any residual water and ethanol.

  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, suspend the dried crude rutinose in 100 mL of acetic anhydride. Cool the mixture to 0°C in an ice bath.

  • Catalyst Addition: Add a catalytic amount of indium(III) trifluoromethanesulfonate (0.05 equivalents relative to the estimated amount of rutinose).

  • Acetylation Reaction: Stir the reaction mixture at 0°C for 1 hour. The reaction progress can be monitored by TLC.

  • Quenching the Reaction: After the reaction is complete, carefully quench the excess acetic anhydride by slowly adding the reaction mixture to 500 mL of a saturated aqueous sodium bicarbonate solution with vigorous stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure this compound.

Data Presentation

ParameterStep 1: HydrolysisStep 2: Acetylation
Starting Material RutinRutinose
Reagents 0.5 M HCl in 80% EtOHAcetic anhydride, In(OTf)₃
Reaction Temperature 75°C0°C
Reaction Time 2-3 hours1 hour
Product Rutinose (crude)This compound
Theoretical Yield VariesHigh (expected)
Purification Method FiltrationColumn Chromatography

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Hydrolysis of Rutin cluster_step2 Step 2: Acetylation of Rutinose Rutin Rutin in 80% Ethanol Add_HCl Add 0.5 M HCl Rutin->Add_HCl Hydrolysis Heat at 75°C for 2-3h Add_HCl->Hydrolysis Cool_Neutralize Cool to RT & Neutralize to pH 7 Hydrolysis->Cool_Neutralize Filter Filter to remove Quercetin Cool_Neutralize->Filter Filtrate Filtrate containing crude Rutinose Filter->Filtrate Dry_Rutinose Dry crude Rutinose Filtrate->Dry_Rutinose Concentrate and Dry Acetylation_Setup Suspend in Acetic Anhydride at 0°C Dry_Rutinose->Acetylation_Setup Add_Catalyst Add cat. In(OTf)₃ Acetylation_Setup->Add_Catalyst Acetylation_Reaction Stir at 0°C for 1h Add_Catalyst->Acetylation_Reaction Quench Quench with NaHCO₃ solution Acetylation_Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Final_Product This compound Purify->Final_Product

Caption: Workflow for the synthesis of this compound from Rutin.

References

Application Notes & Protocols: Enzymatic Synthesis of Rutinose Using Fungal α-L-Rhamnosidases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rutinose (6-O-α-L-rhamnopyranosyl-D-glucose) is a rare disaccharide with significant potential in the pharmaceutical and food industries. It serves as a crucial glycosidic moiety in many natural flavonoids, such as rutin (B1680289) and hesperidin, influencing their solubility, bioavailability, and therapeutic properties.[1][2] The enzymatic synthesis of rutinose offers a highly specific, efficient, and environmentally friendly alternative to traditional chemical methods, which often involve complex protection and deprotection steps. Fungal α-L-rhamnosidases (EC 3.2.1.40) are particularly well-suited for this purpose due to their ability to catalyze the transfer of a rhamnosyl group to an acceptor molecule, such as glucose, through a process known as reverse hydrolysis or transglycosylation.[3][4]

This document provides detailed application notes and protocols for the synthesis of rutinose using α-L-rhamnosidases from various fungal sources. It includes a comparative summary of enzyme characteristics, detailed experimental procedures, and analytical methods for product quantification.

Fungal α-L-Rhamnosidases for Rutinose Synthesis

Several fungal species are known to produce α-L-rhamnosidases with the catalytic activity required for rutinose synthesis. Enzymes from Aspergillus species, particularly Aspergillus niger and Aspergillus terreus, are among the most studied and utilized for this application.[5][6] These enzymes can catalyze the synthesis of rutinose by forming an α-1,6 glycosidic bond between L-rhamnose (the donor) and D-glucose (the acceptor).[3] The selection of an appropriate enzyme is critical and depends on factors such as substrate specificity, optimal reaction conditions, and transglycosylation efficiency.

Quantitative Data Summary

The efficacy of enzymatic rutinose synthesis is highly dependent on the choice of fungal α-L-rhamnosidase and the optimization of reaction parameters. The following tables summarize key quantitative data for enzymes from prominent fungal sources.

Table 1: Comparison of Fungal α-L-Rhamnosidases Properties

Fungal SourceRecombinant ExpressionOptimal pHOptimal Temperature (°C)Key Characteristics
Aspergillus nigerPichia pastoris[7][8]3.5 - 4.0[1][9]60 - 65[5]High transglycosylation activity; synthesizes narirutin (B1676964) as the unique product from prunin (B191939) rhamnosylation.[3]
Aspergillus terreusPichia pastoris[10][11]8.0[11]70[11]Thermo- and alkali-tolerant; used for reverse rhamnosylation of various small organic compounds.[10][11]
Aspergillus oryzaeNative[5]4.5[5]65[5]Purified enzyme exhibits transglycosylating activity to synthesize rhamnosyl mannitol (B672).[5][12]
Alternaria sp. L1Pichia pastoris[4]6.5[4]55[4]Used to synthesize novel rhamnose-containing chemicals through reverse hydrolysis.[4]
Penicillium decumbensNative[3]N/AN/ACatalyzes reverse hydrolysis but may produce minor derivatives besides the main product.[3]

Table 2: Kinetic Parameters of Fungal α-L-Rhamnosidases (using pNPR¹ as substrate)

Fungal SourceKM (mM)kcat (s⁻¹)kcat/KM (s⁻¹mM⁻¹)Reference
Aspergillus oryzae NL-15.21624312[5]
Aspergillus niger DLFCC-9011.7 (for rutin)56.1 mM·h⁻¹ (Vmax)N/A[8]
Dictyoglomus thermophilum0.447.9918.16[13]
Sphingomonas paucimobilis FP2001N/AN/AN/A[14]

¹pNPR: p-nitrophenyl-α-L-rhamnopyranoside

Table 3: Optimized Conditions and Yields for Rutinose Synthesis via Reverse Hydrolysis

Enzyme SourceL-Rhamnose Conc. (M)D-Glucose Conc. (M)Temperature (°C)Time (h)Max. Yield (%)Reference
Alternaria sp. L10.40.2 (Mannitol)554836.1 (Rhamnosyl mannitol)[6]
Aspergillus terreusN/AN/AN/AN/AModest yields (<5% w/w) reported for alcohol glycosylation.[6]

Note: Data for direct rutinose synthesis yield is often embedded within broader studies on rhamnosylation. The conditions listed for Alternaria sp. L1 using mannitol as an acceptor provide a strong starting point for optimizing glucose acceptance.

Experimental Workflows and Methodologies

The successful synthesis of rutinose involves a multi-step process, from enzyme production to product purification and analysis.

Workflow Overall Workflow for Enzymatic Rutinose Synthesis cluster_0 Enzyme Production cluster_1 Enzymatic Synthesis cluster_2 Product Analysis & Purification A Fungal Strain Selection (e.g., A. niger, A. terreus) B Fermentation (Solid-state or Submerged) A->B C Crude Enzyme Extraction B->C D Enzyme Purification (e.g., Chromatography) C->D F Reverse Hydrolysis Reaction (Optimized pH, Temp, Time) D->F Purified Enzyme E Substrate Preparation (L-Rhamnose, D-Glucose) E->F G Reaction Termination (e.g., Heat Inactivation) F->G H HPLC Analysis (Quantification of Rutinose) G->H Reaction Mixture I Product Purification (e.g., Column Chromatography) H->I J Structural Confirmation (NMR, MS) I->J K Pure Rutinose

Caption: Overall Workflow for Enzymatic Rutinose Synthesis.

The enzymatic reaction mechanism proceeds via a double-displacement pathway, characteristic of retaining glycosidases.

ReactionMechanism Rutinose Synthesis by Reverse Hydrolysis rhamnose L-Rhamnose (Donor) enzyme α-L-Rhamnosidase rhamnose->enzyme glucose D-Glucose (Acceptor) glucose->enzyme rutinose Rutinose (α-L-rhamnopyranosyl-(1→6)-D-glucose) enzyme->rutinose Synthesis water Water enzyme->water Hydrolysis (competing reaction)

Caption: Rutinose Synthesis by Reverse Hydrolysis.

Detailed Experimental Protocols

This protocol is adapted from solid-state fermentation methods, which are effective for fungal enzyme production.[15]

  • Strain and Culture Medium:

    • Use a known α-L-rhamnosidase producing strain, such as Aspergillus niger DLFCC-90.[8]

    • Prepare a solid substrate medium. A mixture of agro-industrial residues like soybean hulls (1.25 g), rice straw (3.05 g), and sugarcane bagasse (0.14 g) can be effective.[15]

    • Moisten the substrate with a nutrient solution to a final moisture content of ~75%. The nutrient solution pH should be adjusted to ~4.0.[15]

  • Inoculation and Fermentation:

    • Inoculate the sterilized solid medium with a spore suspension of A. niger.

    • Incubate under stationary conditions at 28-30°C for 72-96 hours.[8]

  • Enzyme Extraction:

    • After incubation, add a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0) to the fermented solid.

    • Mix thoroughly and incubate for 1-2 hours at room temperature with gentle agitation to elute the enzyme.

    • Separate the liquid extract containing the crude enzyme from the solid substrate by filtration or centrifugation.

  • Enzyme Purification (Optional but Recommended):

    • Subject the crude extract to purification steps such as ultrafiltration for concentration, followed by ion-exchange and gel filtration chromatography for higher purity.[5]

This assay uses the chromogenic substrate p-nitrophenyl-α-L-rhamnopyranoside (pNPR).[16][17][18]

  • Materials:

    • Enzyme solution (crude or purified).

    • Substrate solution: 2 mM pNPR in 100 mM sodium phosphate (B84403) buffer (adjust pH to the enzyme's optimum, e.g., pH 4.5 for A. oryzae).[5]

    • Stop solution: 1 M sodium carbonate (Na₂CO₃).

  • Procedure:

    • Pre-incubate 300 µL of the pNPR substrate solution at the optimal temperature of the enzyme (e.g., 65°C) for 5 minutes.[5][16]

    • Start the reaction by adding 5-10 µL of the enzyme solution.

    • Incubate for a defined period (e.g., 10 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding 700 µL of 1 M Na₂CO₃ solution.[17]

    • Measure the absorbance of the released p-nitrophenol at 400-410 nm using a spectrophotometer.[17][19]

  • Calculation:

    • One unit (U) of enzyme activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions. Use a standard curve of p-nitrophenol to quantify the amount released.[17]

This protocol provides a general framework for rutinose synthesis, which should be optimized for the specific enzyme used.[3][4]

  • Reaction Mixture:

    • Prepare a concentrated solution of substrates in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

    • Based on optimization studies, typical starting concentrations are 0.4 M L-rhamnose and 0.2 M D-glucose.[6] High substrate concentrations are necessary to shift the equilibrium towards synthesis over hydrolysis.

  • Enzymatic Reaction:

    • Add the purified α-L-rhamnosidase to the substrate mixture. The amount of enzyme will depend on its specific activity and should be optimized (e.g., 0.5 U per 50 µL reaction).[4]

    • Incubate the reaction at the optimal temperature for synthesis (e.g., 55°C) with gentle agitation.[4]

    • Monitor the reaction progress over time (e.g., 24-48 hours) by taking aliquots for analysis.

  • Termination and Sample Preparation:

    • Terminate the reaction by heat inactivation (e.g., boiling at 100°C for 10 minutes).[17]

    • Centrifuge the sample to remove any precipitated protein.

    • Filter the supernatant through a 0.22 µm syringe filter before analysis.[16]

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying the substrates and products of the synthesis reaction.[3][9][17]

  • HPLC System and Column:

    • An HPLC system equipped with a Refractive Index (RI) detector or a UV-Vis detector (if analyzing UV-active derivatives).

    • A suitable column for sugar analysis, such as an amino-propyl or a C18 column.[16][20]

  • Mobile Phase and Conditions:

    • A common mobile phase for sugar analysis is an isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).[9][21]

    • Set the flow rate to approximately 1.0-1.5 mL/min.

    • Maintain the column temperature at 25-30°C.

  • Quantification:

    • Prepare standard curves for L-rhamnose, D-glucose, and rutinose of known concentrations.

    • Inject the filtered reaction samples into the HPLC system.

    • Identify and quantify the peaks by comparing their retention times and peak areas to the standards. The yield of rutinose can be calculated as the percentage of the initial limiting substrate (glucose) converted to the product.

Conclusion

The enzymatic synthesis of rutinose using fungal α-L-rhamnosidases represents a powerful biotechnological approach for producing this valuable disaccharide. Fungi, particularly from the Aspergillus genus, provide a rich source of robust enzymes capable of catalyzing this transformation with high specificity.[3][5][6] By leveraging the detailed protocols for enzyme production, activity assessment, synthesis, and product analysis provided herein, researchers can effectively develop and optimize processes for rutinose production. The quantitative data summarized in this document serves as a critical starting point for enzyme selection and reaction engineering, paving the way for scalable and sustainable synthesis of rutinose for applications in drug development and functional foods.

References

Application Note & Protocol: A Step-by-Step Guide to the Purification of Rutinose Heptaacetate by Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rutinose heptaacetate is a peracetylated form of rutinose, a disaccharide composed of rhamnose and glucose. The acetylation of the hydroxyl groups significantly reduces the polarity of the sugar, making it more soluble in organic solvents and amenable to purification using normal-phase chromatography.[1] This modification is often a crucial step in the chemical synthesis of glycosides and other carbohydrate-based compounds, where protecting groups are necessary. The purification of these acetylated intermediates is essential to remove byproducts, unreacted starting materials, and other impurities.

This application note provides a detailed, step-by-step protocol for the purification of this compound from a crude reaction mixture using silica (B1680970) gel flash column chromatography. This method separates compounds based on their differential adsorption to the polar silica gel stationary phase.[1]

Experimental Protocol

This protocol outlines the necessary steps for the efficient purification of this compound.

1. Materials and Equipment

  • Stationary Phase: Silica gel (pore size 60 Å, particle size 40-63 µm)

  • Solvents:

  • Apparatus:

    • Glass chromatography column with a stopcock

    • Thin-Layer Chromatography (TLC) plates (silica gel coated)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Staining solution (e.g., potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate)

    • Capillary tubes for spotting

    • Beakers, flasks, and fraction collection tubes

    • Rotary evaporator

2. Preliminary Analysis by Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC to achieve effective separation.[2]

  • Sample Preparation: Dissolve a small amount of the crude this compound mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • TLC Eluent Preparation: Prepare small volumes of different ratios of n-hexane and ethyl acetate (e.g., 4:1, 3:1, 2:1, 1:1 v/v).

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.

  • Development: Place the spotted TLC plate into a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent front to ascend to approximately 1 cm from the top of the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp. If the compounds are not UV-active, use an appropriate staining solution to visualize the spots.

  • Optimal Solvent System: The ideal solvent system will show good separation between the spot corresponding to this compound and any impurities, with the target compound having an Rf value between 0.2 and 0.4.

3. Column Chromatography Procedure

  • Column Preparation:

    • Ensure the chromatography column is clean, dry, and mounted vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from washing out.[2] Add a thin layer of sand on top of the plug.

    • Prepare a slurry of silica gel in the chosen eluent (determined from TLC). A typical weight ratio of silica gel to crude material is between 30:1 and 50:1.[2]

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Open the stopcock to allow the excess solvent to drain until it reaches the top of the silica bed. Add a protective layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent like dichloromethane.

    • Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.

    • Open the stopcock and allow the sample to enter the silica bed. Wash the sides of the column with a small amount of eluent to ensure all the sample is loaded.[2]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column, taking care not to disturb the sand and silica layers.

    • Begin collecting fractions in labeled tubes as the eluent flows through the column. Maintain a constant flow rate.

    • If separation is challenging, a gradient elution can be employed, starting with a less polar solvent system (e.g., higher hexane (B92381) to ethyl acetate ratio) and gradually increasing the polarity.

  • Monitoring the Separation:

    • Periodically analyze the collected fractions using TLC to determine which fractions contain the purified this compound.

    • Spot the crude mixture, the collected fractions, and a co-spot (crude mixture and fraction in the same lane) on a TLC plate.

    • Develop and visualize the TLC plate as described previously.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

    • Determine the yield and characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Data Presentation

The following table summarizes typical parameters for the purification of acetylated disaccharides, which can be adapted for this compound.

ParameterTypical Value/RangeReference
Stationary Phase Silica Gel (40-63 µm)[2]
Silica to Crude Ratio 30:1 to 50:1 (w/w)[2]
Mobile Phase (Eluent) n-Hexane / Ethyl Acetate (gradient or isocratic)Based on TLC analysis[2][3]
Example Eluent Ratio 1:2 (v/v) Hexane:Ethyl Acetate (for octa-O-acetyl-α-lactose)[3]
TLC Rf of Target 0.2 - 0.4General chromatographic practice
Detection Method UV (254 nm) and/or chemical staining[2]

Visualizations

Experimental Workflow for this compound Purification

G cluster_prep Preparation & Optimization cluster_purification Purification Process cluster_analysis Analysis & Isolation TLC_analysis 1. TLC Analysis of Crude Mixture Solvent_optimization 2. Optimize Eluent System (e.g., Hexane:EtOAc) TLC_analysis->Solvent_optimization Column_prep 3. Prepare Silica Gel Slurry & Pack Column Solvent_optimization->Column_prep Sample_loading 4. Load Crude Sample onto Column Column_prep->Sample_loading Elution 5. Elute with Optimized Solvent System Sample_loading->Elution Fraction_collection 6. Collect Fractions Elution->Fraction_collection Fraction_analysis 7. Analyze Fractions by TLC Fraction_collection->Fraction_analysis Pooling 8. Pool Pure Fractions Fraction_analysis->Pooling Evaporation 9. Evaporate Solvent Pooling->Evaporation Final_product 10. Purified this compound Evaporation->Final_product

References

Application Note: Analytical Methods for the Quantification of Rutinose Heptaacetate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutinose heptaacetate is a derivative of the naturally occurring flavonoid, rutin.[1] Its acetylated structure suggests potential for improved solubility and stability, making it a compound of interest in pharmaceutical and nutraceutical formulations.[1] Accurate and precise quantification of this compound in various formulations is crucial for quality control, stability studies, and pharmacokinetic assessments. This document provides detailed analytical methods, including High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, that can be adapted and validated for the quantification of this compound. While specific validated methods for this compound are not widely published, the protocols outlined below are based on established methods for the parent compound, Rutin, and serve as a robust starting point for method development and validation.

Physicochemical Properties of this compound

PropertyValueReference
Appearance White to light yellow crystalline powder[1]
Molecular Formula C₂₆H₃₆O₁₇[1]
Molecular Weight 620.56 g/mol [1]
Melting Point 166-170 °C[1]
Solubility Slightly soluble in chloroform (B151607) and methanol (B129727)

Analytical Methods

Two common and effective analytical techniques for the quantification of flavonoid derivatives are HPLC and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high specificity and sensitivity for the quantification of analytes in complex mixtures. The following method is adapted from validated methods for Rutin and should be optimized and validated for this compound.

a. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

b. Reagents and Materials:

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Acetic acid or Formic acid (analytical grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

c. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% (v/v) Acetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Filter and degas both mobile phases before use.

d. Preparation of Standard Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.

e. Sample Preparation:

  • The sample preparation will depend on the formulation matrix. A generic approach is as follows:

    • Accurately weigh a portion of the formulation equivalent to approximately 10 mg of this compound.

    • Disperse or dissolve the sample in a suitable solvent (e.g., methanol).

    • Use sonication or vortexing to ensure complete extraction.

    • Transfer the solution to a 10 mL volumetric flask and dilute to volume with the solvent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

f. Chromatographic Conditions:

ParameterRecommended Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution: Start with 80% A and 20% B, linearly increase B to 80% over 15 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength Initially scan from 200-400 nm to determine the λmax. Based on the structure, a starting wavelength of 260 nm is recommended.

g. Method Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be >0.999.

  • Accuracy: Perform recovery studies by spiking a placebo formulation with known concentrations of this compound.

  • Precision: Assess intra-day and inter-day precision by analyzing replicate samples at different concentration levels. The relative standard deviation (RSD) should be <2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

  • Specificity: Analyze a placebo sample to ensure no interference from excipients at the retention time of this compound.

UV-Vis Spectrophotometry

This method is simpler and faster than HPLC but may be less specific if other components in the formulation absorb at the same wavelength.

a. Instrumentation:

  • UV-Vis Spectrophotometer (double beam)

  • Matched quartz cuvettes (1 cm path length)

b. Reagents and Materials:

  • This compound reference standard (≥98% purity)

  • Methanol (spectroscopic grade)

  • Volumetric flasks and pipettes

c. Determination of Maximum Absorbance (λmax):

  • Prepare a dilute solution of this compound in methanol.

  • Scan the solution from 200 to 400 nm using methanol as a blank.

  • Determine the wavelength of maximum absorbance (λmax). Based on the parent compound Rutin, the λmax is expected to be in the range of 255-265 nm and 350-360 nm.

d. Preparation of Standard Solutions:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the range of 1-20 µg/mL.

e. Sample Preparation:

  • Accurately weigh a portion of the formulation equivalent to approximately 10 mg of this compound.

  • Extract the active ingredient with methanol, ensuring complete dissolution.

  • Transfer to a 100 mL volumetric flask and dilute to volume with methanol.

  • Further dilute the solution with methanol to bring the concentration within the linear range of the calibration curve.

  • Filter the solution if necessary.

f. Measurement:

  • Set the spectrophotometer to the predetermined λmax.

  • Use methanol as a blank to zero the instrument.

  • Measure the absorbance of the standard and sample solutions.

g. Calculation:

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve using the following equation: Concentration (µg/mL) = (Absorbance of sample) / (Slope of calibration curve)

h. Method Validation Parameters:

  • Linearity: The calibration curve should be linear with a correlation coefficient (r²) >0.99.

  • Accuracy and Precision: Similar to the HPLC method, perform recovery studies and analyze replicate samples.

Data Presentation

Quantitative Data Summary
Analytical MethodLinearity Range (µg/mL)Correlation Coefficient (r²)Accuracy (% Recovery)Precision (% RSD)
HPLC 1 - 100> 0.99998 - 102< 2
UV-Vis 1 - 20> 0.9997 - 103< 3

Note: The values presented in this table are typical expected values for a validated method and should be determined experimentally.

Visualizations

experimental_workflow Sample Formulation Sample Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Standard Reference Standard Dilution Serial Dilution Standard->Dilution HPLC HPLC Analysis Extraction->HPLC UVVis UV-Vis Analysis Extraction->UVVis Dilution->HPLC Dilution->UVVis Quantification Quantification HPLC->Quantification UVVis->Quantification Validation Method Validation Quantification->Validation

Caption: Overall experimental workflow for the quantification of this compound.

signaling_pathway Start Need to Quantify This compound Matrix Is the sample matrix complex (e.g., biological fluid)? Start->Matrix Sensitivity Is high sensitivity required (e.g., trace analysis)? Matrix->Sensitivity Yes UVVis Use UV-Vis Method Matrix->UVVis No HPLC Use HPLC Method Sensitivity->HPLC Yes Sensitivity->UVVis No Validation Method Validation (ICH Guidelines) HPLC->Validation UVVis->Validation

Caption: Decision tree for selecting an analytical method.

Conclusion

The analytical methods proposed in this application note provide a comprehensive starting point for the development and validation of quantification assays for this compound in various formulations. The choice between HPLC and UV-Vis spectrophotometry will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. It is imperative that any method based on these protocols is fully validated according to ICH guidelines to ensure reliable and accurate results.

References

Application Notes and Protocols for Utilizing Rutinose Heptaacetate to Enhance Drug Delivery of Poorly Soluble Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which often leads to low bioavailability and suboptimal therapeutic efficacy. Rutinose heptaacetate, a derivative of the natural flavonoid rutin, presents a promising excipient to address this challenge.[1] Its acetylated structure is designed to improve stability and facilitate the formulation of poorly soluble APIs, potentially enhancing their dissolution and absorption.[1]

Studies on acetylated flavonoids, such as quercetin (B1663063), have demonstrated a significant increase in intracellular absorption and metabolic stability. For instance, a tetra-acetylated quercetin derivative was found to result in a 2.5-fold higher intracellular concentration of quercetin compared to the parent compound.[2] Furthermore, the acetylation of other flavonoids, like 5-demethyltangeretin, has been shown to enhance both anticancer activity and oral bioavailability.[3] These findings suggest that this compound can serve as an effective carrier to improve the delivery of poorly soluble APIs.

These application notes provide a comprehensive overview of the use of this compound in formulating poorly soluble APIs, including detailed protocols for the preparation of amorphous solid dispersions and nanoparticles. The information is intended to guide researchers in developing more effective drug delivery systems.

Mechanism of Action

The primary mechanisms by which this compound is proposed to enhance the bioavailability of poorly soluble APIs include:

  • Improved Solubility and Dissolution: By forming an amorphous solid dispersion, this compound can disrupt the crystalline lattice of the API, leading to a higher energy state and consequently, increased apparent solubility and a faster dissolution rate.[4]

  • Enhanced Permeability and Cellular Uptake: The acetylated structure of this compound may increase its lipophilicity, facilitating its transport across cellular membranes. This can lead to increased intracellular concentrations of the co-formulated API.[2][5]

  • Inhibition of Efflux Pumps: Flavonoids, the parent compounds of this compound, are known inhibitors of P-glycoprotein (P-gp), an efflux pump that actively transports a wide range of drugs out of cells, thereby reducing their intracellular concentration and efficacy.[6][7][8][9][10] It is hypothesized that this compound may retain this inhibitory activity, further contributing to increased intracellular drug accumulation.

Data Presentation: Solubility and Bioavailability Enhancement

The following tables summarize the potential for this compound to improve the solubility and bioavailability of a model Biopharmaceutics Classification System (BCS) Class II drug. The data is extrapolated from studies on structurally similar acetylated flavonoids and should be confirmed experimentally for each specific API.

Table 1: Enhancement of Apparent Solubility

FormulationAPI:this compound Ratio (w/w)Apparent Solubility Increase (Fold)
Amorphous Solid Dispersion1:5Estimated 10 - 50
Nanoparticle Suspension1:10Estimated 50 - 200

Note: Data is hypothetical and based on the reported solubility enhancement for other poorly soluble drugs formulated as amorphous solid dispersions and nanoparticles.

Table 2: Improvement in In Vivo Bioavailability

FormulationDosing RouteRelative Bioavailability Increase (Fold)
Amorphous Solid DispersionOralEstimated 2 - 5
Nanoparticle SuspensionOralEstimated 5 - 10

Note: Data is hypothetical and based on in vivo studies of acetylated flavonoids and nanoparticle formulations of poorly soluble drugs.[11][12][13]

Experimental Protocols

The following are detailed protocols for the preparation and characterization of this compound-based formulations for a model poorly soluble API. It is critical to note that these protocols are generalized and will require optimization for specific APIs.

Protocol 1: Preparation of Amorphous Solid Dispersion by Solvent Evaporation

This method is suitable for thermolabile APIs.

Materials:

  • Poorly soluble API

  • This compound

  • Organic solvent (e.g., ethanol, acetone, or a mixture thereof)[14][15]

  • Deionized water

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh the API and this compound in the desired ratio (e.g., 1:5 w/w). Dissolve both components in a suitable organic solvent or a solvent/water mixture to form a clear solution.

  • Solvent Evaporation: Transfer the solution to a round-bottom flask and remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60 °C).

  • Drying: Once the bulk of the solvent is removed, transfer the resulting solid film or powder to a vacuum oven and dry at a suitable temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve of appropriate mesh size to obtain a uniform particle size distribution.

  • Storage: Store the prepared amorphous solid dispersion in a desiccator at room temperature to protect it from moisture.

Protocol 2: Preparation of Nanoparticles by Anti-Solvent Precipitation

This method is effective for creating nanoparticles with a narrow size distribution.

Materials:

  • Poorly soluble API

  • This compound

  • Solvent (in which API and this compound are soluble, e.g., ethanol)

  • Anti-solvent (in which API and this compound are insoluble, e.g., deionized water)

  • Stabilizer (e.g., Poloxamer 188, PVP K30)

  • Magnetic stirrer

  • High-speed homogenizer or sonicator

  • Centrifuge

  • Lyophilizer (optional)

Procedure:

  • Organic Phase Preparation: Dissolve the API and this compound in the chosen solvent at a specific ratio (e.g., 1:10 w/w).

  • Aqueous Phase Preparation: Dissolve the stabilizer in the anti-solvent (e.g., 0.5% w/v Poloxamer 188 in deionized water).

  • Precipitation: While vigorously stirring the aqueous phase on a magnetic stirrer, slowly inject the organic phase into the aqueous phase using a syringe. Nanoparticles should precipitate immediately.

  • Homogenization: Subject the resulting suspension to high-speed homogenization or sonication for a defined period (e.g., 5-10 minutes) to reduce particle size and ensure uniformity.

  • Solvent Removal: Stir the nanosuspension at room temperature for several hours or overnight to allow for the evaporation of the organic solvent.

  • Purification: Centrifuge the nanosuspension to pellet the nanoparticles. Discard the supernatant and resuspend the nanoparticles in deionized water. Repeat this washing step 2-3 times to remove any unencapsulated drug and excess stabilizer.

  • Lyophilization (Optional): For long-term storage, the purified nanosuspension can be freeze-dried. Add a cryoprotectant (e.g., trehalose) to the suspension before freezing and lyophilizing.

  • Storage: Store the nanosuspension or lyophilized powder at 4 °C.

Characterization of Formulations
  • Drug Loading and Encapsulation Efficiency (for Nanoparticles): Determine the amount of API encapsulated within the nanoparticles using a validated analytical method such as HPLC or UV-Vis spectroscopy.

  • Particle Size and Zeta Potential: Analyze the particle size distribution and surface charge of the nanoparticles using Dynamic Light Scattering (DLS).

  • Morphology: Visualize the shape and surface characteristics of the solid dispersion or nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Solid-State Characterization: Confirm the amorphous nature of the API in the solid dispersion using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

  • In Vitro Dissolution Studies: Perform dissolution testing in a relevant medium (e.g., simulated gastric or intestinal fluid) to compare the dissolution rate of the formulated API to the pure, unformulated API.

Visualizations

G cluster_0 Drug Formulation cluster_1 Gastrointestinal Tract cluster_2 Systemic Circulation API Poorly Soluble API (Crystalline) Formulation Amorphous Solid Dispersion or Nanoparticles API->Formulation RHA This compound RHA->Formulation Inhibition Inhibition RHA->Inhibition Dissolution Increased Dissolution Rate Formulation->Dissolution Improved Solubility Absorption Enhanced Absorption Dissolution->Absorption Efflux P-gp Efflux Pump Absorption->Efflux Bioavailability Increased Bioavailability Absorption->Bioavailability Inhibition->Efflux

Caption: Proposed mechanism of bioavailability enhancement.

G start Start dissolve Dissolve API and Rutinose Heptaacetate in Solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry mill Milling and Sieving dry->mill store Store in Desiccator mill->store end End store->end

Caption: Amorphous solid dispersion workflow.

G start Start organic_phase Prepare Organic Phase (API + this compound in Solvent) start->organic_phase aqueous_phase Prepare Aqueous Phase (Stabilizer in Anti-solvent) start->aqueous_phase precipitate Anti-solvent Precipitation organic_phase->precipitate aqueous_phase->precipitate homogenize Homogenization/Sonication precipitate->homogenize remove_solvent Solvent Removal homogenize->remove_solvent purify Purification (Centrifugation) remove_solvent->purify lyophilize Lyophilization (Optional) purify->lyophilize store Store at 4°C purify->store Without Lyophilization lyophilize->store end End store->end

Caption: Nanoparticle formulation workflow.

Conclusion

This compound holds significant promise as a pharmaceutical excipient for enhancing the delivery of poorly soluble APIs. Its potential to form amorphous solid dispersions and nanoparticles, coupled with the inherent benefits of flavonoid structures in biological systems, makes it a valuable tool for formulation scientists. The provided protocols offer a starting point for the development of robust and effective drug delivery systems. However, it is essential to conduct thorough characterization and optimization for each specific API to ensure the safety, stability, and efficacy of the final formulation.

References

Application Notes & Protocols: Formulation of Rutinose Heptaacetate-Based Nanoparticles for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rutin (B1680289), a naturally occurring flavonoid glycoside, has demonstrated significant potential as an anticancer agent due to its ability to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways in cancer cells.[1][2][3] However, its therapeutic application is often limited by poor water solubility and low bioavailability.[4][5] To overcome these limitations, a promising strategy is the chemical modification of rutin to enhance its lipophilicity, followed by encapsulation into nanoparticle-based drug delivery systems.[6]

This document outlines the formulation of rutinose heptaacetate-based nanoparticles for targeted cancer therapy. This compound, a more hydrophobic derivative of rutin, is synthesized to improve its encapsulation efficiency into polymeric nanoparticles. The nanoprecipitation method, a simple and reproducible technique, is employed to formulate these nanoparticles.[1][4][7][8] These nanoparticles are designed for passive targeting to tumor tissues via the enhanced permeability and retention (EPR) effect and to facilitate the intracellular delivery of the active compound, thereby enhancing its therapeutic efficacy.

Experimental Protocols

1. Synthesis of this compound

This protocol describes the acetylation of rutin to synthesize this compound, a more hydrophobic derivative suitable for nanoparticle encapsulation.

  • Materials:

  • Procedure:

    • Dissolve rutin in pyridine in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add acetic anhydride dropwise to the solution while stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Quench the reaction by adding distilled water.

    • Extract the product with dichloromethane.

    • Wash the organic layer sequentially with 5% sodium bicarbonate solution and distilled water.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • Purify the product using column chromatography.

2. Formulation of this compound-Based Nanoparticles

This protocol details the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the nanoprecipitation method.[4]

  • Materials:

    • This compound

    • Poly(lactic-co-glycolic acid) (PLGA)

    • Acetone (B3395972)

    • Polyvinyl alcohol (PVA) solution (1% w/v in water)

    • Magnetic stirrer

    • Ultrasonic bath

    • Centrifuge

  • Procedure:

    • Dissolve a specific amount of this compound and PLGA in acetone to prepare the organic phase.

    • Add the organic phase dropwise into an aqueous solution of 1% PVA under continuous magnetic stirring.

    • Continue stirring for 4-6 hours at room temperature to allow for solvent evaporation.

    • Sonicate the nanoparticle suspension in an ice bath to ensure homogeneity.

    • Centrifuge the nanoparticle suspension to collect the pellets.

    • Wash the nanoparticle pellets with distilled water three times to remove excess PVA and unencapsulated drug.

    • Lyophilize the final nanoparticle pellet for long-term storage.

3. Characterization of Nanoparticles

  • Particle Size, Polydispersity Index (PDI), and Zeta Potential:

    • Resuspend the lyophilized nanoparticles in deionized water.

    • Analyze the suspension using a Zetasizer Nano ZS (Malvern Instruments) or a similar instrument for Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter (particle size), PDI, and surface charge (zeta potential).[9][10]

  • Morphology:

    • Place a drop of the nanoparticle suspension on a clean stub and allow it to air dry.

    • Coat the dried sample with a thin layer of gold using a sputter coater.

    • Observe the morphology of the nanoparticles under a Scanning Electron Microscope (SEM).[10]

  • Encapsulation Efficiency and Drug Loading:

    • Separate the nanoparticles from the aqueous suspension by centrifugation.

    • Measure the amount of free this compound in the supernatant using UV-Vis spectrophotometry at a predetermined wavelength.

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

      • EE% = [(Total drug amount - Free drug amount) / Total drug amount] x 100

      • DL% = [(Weight of drug in nanoparticles) / (Weight of nanoparticles)] x 100

4. In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to evaluate the cytotoxic effects of this compound-loaded nanoparticles on cancer cells.

  • Materials:

    • Cancer cell lines (e.g., HeLa, MCF-7, HCT-116)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound-loaded nanoparticles

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of free this compound and this compound-loaded nanoparticles. Include untreated cells as a control.

    • Incubate the plates for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Data Presentation

Table 1: Physicochemical Characterization of this compound-Loaded Nanoparticles

ParameterValue
Average Particle Size (nm)150 ± 20
Polydispersity Index (PDI)< 0.2
Zeta Potential (mV)-25 ± 5
Encapsulation Efficiency (%)> 85
Drug Loading (%)~10

Note: These are representative values and may vary depending on the specific formulation parameters.

Table 2: In Vitro Cytotoxicity (IC50) of Rutin and Rutin-Loaded Nanoparticles on Various Cancer Cell Lines

Cell LineCompoundIC50 (µM)
HCT-116 (Colon Cancer) Rutin354.2[11]
Rutin-Loaded NanoparticlesExpected to be lower
MCF-7 (Breast Cancer) Rutin45.6[12]
Rutin-Loaded NanoparticlesExpected to be lower
786-O (Renal Cancer) Rutin45.2[13]
Rutin-Loaded NanoparticlesExpected to be lower
SK-MEL-28 (Melanoma) Rutin47.44[14]
Rutin-Loaded NanoparticlesExpected to be lower

Note: The IC50 values for nanoparticles are hypothesized to be lower than free rutin due to enhanced cellular uptake.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation Rutin Rutin Acetylation Acetylation Rutin->Acetylation RutinoseHeptaacetate This compound Acetylation->RutinoseHeptaacetate Nanoprecipitation Nanoprecipitation RutinoseHeptaacetate->Nanoprecipitation PLGA PLGA PLGA->Nanoprecipitation Nanoparticles This compound-Loaded NPs Nanoprecipitation->Nanoparticles DLS DLS (Size, PDI, Zeta Potential) Nanoparticles->DLS SEM SEM (Morphology) Nanoparticles->SEM UVVis UV-Vis (EE% & DL%) Nanoparticles->UVVis CellCulture Cancer Cell Culture Nanoparticles->CellCulture Cytotoxicity Cytotoxicity Assay (MTT) CellCulture->Cytotoxicity Apoptosis Apoptosis Analysis Cytotoxicity->Apoptosis IC50 IC50 Determination Cytotoxicity->IC50

Caption: Experimental workflow for the synthesis, formulation, characterization, and in vitro evaluation of this compound-based nanoparticles.

apoptosis_pathway Rutin-Induced Apoptotic Signaling Pathway cluster_stimulus cluster_upstream Upstream Events cluster_mitochondrial Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase Rutin_NP This compound NPs ROS ↑ Reactive Oxygen Species (ROS) Rutin_NP->ROS p53 ↑ p53 Activation Rutin_NP->p53 ROS->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 MMP ↓ Mitochondrial Membrane Potential Bax->MMP Bcl2->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

References

Application Notes and Protocols: Rutinose Heptaacetate in Preclinical Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating Rutinose Heptaacetate in Oncology

Rutin (B1680289), a natural flavonoid glycoside, has demonstrated significant anticancer potential in a multitude of preclinical studies. It exerts its effects through the modulation of various signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of tumor growth. However, the clinical translation of rutin is often hampered by its poor water solubility and limited bioavailability.

This compound is a synthetic, acetylated derivative of rutin. Acetylation is a chemical modification strategy that can enhance the lipophilicity, stability, and bioavailability of parent flavonoid compounds. Emerging research on other acetylated flavonoids, such as acetylated quercetin, has shown a significant enhancement in anticancer activities, including increased inhibition of cancer cell proliferation and induction of apoptosis compared to the parent compound.[1][2][3][4] Therefore, this compound is a promising candidate for preclinical cancer investigation, potentially offering improved pharmacokinetic properties and enhanced therapeutic efficacy over natural rutin.[5]

These application notes provide a comprehensive overview of the preclinical anticancer applications of rutin, which serve as a foundational framework for designing and conducting studies on this compound. The protocols and data presented are derived from studies on rutin and are intended to be adapted for the evaluation of its acetylated derivative.

Data Presentation: Summary of Rutin's Anticancer Activity

The following tables summarize the quantitative data from key preclinical studies on rutin, demonstrating its efficacy across various cancer models. This data provides a benchmark for evaluating the potential of this compound.

Table 1: In Vitro Cytotoxicity of Rutin in Human Cancer Cell Lines

Cancer TypeCell LineIC50 ValueExposure TimeReference
Renal Cell Carcinoma786-O45.2 µMNot Specified[6]
Colon CancerHCT 116~200 µM24 h[7]
LeukemiaHL-60Not Specified (Significant Cytotoxicity)Not Specified[8]
GliomaCHMENot Specified (Dose-dependent cytotoxicity)24 h[2]

Table 2: In Vivo Antitumor Efficacy of Rutin

Cancer ModelAnimal ModelRutin DosageTreatment DurationTumor Growth InhibitionReference
Human Leukemia XenograftBALB/c mice120 mg/kg (i.p.)36 days (injected every 4 days)Significant reduction in tumor weight and volume[4]

Key Signaling Pathways Modulated by Rutin

Rutin has been shown to exert its anticancer effects by targeting multiple signaling pathways implicated in cancer progression.[1][3][5] The primary mechanisms include the induction of apoptosis, modulation of cell cycle, and inhibition of inflammatory pathways.

Induction of Apoptosis

Rutin has been demonstrated to induce apoptosis in various cancer cells through both the intrinsic and extrinsic pathways.[8][9] A key mechanism involves the upregulation of the tumor suppressor protein p53, which in turn triggers a cascade of events leading to programmed cell death.[2]

apoptosis_pathway Rutin This compound (via Rutin) p53 p53 Activation Rutin->p53 ROS ROS Generation p53->ROS Bax Bax (pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Membrane Potential Loss ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by Rutin.

Modulation of Other Key Signaling Pathways

Rutin has also been shown to influence other critical pathways in cancer:

  • PI3K/Akt/mTOR Pathway: Rutin can inhibit this pro-survival pathway, leading to decreased cell proliferation and enhanced apoptosis.

  • NF-κB Pathway: By inhibiting the NF-κB signaling cascade, rutin can reduce inflammation-driven cancer progression.[3]

  • MAPK Pathway: Rutin has been shown to modulate the MAPK pathway, which is involved in cell proliferation, differentiation, and apoptosis.[3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer effects of this compound, based on methodologies used in studies with rutin.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Workflow:

mtt_workflow A Seed Cancer Cells in 96-well plate B Treat with varying concentrations of This compound A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add Solubilization Solution (e.g., DMSO) E->F G Measure Absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • 96-well plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle control wells (medium with the same concentration of solvent used for the drug stock).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

Western Blot Analysis

This protocol is for detecting changes in the expression of proteins involved in signaling pathways affected by this compound.

Procedure:

  • Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, Caspase-3, Akt, p-Akt) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a murine model.[4]

Workflow:

invivo_workflow A Implant Human Cancer Cells into Immunocompromised Mice B Allow Tumors to Reach a Palpable Size A->B C Randomize Mice into Treatment and Control Groups B->C D Administer Rutinose Heptaacetate or Vehicle (e.g., i.p., oral gavage) C->D E Monitor Tumor Volume and Body Weight D->E F Euthanize Mice and Excise Tumors for Further Analysis E->F

Caption: General workflow for an in vivo tumor xenograft study.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude, SCID)

  • Human cancer cells

  • This compound formulation for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject human cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound at the predetermined dose and schedule (e.g., daily intraperitoneal injection or oral gavage). The control group should receive the vehicle solution.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and used for further analysis (e.g., histology, Western blotting).

Conclusion and Future Directions

The available preclinical data for rutin strongly suggests that its acetylated derivative, this compound, is a compelling candidate for further investigation as an anticancer agent. Its potential for improved bioavailability and stability may translate to enhanced therapeutic efficacy. Researchers are encouraged to utilize the protocols outlined in this document to systematically evaluate the anticancer properties of this compound, both in vitro and in vivo. Future studies should focus on directly comparing the efficacy of this compound with rutin, elucidating its detailed mechanism of action, and assessing its pharmacokinetic and toxicological profiles.

References

Application Notes and Protocols: Investigating Rutinose Heptaacetate in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing global health challenge. A common thread in the pathology of these diseases is the interplay of oxidative stress, neuroinflammation, and the accumulation of misfolded proteins, which collectively lead to progressive neuronal loss and cognitive or motor decline. Flavonoids, a class of natural polyphenolic compounds, have garnered considerable attention for their neuroprotective properties. Rutin (B1680289), a flavonoid glycoside composed of quercetin (B1663063) and the disaccharide rutinose, has demonstrated antioxidant, anti-inflammatory, and anti-apoptotic effects in various neurodegenerative disease models.[1][2][3][4][5][6][7]

This document provides detailed application notes and protocols for the investigation of Rutinose heptaacetate , a peracetylated form of rutinose. While research on this compound in neurodegeneration is in its nascent stages, its chemical structure suggests several potential advantages over its parent compounds. The acetylation of glycosides can enhance their lipophilicity, potentially improving their ability to cross the blood-brain barrier and increasing their bioavailability and stability.[8] This makes this compound a compelling candidate for therapeutic exploration in neurodegenerative disorders.

These protocols are designed to provide a robust framework for researchers to explore the neuroprotective potential of this compound in established in vitro and in vivo models of neurodegeneration. It is important to note that the application of this compound in this context is an emerging area of research, and the following protocols are based on established methodologies for similar compounds.

Hypothesized Mechanisms of Action

Based on the known neuroprotective effects of Rutin and the enhanced properties of acetylated glycosides, this compound is hypothesized to exert its neuroprotective effects through several mechanisms:

  • Enhanced Antioxidant Activity: The core flavonoid structure is a potent scavenger of reactive oxygen species (ROS). Acetylation may enhance the cellular uptake and intracellular stability of the compound, leading to more effective quenching of ROS and reduction of oxidative stress.

  • Potent Anti-inflammatory Effects: Neuroinflammation is a key driver of neurodegeneration. This compound may suppress the activation of microglia and astrocytes, thereby reducing the production of pro-inflammatory cytokines and mediators.

  • Modulation of Pro-survival Signaling Pathways: Acetylated glycosides have been shown to modulate critical intracellular signaling pathways.[9][10] this compound may activate pro-survival pathways such as the PI3K/Akt/GSK3β pathway, which is crucial for neuronal survival and plasticity.

  • Inhibition of Protein Aggregation: Flavonoids have been shown to interfere with the aggregation of amyloid-beta (Aβ) and alpha-synuclein, key pathological hallmarks of Alzheimer's and Parkinson's disease, respectively.

Data Presentation

The following tables provide a template for organizing and presenting quantitative data from the proposed experiments.

Table 1: In Vitro Neuroprotection and Antioxidant Activity of this compound

Treatment GroupCell Viability (%)Intracellular ROS Levels (Fold Change vs. Control)LDH Release (% of Maximum)
Control (Vehicle)100 ± 5.21.0 ± 0.15.1 ± 1.2
Neurotoxin (e.g., Aβ₄₂)45 ± 4.83.5 ± 0.455.2 ± 6.3
Neurotoxin + this compound (1 µM)58 ± 5.12.8 ± 0.342.7 ± 5.1
Neurotoxin + this compound (10 µM)75 ± 6.31.9 ± 0.225.4 ± 3.9
Neurotoxin + this compound (50 µM)89 ± 7.11.2 ± 0.112.8 ± 2.5

Table 2: Anti-inflammatory Effects of this compound in Microglia

Treatment GroupNitric Oxide (NO) Production (µM)TNF-α Release (pg/mL)IL-1β Release (pg/mL)
Control (Vehicle)0.5 ± 0.110.2 ± 2.58.5 ± 1.9
LPS (1 µg/mL)25.8 ± 3.1550.7 ± 45.2480.1 ± 39.8
LPS + this compound (1 µM)20.1 ± 2.5410.3 ± 38.1355.6 ± 31.2
LPS + this compound (10 µM)12.5 ± 1.8250.9 ± 22.7210.4 ± 19.5
LPS + this compound (50 µM)6.2 ± 0.9110.6 ± 15.395.8 ± 11.7

Table 3: In Vivo Efficacy of this compound in an Alzheimer's Disease Mouse Model

Treatment GroupMorris Water Maze Escape Latency (s)Probe Trial Time in Target Quadrant (%)Hippocampal Aβ₄₂ Plaque Load (%)
Wild-Type (Vehicle)20.5 ± 3.145.2 ± 5.80.1 ± 0.05
AD Model (Vehicle)55.2 ± 6.815.8 ± 3.212.5 ± 2.1
AD Model + this compound (10 mg/kg)42.1 ± 5.528.9 ± 4.18.7 ± 1.5
AD Model + this compound (25 mg/kg)30.8 ± 4.238.5 ± 4.95.3 ± 0.9

Experimental Protocols

In Vitro Neuroprotection Assays

Objective: To evaluate the protective effects of this compound against neurotoxin-induced cell death in a neuronal cell line.

Cell Line: SH-SY5Y human neuroblastoma cells or PC12 rat pheochromocytoma cells are commonly used models.[4]

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours. For neuronal differentiation, treat SH-SY5Y cells with 10 µM retinoic acid for 5-7 days.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 2 hours.

    • Induce neurotoxicity by adding a neurotoxin relevant to the disease model, for example:

      • Alzheimer's Model: Oligomeric Amyloid-beta (Aβ₄₂) at a final concentration of 10 µM.

      • Parkinson's Model: 6-hydroxydopamine (6-OHDA) at a final concentration of 100 µM or MPP⁺ at 500 µM.

    • Incubate for an additional 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Measurement of Lactate Dehydrogenase (LDH) Release:

    • Collect the cell culture supernatant.

    • Measure LDH activity using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Assessment of Intracellular Reactive Oxygen Species (ROS):

    • Load cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.

In Vivo Efficacy in a Parkinson's Disease Rat Model

Objective: To assess the neuroprotective and behavioral benefits of this compound in a 6-OHDA-induced rat model of Parkinson's disease.

Animal Model: Male Wistar or Sprague-Dawley rats (250-300g).

Protocol:

  • Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.

  • Drug Administration:

    • Administer this compound (e.g., 10 and 25 mg/kg, intraperitoneally or orally) or vehicle daily for 21 days prior to the 6-OHDA lesion and continue for the duration of the experiment.

  • 6-OHDA Lesioning:

    • Anesthetize the rats (e.g., with ketamine/xylazine).

    • Secure the rat in a stereotaxic frame.

    • Inject 8 µg of 6-OHDA hydrobromide (in 4 µL of 0.9% saline containing 0.02% ascorbic acid) into the right medial forebrain bundle.

  • Behavioral Testing (2 weeks post-lesion):

    • Apomorphine-Induced Rotational Behavior:

      • Administer apomorphine (B128758) (0.5 mg/kg, s.c.).

      • Record the number of full contralateral rotations over a 60-minute period.

    • Cylinder Test (for forelimb akinesia):

      • Place the rat in a transparent cylinder and record the number of times it rears and touches the wall with its left forepaw, right forepaw, or both simultaneously over a 5-minute period.

  • Tissue Collection and Analysis (4 weeks post-lesion):

    • Euthanize the rats and perfuse with saline followed by 4% paraformaldehyde.

    • Collect the brains and process for:

      • Immunohistochemistry: Stain sections of the substantia nigra for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.

      • Biochemical Analysis: Homogenize striatal tissue to measure levels of dopamine (B1211576) and its metabolites using HPLC with electrochemical detection. Measure markers of oxidative stress (e.g., malondialdehyde) and inflammation (e.g., TNF-α, IL-1β) using ELISA kits.

Visualizations

Proposed_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_effects Cellular Effects Rutinose_Heptaacetate Rutinose Heptaacetate Receptor Receptor Rutinose_Heptaacetate->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation GSK3b GSK3β Akt->GSK3b Inhibition CREB CREB Akt->CREB Activation Nrf2 Nrf2 Akt->Nrf2 Activation NFkB NF-κB Akt->NFkB Inhibition Gene_Expression Gene Expression CREB->Gene_Expression Transcription Nrf2->Gene_Expression Transcription NFkB->Gene_Expression Transcription (Pro-inflammatory) Neuronal_Survival Neuronal Survival (Anti-apoptosis) Gene_Expression->Neuronal_Survival Anti_inflammatory Anti-inflammatory Response Gene_Expression->Anti_inflammatory Antioxidant Antioxidant Response Gene_Expression->Antioxidant

Caption: Proposed PI3K/Akt signaling pathway modulated by this compound.

In_Vitro_Workflow cluster_assays Endpoint Assays start Start: Plate Neuronal Cells pretreatment Pre-treatment: This compound (Various Concentrations) start->pretreatment neurotoxin Induce Neurotoxicity: e.g., Aβ₄₂ or 6-OHDA pretreatment->neurotoxin incubation Incubate for 24h neurotoxin->incubation viability Cell Viability (MTT Assay) incubation->viability cytotoxicity Cytotoxicity (LDH Assay) incubation->cytotoxicity ros Oxidative Stress (DCFH-DA Assay) incubation->ros data_analysis Data Analysis and Comparison viability->data_analysis cytotoxicity->data_analysis ros->data_analysis

Caption: Experimental workflow for in vitro screening of this compound.

In_Vivo_Workflow cluster_analysis Post-mortem Analysis start Start: Acclimatize Rats treatment Daily Treatment: This compound or Vehicle (21 days pre-lesion & ongoing) start->treatment lesion Stereotaxic Surgery: 6-OHDA Lesion treatment->lesion recovery Post-operative Recovery (2 weeks) lesion->recovery behavior Behavioral Testing: - Apomorphine Rotations - Cylinder Test recovery->behavior euthanasia Euthanasia and Tissue Collection behavior->euthanasia ihc Immunohistochemistry (TH Staining) euthanasia->ihc biochem Biochemical Assays (Dopamine, Cytokines) euthanasia->biochem data_analysis Data Interpretation ihc->data_analysis biochem->data_analysis

Caption: Experimental workflow for in vivo study in a Parkinson's disease model.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, compound for the study of neuroprotective therapies. Its potential for improved bioavailability and blood-brain barrier penetration compared to its parent compound, Rutin, makes it an attractive candidate for further investigation. The protocols outlined in this document provide a comprehensive starting point for elucidating the efficacy and mechanisms of action of this compound in preclinical models of neurodegenerative diseases.

Future research should focus on detailed pharmacokinetic and pharmacodynamic studies to determine the optimal dosing and delivery routes for this compound. Furthermore, exploring its effects on other key pathological features, such as mitochondrial dysfunction and protein aggregation, will provide a more complete picture of its therapeutic potential. The insights gained from these studies could pave the way for the development of novel, flavonoid-based therapies for Alzheimer's, Parkinson's, and other related neurodegenerative disorders.

Disclaimer: The information provided in these Application Notes and Protocols is intended for research purposes only. The investigation of this compound for neurodegenerative diseases is a novel area of study. The proposed mechanisms of action and experimental outcomes are hypothetical and based on the scientific literature of related compounds. Researchers should conduct their own literature review and risk assessments before commencing any new experimental work.

References

Troubleshooting & Optimization

Troubleshooting low yield in Rutinose heptaacetate chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the chemical synthesis of Rutinose heptaacetate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound yield is consistently low. What are the most common causes?

Low yields in the acetylation of rutinose are often attributable to one or more of the following factors:

  • Incomplete Reaction: The peracetylation of all seven hydroxyl groups on rutinose may not go to completion, resulting in a mixture of partially acetylated products that are difficult to separate from the desired heptaacetate.[1]

  • Suboptimal Reagents and Conditions: The purity of rutinose, the freshness of acetic anhydride (B1165640), the dryness of the solvent (typically pyridine), and inappropriate reaction temperature can all negatively impact the reaction efficiency.

  • Side Reactions: The formation of byproducts, such as anomeric mixtures (α and β isomers) or degradation products, can consume starting material and complicate purification, leading to a lower isolated yield of the desired anomer.[2]

  • Inefficient Purification: Loss of product during the work-up and purification steps, such as column chromatography, is a common contributor to low overall yield.[3]

Q2: How can I ensure my acetylation reaction goes to completion?

To drive the reaction towards the fully acetylated product, consider the following:

  • Molar Excess of Acetylating Agent: Use a significant molar excess of acetic anhydride for each hydroxyl group on the rutinose molecule. A common starting point is 1.5 to 2.0 equivalents of acetic anhydride per hydroxyl group.[4]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material spot is no longer visible. Peracetylation of carbohydrates can sometimes require extended reaction times, up to 24 hours.[5]

  • Use of a Catalyst: While the standard procedure often uses pyridine (B92270) as both a solvent and a catalyst, the addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction rate.[4][6]

Q3: I am observing multiple spots on my TLC plate after the reaction. What do they represent and how can I minimize them?

Multiple spots on a TLC plate typically indicate a mixture of products. These can include:

  • Partially Acetylated Rutinose: Intermediates with one or more free hydroxyl groups.

  • Anomers: The α and β anomers of this compound may have slightly different polarities and can sometimes be separated on TLC.

  • Byproducts: Degradation products or other side-reaction products.

To minimize the formation of multiple products:

  • Ensure Anhydrous Conditions: Moisture can consume the acetic anhydride and lead to incomplete reactions. Use dry solvents and glassware.

  • Optimize Reaction Temperature: While heating can increase the reaction rate, it can also lead to the formation of byproducts. For many sugar acetylations, room temperature is sufficient, although some protocols suggest gentle heating (e.g., 40°C).[3][7]

  • Control Stoichiometry: Carefully measure the equivalents of acetic anhydride to ensure complete acetylation.

Q4: What is the best way to purify crude this compound?

Silica (B1680970) gel column chromatography is the most common and effective method for purifying acetylated sugars.[3][4]

  • Solvent System: The choice of eluent is critical for good separation. A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis of the crude reaction mixture.

  • Column Packing: Proper packing of the silica gel column is essential to avoid channeling and ensure good separation.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify and combine the fractions containing the pure product.

Q5: Can I use a different catalyst besides pyridine/DMAP?

Yes, several other catalysts have been reported for the peracetylation of sugars and may offer advantages in terms of reaction time and yield. These include:

  • Lithium Perchlorate (LiClO₄): Has been shown to be an efficient catalyst for the peracetylation of various carbohydrates.[3]

  • Indium Triflate (In(OTf)₃): A mild and water-tolerant Lewis acid that can catalyze peracetylation in neat acetic anhydride.[8]

  • Sodium Acetate (NaOAc): Often used in conjunction with acetic anhydride, particularly for the synthesis of β-acetylated sugars.[9][10]

Experimenting with these alternative catalysts may improve your yield, especially if the standard pyridine/DMAP method is proving problematic.

Quantitative Data on Reaction Parameters

The following table summarizes how different reaction parameters can influence the yield of peracetylated sugars. Note that this data is representative of general sugar acetylation and specific optimization for rutinose may be required.

ParameterCondition ACondition BCondition CExpected Outcome
Catalyst PyridinePyridine/DMAP (cat.)LiClO₄ (cat.)DMAP and LiClO₄ generally lead to faster reaction times and potentially higher yields compared to pyridine alone.
Temperature 0°C to Room Temp40°C80°CIncreasing temperature can increase reaction rate but may also lead to more side products and lower isolated yield of the desired product.[7]
Acetic Anhydride (eq. per OH) 1.11.52.0A higher excess of acetic anhydride generally favors complete acetylation and higher yields, but also requires more extensive purification.
Reaction Time 4 hours12 hours24 hoursLonger reaction times are often necessary for complete conversion, especially at lower temperatures.[5]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a general procedure for the peracetylation of a disaccharide using acetic anhydride and pyridine.

Materials:

  • Rutinose

  • Anhydrous Pyridine

  • Acetic Anhydride

  • 4-Dimethylaminopyridine (DMAP) (optional, catalytic amount)

  • Dichloromethane (B109758) (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Toluene (B28343)

  • Silica gel for column chromatography

  • TLC plates

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolution: Dissolve Rutinose (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of Rutinose) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Addition of Reagents: Cool the solution to 0°C in an ice bath. Slowly add acetic anhydride (10.5 - 14.0 equivalents, i.e., 1.5 - 2.0 equivalents per hydroxyl group). If using, add a catalytic amount of DMAP.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir. Monitor the progress of the reaction by TLC until the starting material is no longer visible. This may take several hours to overnight.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and carefully quench the excess acetic anhydride by the slow addition of methanol.

  • Work-up:

    • Remove the pyridine by co-evaporation with toluene under reduced pressure.

    • Dissolve the residue in dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[4]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure product.

Visualizing the Workflow and Troubleshooting

Chemical Synthesis Workflow

G Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Rutinose Rutinose Dissolution Dissolve Rutinose in Pyridine Rutinose->Dissolution Pyridine Anhydrous Pyridine Pyridine->Dissolution Ac2O Acetic Anhydride Addition Add Acetic Anhydride (0°C to RT) Ac2O->Addition Dissolution->Addition Stirring Stir and Monitor by TLC Addition->Stirring Quench Quench with Methanol Stirring->Quench Extraction Extraction and Washing Quench->Extraction Drying Drying and Concentration Extraction->Drying Chromatography Silica Gel Column Chromatography Drying->Chromatography Product Pure Rutinose Heptaacetate Chromatography->Product

Caption: A flowchart illustrating the key steps in the chemical synthesis of this compound.

Troubleshooting Decision Tree

G Troubleshooting Low Yield in this compound Synthesis Start Low Yield of This compound TLC Analyze Crude Reaction Mixture by TLC Start->TLC Incomplete Incomplete Reaction (Starting material present) TLC->Incomplete Starting material remains MultipleSpots Multiple Product Spots TLC->MultipleSpots Multiple products LowIsolated Good Conversion, Low Isolated Yield TLC->LowIsolated Clean conversion Sol_Incomplete1 Increase Reaction Time Incomplete->Sol_Incomplete1 Sol_Incomplete2 Increase Equivalents of Acetic Anhydride Incomplete->Sol_Incomplete2 Sol_Incomplete3 Add Catalytic DMAP Incomplete->Sol_Incomplete3 Sol_Multiple1 Ensure Anhydrous Conditions MultipleSpots->Sol_Multiple1 Sol_Multiple2 Optimize Reaction Temperature MultipleSpots->Sol_Multiple2 Sol_Multiple3 Improve Purification Technique MultipleSpots->Sol_Multiple3 Sol_LowIsolated1 Optimize Column Chromatography LowIsolated->Sol_LowIsolated1 Sol_LowIsolated2 Minimize Transfers and Handling Losses LowIsolated->Sol_LowIsolated2

Caption: A decision tree to guide troubleshooting efforts for low yields in this compound synthesis.

References

Overcoming challenges in the purification of Rutinose heptaacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Rutinose heptaacetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: Common impurities can be categorized as reaction-related or process-related.

  • Reaction-Related Impurities:

    • Incompletely acetylated rutinose: Molecules where one or more hydroxyl groups remain unreacted.

    • Anomers (α and β): The acetylation of rutinose can often result in a mixture of α and β anomers of the heptaacetate, which may have slightly different physical properties.[1]

    • Byproducts from excess reagents: Residual acetic anhydride (B1165640) and pyridine (B92270) (if used as a catalyst) are common. Acetic acid is a byproduct of the reaction.[2][3]

  • Process-Related Impurities:

    • Solvent residues: Residual solvents from the reaction or purification steps.

    • Degradation products: If harsh conditions (e.g., high temperatures or strong acids/bases) are used, degradation of the sugar backbone can occur.

Q2: My purified this compound is a syrup and won't crystallize. What can I do?

A2: The inability to crystallize is a frequent issue with acetylated sugars. Here are several troubleshooting steps:

  • Purity Check: Ensure the product is of high purity (>98%). Even small amounts of impurities, such as incompletely acetylated products or solvent residues, can significantly hinder crystallization. Use techniques like TLC, HPLC, or NMR to assess purity.

  • Solvent System: Experiment with various solvent systems for crystallization. Good starting points for acetylated sugars include ethanol, isopropanol, or mixtures of a good solvent (like ethyl acetate (B1210297) or dichloromethane) with a poor solvent (like hexanes or petroleum ether).

  • Seeding: If you have a small amount of crystalline material from a previous batch, use it to seed the supersaturated solution.

  • Slow Evaporation: Dissolve the syrup in a minimal amount of a volatile solvent and allow it to evaporate slowly in a loosely covered container.

  • Temperature Gradient: Try dissolving the syrup at a higher temperature and then slowly cooling the solution to induce crystallization. Cycling the temperature may also be effective.

  • Lyophilization: If all else fails and a solid amorphous powder is acceptable, lyophilization (freeze-drying) from a suitable solvent like benzene (B151609) or 1,4-dioxane (B91453) can be employed to obtain a solid product.

Q3: What analytical techniques are best for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.

Analytical TechniqueInformation Provided
Thin-Layer Chromatography (TLC) A quick and simple method to monitor reaction progress and assess the number of components in the crude product.
High-Performance Liquid Chromatography (HPLC) Provides quantitative information on purity and can separate closely related impurities like anomers.[1][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirms the chemical structure, the degree of acetylation, and can reveal the presence of impurities.[5]
Mass Spectrometry (MS) Confirms the molecular weight of the desired product.

Troubleshooting Guides

Problem 1: Low Yield of Purified this compound
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using TLC until the starting material (rutinose) is fully consumed. Consider increasing the reaction time or the equivalents of acetic anhydride.
Product Loss During Extraction Ensure the pH of the aqueous wash is appropriate to remove acidic and basic impurities without hydrolyzing the acetate groups. Multiple extractions with a smaller volume of organic solvent are more effective than a single extraction with a large volume.
Product Loss During Chromatography Optimize the solvent system for column chromatography to ensure good separation and elution of the product. Using a solvent system that is too polar may result in poor separation, while a system that is too non-polar may lead to very slow elution and band broadening.
Premature Crystallization on the Column If the product is crystallizing on the column, consider running the chromatography at a slightly elevated temperature or using a more solubilizing solvent system.
Problem 2: Co-elution of Impurities during Column Chromatography
Potential Cause Troubleshooting Step
Poor Separation on Silica (B1680970) Gel The polarity of incompletely acetylated byproducts may be very close to the fully acetylated product. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation.[5][6]
Presence of Anomers Anomers can be difficult to separate. If baseline separation is not achieved on silica gel, consider using a different stationary phase like alumina (B75360) or employing preparative HPLC with a suitable column (e.g., C18 for reversed-phase).[7]
Overloading the Column Overloading the column with crude material will lead to poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the stationary phase.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the initial mobile phase.

  • Column Packing: Pack a glass column with silica gel (60 Å, 230-400 mesh) using a slurry of the initial mobile phase (e.g., 70:30 Hexane:Ethyl Acetate).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Start the elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin-Layer Chromatography (TLC).

  • Analysis: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified Rutinose hentaacetate.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: A gradient of acetonitrile (B52724) in water is commonly used. For example, start with 30% acetonitrile and increase to 70% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a low wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: Dissolve a small amount of the purified product in the initial mobile phase.

  • Injection Volume: 10-20 µL.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Rutinose Rutinose Acetylation Acetylation (Acetic Anhydride, Catalyst) Rutinose->Acetylation Crude Crude this compound Acetylation->Crude Column Silica Gel Column Chromatography Crude->Column Fractions Collect & Analyze Fractions (TLC) Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure Purified this compound Evaporate->Pure HPLC HPLC Pure->HPLC NMR NMR Pure->NMR MS Mass Spectrometry Pure->MS

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic Start Purification Issue Encountered Q1 What is the issue? Start->Q1 LowYield Low Yield Q1->LowYield Low Yield Impure Product Impure Q1->Impure Impure Product Syrup Product is a Syrup Q1->Syrup Syrupy Product CheckReaction Check for complete reaction (TLC/HPLC) LowYield->CheckReaction OptimizeExtraction Optimize extraction procedure LowYield->OptimizeExtraction OptimizeChroma Optimize chromatography conditions Impure->OptimizeChroma CheckPurity Assess purity (HPLC/NMR) Syrup->CheckPurity TrySolvents Try different crystallization solvents CheckPurity->TrySolvents Seed Use seeding TrySolvents->Seed

Caption: Troubleshooting decision tree for this compound purification.

References

Identifying and minimizing byproducts in Rutinose heptaacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Rutinose heptaacetate. Our aim is to help you identify and minimize byproducts, ensuring a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the peracetylation of rutinose. This reaction involves the treatment of rutinose with an acetylating agent, most commonly acetic anhydride (B1165640), in the presence of a base catalyst like pyridine (B92270). The hydroxyl groups of rutinose react to form ester linkages with the acetyl groups, resulting in the fully acetylated product, this compound. During this process, pyridinium (B92312) acetate (B1210297) is formed as a byproduct.[1]

Q2: What are the most common byproducts in this compound synthesis?

A2: The most prevalent byproducts encountered during the synthesis of this compound are:

  • Anomers: The final product is often a mixture of α- and β-anomers. These are isomers that differ in the stereochemistry at the anomeric carbon.

  • Partially Acetylated Rutinose: Incomplete acetylation can lead to the presence of hexa-, penta-, or other partially acetylated forms of rutinose.

  • Degradation Products: Under harsh reaction conditions, the disaccharide may undergo degradation, leading to various undefined impurities.

  • Pyridine-Acetic Anhydride Adducts: In some cases, pyridine and acetic anhydride can react to form byproducts such as N-acetyl-1,2-dihydro-2-pyridylacetic acid.[2]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting material (rutinose), you can observe the disappearance of the starting material spot and the appearance of the product spot(s). The difference in polarity between the highly polar rutinose and the less polar, fully acetylated product allows for clear separation.

Troubleshooting Guides

Below are common problems encountered during the synthesis of this compound, along with their potential causes and recommended solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of starting material: Reaction temperature is too high or reaction time is too long. 3. Moisture in reagents: Water can hydrolyze acetic anhydride, reducing its effectiveness.1. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider a slight increase in temperature or extending the reaction time. 2. Maintain the recommended reaction temperature and monitor the reaction closely to avoid prolonged reaction times after completion. 3. Use anhydrous pyridine and fresh, high-purity acetic anhydride. Ensure all glassware is thoroughly dried.
Multiple spots on TLC, indicating a mixture of products 1. Incomplete acetylation: Insufficient amount of acetic anhydride or catalyst. 2. Formation of anomers: This is an inherent aspect of the reaction. 3. Side reactions: Undesirable reactions due to impurities or incorrect conditions.1. Use a sufficient excess of acetic anhydride and pyridine. 2. The anomeric mixture can often be used directly for subsequent steps. If a single anomer is required, purification by column chromatography will be necessary. 3. Use pure, dry reagents and solvents. Adhere to the recommended reaction temperature and stoichiometry.
Product is a thick, difficult-to-handle syrup instead of a solid 1. Presence of residual pyridine: Pyridine can be difficult to remove completely and can result in an oily product. 2. Mixture of anomers: Anomeric mixtures may have lower melting points or crystallize less readily than a single anomer.1. Co-evaporate the crude product with toluene (B28343) several times under reduced pressure to azeotropically remove residual pyridine. A thorough aqueous work-up is also crucial. 2. Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product (if available), or triturating with a non-polar solvent like diethyl ether or hexane (B92381).
Difficulty in purifying the product by column chromatography 1. Inappropriate solvent system: The chosen eluent may not provide adequate separation of the product from byproducts. 2. Overloading the column: Applying too much crude product to the column can lead to poor separation.1. Systematically test different solvent systems using TLC to find an eluent that provides good separation (a clear difference in Rf values) between the desired product and impurities. A common starting point for acetylated sugars is a mixture of hexane and ethyl acetate. 2. Use an appropriate amount of silica (B1680970) gel for the amount of crude product being purified (typically a 50:1 to 100:1 ratio of silica to crude product by weight).

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol provides a general procedure for the peracetylation of rutinose.

Materials:

  • Rutinose

  • Acetic Anhydride (Ac₂O)

  • Anhydrous Pyridine

  • Toluene

  • Dichloromethane (B109758) (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • TLC plates (Silica Gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: Dissolve rutinose in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution in an ice bath.

  • Acetylation: Slowly add acetic anhydride to the cooled solution with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of methanol.

    • Remove the solvents under reduced pressure. Co-evaporate the residue with toluene (2-3 times) to remove traces of pyridine.

    • Dissolve the residue in dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine. The wash with dilute copper sulfate solution can also be effective for removing pyridine.[3]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to separate the anomers and remove any remaining impurities.

Analytical Method: Thin-Layer Chromatography (TLC)

Stationary Phase: Silica gel 60 F₂₅₄ plates.

Mobile Phase: A mixture of non-polar and polar solvents. A good starting point is a mixture of benzene (B151609) and methanol. The polarity can be adjusted to achieve optimal separation. For acetylated carbohydrates, systems like hexane:ethyl acetate are also commonly used.[4]

Visualization:

  • UV Light (254 nm): If the molecule contains a UV-active chromophore, it will appear as a dark spot on a fluorescent background.

  • Iodine Vapor: Place the dried TLC plate in a chamber containing iodine crystals. Most organic compounds will appear as brown spots.

  • P-anisaldehyde stain: Dip the plate in a solution of p-anisaldehyde, sulfuric acid, and ethanol, and then heat. Carbohydrates typically give characteristic colored spots.

  • Ferric Hydroxamate Spray: This is a sensitive method for detecting ester groups. After spraying, acetylated compounds appear as colored spots.

The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to help identify compounds.[5][6]

Visualizations

Synthesis_Workflow Rutinose Rutinose Reaction Acetylation Reaction Rutinose->Reaction Ac2O_Py Acetic Anhydride, Pyridine Ac2O_Py->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound (α/β mixture) Purification->Product Byproducts Partially Acetylated Rutinose, Degradation Products Purification->Byproducts

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Byproducts cluster_synthesis Synthesis Step cluster_analysis Analysis & Identification cluster_byproducts Potential Byproducts cluster_minimization Minimization Strategies Start Rutinose + Ac₂O/Pyridine Reaction Acetylation Start->Reaction Crude Crude Product Mixture Reaction->Crude TLC TLC Analysis Crude->TLC NMR NMR Spectroscopy TLC->NMR Isolate Spots Anomers α/β-Anomers TLC->Anomers Multiple Product Spots Partial Partially Acetylated TLC->Partial Spots with Lower Rf Degradation Degradation Products TLC->Degradation Baseline Streaking/ Undefined Spots Purification Column Chromatography Anomers->Purification Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Partial->Conditions Reagents Use Anhydrous Reagents Partial->Reagents Degradation->Conditions

Caption: Logical workflow for identifying and minimizing byproducts.

References

Optimizing reaction conditions for enzymatic synthesis of Rutinose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the enzymatic synthesis of Rutinose.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic methods for synthesizing rutinose?

A1: There are three main enzymatic strategies for rutinose synthesis:

  • Hydrolysis of Rutin (B1680289): This is a common method where a rutinosidase enzyme specifically cleaves the glycosidic bond between quercetin (B1663063) and rutinose in the rutin molecule, releasing both compounds.[1][2] This approach can be highly efficient, especially using a "solid-state biocatalysis" concept for substrates with low water solubility.[1][3]

  • Reverse Hydrolysis: This method involves the direct condensation of L-rhamnose and D-glucose, catalyzed by enzymes like α-L-rhamnosidases.[4][5] It is a thermodynamically controlled reaction that typically requires high substrate concentrations.

  • Transglycosylation: In this kinetically controlled reaction, a rutinosyl moiety is transferred from a donor molecule (e.g., hesperidin) to an acceptor molecule.[6][7] This can be an effective method for producing various rutinosides.[8]

Q2: Which enzymes are commonly used for rutinose synthesis?

A2: Several types of enzymes can be used, depending on the synthesis strategy:

  • Rutinosidases (EC 3.2.1.168): These are highly specific diglycosidases that hydrolyze rutin to yield quercetin and rutinose.[1][2] Enzymes from Aspergillus niger are well-characterized and effective.[1]

  • α-L-Rhamnosidases (EC 3.2.1.40): These enzymes are versatile and can be used for both reverse hydrolysis (synthesis from monosaccharides) and hydrolysis of rutin-containing compounds.[4][5] They are found in various fungi, including Aspergillus niger, Aspergillus terreus, and Penicillium decumbens.[9]

  • Naringinase (B1166350) and Hesperidinase: These are commercial enzyme complexes that often contain α-L-rhamnosidase and β-D-glucosidase activities.[9][10][11] They can hydrolyze flavonoid rutinosides like rutin and hesperidin.[10][12] Careful control of reaction conditions is needed to prevent the further breakdown of rutinose.[10]

Q3: What is "solid-state biocatalysis" and when should it be used?

A3: "Solid-state biocatalysis" is a novel concept applied to enzymatic reactions where both the substrate (e.g., rutin) and the product (e.g., quercetin) have very low solubility in the aqueous reaction medium.[1][3] The biotransformation occurs with the substrate and product existing mostly as undissolved solids. This method is particularly useful for achieving extremely high space-time yields with poorly soluble compounds, avoiding the need for co-solvents which might partially inactivate the enzyme.[1]

Q4: Does the product, rutinose, cause feedback inhibition?

A4: No, studies using rutinosidase from Aspergillus niger have shown that the enzyme's activity is not inhibited by rutinose, even at concentrations up to 0.5 M.[1] In fact, the accumulation of rutinose in the reaction mixture appears to have a stabilizing effect on the enzyme.[1]

Experimental Protocols and Data

Protocol 1: Rutinose Production via Hydrolysis of Rutin

This protocol is based on the use of a recombinant rutinosidase from Aspergillus niger.[1][3]

  • Enzyme Preparation: Use a crude or purified recombinant rutinosidase. Determine the enzyme activity using a substrate like p-nitrophenyl rutinoside.[1]

  • Reaction Setup:

    • Prepare a suspension of rutin (e.g., 200 g/L) in a suitable buffer (e.g., 0.2 M glycine (B1666218) buffer).

    • Adjust the pH to the optimal value for the enzyme (e.g., pH 3.0 for this specific rutinosidase).[1][3]

    • Add the rutinosidase solution to achieve a final activity of approximately 0.2 U/mL.[1][3]

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 40°C) with shaking (e.g., 750 rpm) for approximately 6-24 hours.[1][3] A temperature of 40°C is recommended over the 50°C optimum to ensure enzyme stability over the reaction period.[1][3]

  • Monitoring: Monitor the reaction progress by taking samples periodically for HPLC analysis to quantify the conversion of rutin to quercetin and rutinose.

  • Product Separation:

    • After the reaction is complete, separate the solid product (quercetin) by filtration.

    • The filtrate contains the soluble rutinose. Rutinose can be further purified and crystallized from the concentrated filtrate.[1]

Protocol 2: Rutinose Production via Reverse Hydrolysis

This protocol is based on the use of α-L-rhamnosidase to synthesize rutinose from monosaccharides.[4]

  • Enzyme Preparation: Use a purified α-L-rhamnosidase, preferably one with low contaminant β-glucosidase activity, such as from Aspergillus niger.[4]

  • Reaction Setup:

    • Prepare a highly concentrated solution of L-rhamnose and D-glucose in a minimal volume of buffer (e.g., pH 4.0). Total sugar concentrations can be as high as 60-70%.

    • A small amount of a co-solvent like acetonitrile (B52724) (e.g., 5% v/v) may be used to improve the reaction.[13]

  • Incubation: Add the α-L-rhamnosidase to the substrate mixture and incubate at the optimal temperature (e.g., 50°C).[4]

  • Monitoring and Termination: Monitor the formation of rutinose and other potential byproducts (e.g., neohesperidose) by HPLC.[9] Terminate the reaction when the maximum yield is achieved, as prolonged incubation can lead to hydrolysis of the product.

  • Purification: Purify rutinose from the reaction mixture using chromatographic techniques.

Table 1: Optimized Reaction Conditions for Rutinose Synthesis
ParameterRutin Hydrolysis (Rutinosidase from A. niger)[1][3]Reverse Hydrolysis (α-L-Rhamnosidase from A. niger)[4]Transglycosylation (Diglycosidase from Acremonium sp.)[7]
Enzyme Source Recombinant Aspergillus nigerAspergillus niger HPS 11518Acremonium sp. DSM 24697
Substrates RutinL-Rhamnose, D-GlucoseHesperidin (donor), Hydroquinone (acceptor)
Optimal pH 3.04.05.0
Optimal Temp. 40°C (for stability)50°C30°C
Enzyme Conc. ~0.2 U/mL30 U/mLNot specified
Substrate Conc. Up to 300 g/LHigh (e.g., 1.12 M L-rhamnose)36 mM acceptor
Co-solvent Not required5% (v/v) acetonitrile (optional)[13]5% (v/v)
Key Factor "Solid-State Biocatalysis" for high substrate loadHigh substrate concentration needed; risk of substrate inhibitionpH must be ≤6.0 to prevent acceptor oxidation

Workflow for Enzymatic Rutinose Synthesis

Rutinose_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Enzyme Select & Prepare Enzyme (e.g., Rutinosidase, α-L-Rhamnosidase) Setup Combine Components in Reaction Vessel Enzyme->Setup Substrate Prepare Substrates (e.g., Rutin, or Rhamnose + Glucose) Substrate->Setup Buffer Prepare Buffer & Additives (e.g., co-solvents) Buffer->Setup Optimize Set Optimal Conditions (pH, Temperature) Setup->Optimize Incubate Incubate with Agitation Optimize->Incubate Monitor Monitor Progress (HPLC) Incubate->Monitor Monitor->Incubate Continue reaction Terminate Terminate Reaction Monitor->Terminate Reaction complete Separate Separate Products (e.g., Filtration, Extraction) Terminate->Separate Purify Purify Rutinose (Chromatography) Separate->Purify Analyze Analyze Final Product (Purity, Yield) Purify->Analyze

General workflow for the enzymatic synthesis of rutinose.

Troubleshooting Guide

Q: My reaction yield is very low. What are the possible causes and solutions?

A: Low yield is a common issue with several potential causes. Use the following guide to troubleshoot.

Troubleshooting_Low_Yield Start Low Rutinose Yield Cause1 Incorrect pH or Temperature? Start->Cause1 Cause2 Enzyme Inactivation? Start->Cause2 Cause3 Sub-optimal Substrate Concentration? Start->Cause3 Cause4 Poor Substrate Solubility? Start->Cause4 Solution1 Verify buffer pH. Measure temperature of the reaction mixture directly. Consult literature for enzyme's optimum. Cause1->Solution1 Solution2 Test enzyme activity before and after the reaction. Consider a lower temperature for improved stability. Ensure no inhibitors are present. Cause2->Solution2 Solution3 For Reverse Hydrolysis: Check for L-rhamnose substrate inhibition; test a range of concentrations. For Rutin Hydrolysis: Ensure adequate mixing if using high solid load. Cause3->Solution3 Solution4 For rutin/hesperidin: Increase agitation. Consider adding a co-solvent (e.g., DMSO, acetonitrile) or using a solid-state biocatalysis approach. Cause4->Solution4

Troubleshooting flowchart for low rutinose yield.

Q: I am observing significant byproduct formation. How can I improve the selectivity for rutinose?

A: Byproduct formation can compromise yield and complicate purification.

  • Potential Cause: Use of a non-specific enzyme preparation (e.g., crude naringinase or hesperidinase) containing contaminant activities like β-glucosidase, which can degrade rutinose into its constituent monosaccharides.[1]

  • Solution 1 (Enzyme Selection): Use a purified, highly specific rutinosidase or a recombinant α-L-rhamnosidase that is free from β-glucosidase activity.[4] Heterologous expression of a rutinosidase can solve the problem of co-produced contaminating enzymes.[1]

  • Solution 2 (Reaction Control): If using an enzyme complex, carefully optimize the reaction pH and temperature. For example, with naringinase, operating at a more acidic pH can favor the α-L-rhamnosidase activity while reducing the activity of β-D-glucosidase.[10]

  • Solution 3 (Reverse Hydrolysis): In reverse hydrolysis reactions, the formation of other disaccharides like neohesperidose can occur.[9] Optimizing the ratio of L-rhamnose to D-glucose and controlling the reaction time can help maximize the yield of the desired product, rutinose.

Q: My enzyme seems to lose activity during the reaction. How can I improve its stability?

A: Enzyme stability is critical for achieving complete conversion, especially in long reactions.

  • Potential Cause (Temperature): The reaction temperature may be at the enzyme's optimum for activity but too high for long-term stability. The recombinant rutinosidase from A. niger, for example, has an optimum temperature of 50°C but loses nearly all activity within 2 hours at that temperature.[1][3]

  • Solution: Operate the reaction at a slightly lower temperature where the enzyme exhibits greater stability, even if the initial activity is lower (e.g., 40°C instead of 50°C).[1][3] The presence of substrate and the accumulating product (rutinose) can also have a protective, stabilizing effect on the enzyme.[1]

  • Potential Cause (pH): The reaction pH may be drifting away from the enzyme's stability range.

  • Solution: Ensure you are using a buffer with sufficient capacity to maintain a stable pH throughout the entire reaction. Periodically check and adjust the pH if necessary.

References

How to improve the stability of Rutinose heptaacetate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Rutinose heptaacetate in aqueous solutions.

Troubleshooting Guides

This section addresses common issues encountered during the handling and formulation of this compound in aqueous environments.

Issue 1: Rapid Degradation of this compound in Solution

  • Symptom: Loss of potency, changes in physical appearance (e.g., precipitation, color change), or the appearance of unexpected peaks in analytical chromatograms (e.g., HPLC).

  • Possible Cause: Hydrolysis of the acetyl ester groups, particularly under non-optimal pH conditions. Peracetylated sugars are susceptible to both acid- and base-catalyzed hydrolysis.

  • Troubleshooting Steps:

    • pH Measurement and Adjustment: Immediately measure the pH of your aqueous solution. The stability of acetylated saccharides is significantly pH-dependent. Based on studies of similar peracetylated disaccharides like sucrose (B13894) octaacetate, the optimal pH for stability is expected to be in the weakly acidic range.[1]

    • Buffer Selection: If not already using one, introduce a buffer system to maintain the pH. A citrate (B86180) or acetate (B1210297) buffer in the pH range of 4.0 to 5.5 is a recommended starting point.

    • Temperature Control: Assess the storage and experimental temperature. Elevated temperatures accelerate hydrolysis. Store stock solutions and formulations at refrigerated temperatures (2-8 °C) or frozen if the formulation components allow.

    • Analyze for Degradation Products: Use analytical techniques such as HPLC-MS to identify potential degradation products, which would likely include partially deacetylated forms of rutinose and eventually rutinose itself.

Issue 2: Precipitation or Cloudiness in the Aqueous Formulation

  • Symptom: The solution becomes turbid or forms a precipitate over time.

  • Possible Cause:

    • Hydrolysis: As acetyl groups are cleaved, the polarity of the this compound molecule increases, potentially leading to the formation of less soluble, partially deacetylated intermediates or the final, more polar rutinose product, which may have different solubility profiles.

    • Low Intrinsic Solubility: this compound itself has limited aqueous solubility.

  • Troubleshooting Steps:

    • Solubility Assessment: Determine the saturation solubility of this compound in your specific aqueous system at the intended storage temperature.

    • Co-solvent Addition: Consider the addition of a co-solvent such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to increase the solubility of both the parent compound and its potential degradation products.

    • Use of Surfactants: Non-ionic surfactants can help to maintain the solubility of hydrophobic molecules in aqueous solutions.

    • pH Optimization: As with degradation, pH can influence solubility. Evaluate the solubility across a pH range to find the optimal condition for both stability and solubility.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway is the hydrolysis of the seven acetyl ester groups, leading to the formation of acetic acid and various partially deacetylated rutinose intermediates. This process can ultimately yield fully deacetylated rutinose. This hydrolysis is catalyzed by both acidic and basic conditions.

Q2: What is the optimal pH for the stability of this compound in an aqueous solution?

Q3: How does temperature affect the stability of this compound?

A3: As with most chemical reactions, the rate of hydrolysis of the acetyl groups of this compound increases with temperature. For optimal stability, aqueous solutions should be stored at refrigerated (2-8 °C) or frozen conditions. A study on sucrose octaacetate demonstrated a significant increase in shelf-life when stored at 4°C compared to 25°C.[1]

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is limited, the parent compound, rutin, is known to be susceptible to photodegradation. Therefore, it is a best practice to protect aqueous solutions of this compound from light by using amber vials or storing them in the dark.

Q5: What excipients can be used to improve the stability of this compound in aqueous formulations?

A5:

  • Buffering Agents: To maintain an optimal pH, citrate or acetate buffers are recommended.

  • Co-solvents: Propylene glycol, ethanol, and polyethylene glycols (PEGs) can improve solubility and may also reduce the water activity, which can slow down hydrolysis.

  • Antioxidants: If oxidative degradation is a concern (though hydrolysis is the primary pathway), the inclusion of antioxidants like ascorbic acid or sodium metabisulfite (B1197395) could be considered, especially if the aglycone portion becomes exposed after deacetylation.

Data Presentation

Table 1: Estimated Shelf-Life of Sucrose Octaacetate (a proxy for this compound) in Aqueous Buffered Solutions

pHTemperature (°C)Estimated Shelf-Life (t₉₀)
4.002525.3 days
5.2025114 days
6.002527.4 days
4.0040.48 years
5.2045.26 years
6.0041.47 years
(Data extrapolated from a study on Sucrose Octaacetate)[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and sensitive conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH and incubate at room temperature for various time points (e.g., 15, 30, 60, 120 minutes). Note: Base hydrolysis is expected to be much faster.

    • Oxidative Degradation: Dilute the stock solution in a solution of 3% hydrogen peroxide and incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Store the stock solution at 60°C and as a solid powder at 80°C for one week.

    • Photodegradation: Expose the stock solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile) with UV and MS detection to quantify the remaining this compound and identify the mass of any degradation products.

Visualizations

DegradationPathway cluster_conditions Degradation Factors Rutinose_Heptaacetate This compound (Stable at pH ~5.4) Partially_Deacetylated Partially Deacetylated Intermediates Rutinose_Heptaacetate->Partially_Deacetylated Hydrolysis (Acid/Base Catalyzed) Rutinose Rutinose Partially_Deacetylated->Rutinose Further Hydrolysis High_pH Alkaline pH (pH > 6) High_pH->Rutinose_Heptaacetate Low_pH Acidic pH (pH < 4) Low_pH->Rutinose_Heptaacetate High_Temp High Temperature High_Temp->Rutinose_Heptaacetate Light UV/Visible Light Light->Rutinose_Heptaacetate

Caption: Degradation pathway of this compound in aqueous solution.

TroubleshootingWorkflow start Instability Observed (Degradation/Precipitation) check_ph Measure pH start->check_ph ph_optimal Is pH between 4.0 and 5.5? check_ph->ph_optimal adjust_ph Adjust pH with Buffer (Citrate/Acetate) ph_optimal->adjust_ph No check_temp Check Storage Temperature ph_optimal->check_temp Yes adjust_ph->check_temp temp_optimal Is Temperature 2-8°C? check_temp->temp_optimal adjust_temp Store at 2-8°C temp_optimal->adjust_temp No check_light Check Light Exposure temp_optimal->check_light Yes adjust_temp->check_light light_optimal Is it Protected from Light? check_light->light_optimal protect_light Store in Amber Vials or in the Dark light_optimal->protect_light No consider_excipients Consider Co-solvents or Surfactants light_optimal->consider_excipients Yes protect_light->consider_excipients end_node Stability Improved consider_excipients->end_node

Caption: Troubleshooting workflow for this compound instability.

References

Addressing issues with the deacetylation of Rutinose heptaacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deacetylation of Rutinose Heptaacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the deacetylation of this compound?

A1: The two most prevalent and effective methods for the deacetylation of this compound are the Zemplén deacetylation, a chemical method, and enzymatic hydrolysis.

  • Zemplén Deacetylation: This classic method involves the use of a catalytic amount of sodium methoxide (B1231860) in methanol (B129727) to achieve complete deacetylation. It is a transesterification reaction that is widely used in carbohydrate chemistry for its efficiency and generally high yields.

  • Enzymatic Hydrolysis: This method utilizes enzymes, such as rutinosidase, to selectively cleave the acetyl groups from the rutinose backbone. It is a highly specific and mild method, often preferred when other sensitive functional groups are present in the molecule.

Q2: How can I monitor the progress of the deacetylation reaction?

A2: The progress of the deacetylation reaction can be effectively monitored by Thin-Layer Chromatography (TLC). The starting material, this compound, is significantly less polar than the fully deacetylated product, rutinose. Therefore, a noticeable change in the Retention factor (Rf) value will be observed. It is recommended to use a mobile phase that provides good separation between the starting material, partially deacetylated intermediates, and the final product. A common solvent system for analyzing sugars is a mixture of ethyl acetate, acetic acid, and water.

Q3: What are the expected yields for the deacetylation of this compound?

A3: The expected yields can vary depending on the chosen method and optimization of reaction conditions.

  • Zemplén Deacetylation: For similar disaccharides, yields in the range of 59-81% have been reported.[1] With careful control of the reaction, quantitative yields are often achievable.[2]

  • Enzymatic Hydrolysis: Enzymatic methods can also provide high conversion rates, with reports of up to 90% conversion of a related rutinoside after 3.5 hours.[3] Recovery of pure rutinose after purification can be around 84%.[3]

Q4: How do I purify the final product, Rutinose?

A4: Purification strategies depend on the deacetylation method used.

  • Following Zemplén Deacetylation: After neutralizing the reaction mixture with an acidic resin, the crude product is typically purified by silica (B1680970) gel column chromatography.

  • Following Enzymatic Hydrolysis: The purification process often involves an initial liquid-liquid extraction to remove the aglycone (if starting from a rutinoside like hesperidin), followed by treatment with activated carbon to remove residual proteins and color impurities.[3] The final product can then be obtained by crystallization or lyophilization.[4]

Troubleshooting Guides

Zemplén Deacetylation
Issue Potential Cause Troubleshooting Steps
Incomplete Reaction 1. Insufficient catalyst (sodium methoxide).2. Short reaction time.3. Low reaction temperature.1. Add a small additional amount of sodium methoxide solution and continue monitoring by TLC.2. Allow the reaction to stir for a longer period at room temperature.3. If the reaction is sluggish at room temperature, gentle warming (e.g., to 40 °C) can be considered, but monitor for potential side reactions.
Formation of Side Products (streaking on TLC) 1. Presence of water in the methanol, leading to hydrolysis and formation of sodium acetate.2. Degradation of the sugar under strongly basic conditions.1. While some sources suggest anhydrous methanol is not strictly necessary, using dry methanol is good practice to minimize side reactions.[5]2. Ensure the amount of sodium methoxide is catalytic. Neutralize the reaction promptly once the starting material is consumed.
Difficulty in Purifying the Product 1. Residual inorganic salts (e.g., sodium acetate).2. Co-elution of partially deacetylated intermediates.1. Thoroughly neutralize the reaction mixture with an acidic ion-exchange resin until the pH is neutral before workup.2. Optimize the column chromatography conditions (e.g., solvent gradient) to improve separation.
Enzymatic Hydrolysis
Issue Potential Cause Troubleshooting Steps
Low Conversion Rate 1. Insufficient enzyme activity.2. Suboptimal pH or temperature.3. Product inhibition.1. Increase the enzyme loading.2. Ensure the reaction buffer is at the optimal pH and the temperature is maintained at the recommended level for the specific enzyme.3. While some enzymes are not significantly inhibited by rutinose,[4] if inhibition is suspected, consider a fed-batch approach or removal of the product as it is formed.
Degradation of Rutinose Presence of contaminating enzymes (e.g., α-L-rhamnosidase) in a crude enzyme preparation.[2]Use a purified rutinosidase or an enzyme preparation with minimal contaminating activities.
Difficulty in Isolating Pure Rutinose Incomplete removal of enzyme and other proteins from the reaction mixture.After the reaction, heat-denature the enzyme, centrifuge to remove the precipitate, and treat the supernatant with activated carbon to adsorb remaining proteins and colored impurities.[4]

Experimental Protocols

Protocol 1: Zemplén Deacetylation of this compound

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Sodium Methoxide (NaOMe) solution in Methanol (e.g., 0.5 M)

  • Acidic ion-exchange resin (e.g., Amberlite IR120 H+)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Developing solvent for TLC (e.g., Ethyl Acetate: Acetic Acid: Water, 3:1:1 v/v/v)

  • Staining solution for TLC (e.g., p-anisaldehyde or ceric ammonium (B1175870) molybdate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, add the acidic ion-exchange resin to the mixture and stir until the pH becomes neutral.

  • Filter off the resin and wash it with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the resulting crude rutinose by silica gel column chromatography.

Protocol 2: Enzymatic Hydrolysis of a Rutinoside to Produce Rutinose

This protocol is adapted from the hydrolysis of rutin, which yields quercetin (B1663063) and rutinose.[2]

Materials:

  • Rutinoside (e.g., Hesperidin or Rutin)

  • Rutinosidase enzyme preparation

  • Appropriate buffer solution (e.g., 0.2 M glycine (B1666218) buffer, pH adjusted as per enzyme optimum)[2]

  • Activated carbon

  • Celite

  • Calcium hydroxide

Procedure:

  • Suspend the rutinoside substrate in the buffered enzyme solution.

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 40-50 °C) with shaking.[2]

  • Monitor the reaction for the disappearance of the starting material and the formation of rutinose.

  • Once the reaction is complete, stop the reaction by heating the mixture (e.g., 99 °C for 5 minutes) to denature the enzyme.[4]

  • Centrifuge or filter the mixture to remove the precipitated aglycone and denatured enzyme.

  • To the filtrate, add activated carbon, calcium hydroxide, and Celite (e.g., 0.5 g/L each) and boil for a short period to remove protein and color impurities.[4]

  • Filter the hot solution and concentrate the filtrate under reduced pressure.

  • The pure rutinose can be obtained by crystallization or lyophilization of the concentrated solution.[4]

Visualizations

experimental_workflow_zemplen cluster_reaction Reaction cluster_workup Workup & Purification start This compound in Methanol add_cat Add catalytic NaOMe (0 °C to RT) start->add_cat reaction Stir at RT (Monitor by TLC) add_cat->reaction neutralize Neutralize with Acidic Resin reaction->neutralize filter_resin Filter and Concentrate neutralize->filter_resin chromatography Silica Gel Chromatography filter_resin->chromatography end end chromatography->end Pure Rutinose

Caption: Zemplén Deacetylation Workflow.

troubleshooting_logic start Deacetylation Issue Detected check_tlc Analyze TLC Plate start->check_tlc incomplete Incomplete Reaction (Starting material remains) check_tlc->incomplete side_products Side Products/ Streaking check_tlc->side_products add_catalyst Add more catalyst incomplete->add_catalyst Yes increase_time Increase reaction time incomplete->increase_time Yes increase_temp Gently increase temperature incomplete->increase_temp Yes use_dry_solvent Use anhydrous solvent side_products->use_dry_solvent Yes prompt_neutralization Ensure prompt neutralization side_products->prompt_neutralization Yes

Caption: Troubleshooting Logic for Zemplén Deacetylation.

References

Strategies to prevent the degradation of Rutinose heptaacetate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for storing and handling Rutinose heptaacetate to prevent its degradation. It includes a troubleshooting guide and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Issue Possible Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change from white/off-white to yellow/brown, clumping) - Exposure to light (photodegradation)- Exposure to moisture leading to hydrolysis- Elevated storage temperatures- Store the compound in a light-resistant container (amber vial).- Ensure the container is tightly sealed and stored in a desiccator or a controlled low-humidity environment.- Store at the recommended temperature (see Storage Conditions table).- If degradation is suspected, verify the purity using an appropriate analytical method (e.g., HPLC, TLC).
Decreased solubility in organic solvents - Hydrolysis of the acetate (B1210297) groups, leading to the formation of more polar and less soluble rutinose.- Confirm the identity and purity of the solvent.- If hydrolysis is suspected, analyze the material for the presence of partially or fully deacetylated forms.- Consider using a more polar solvent system for dissolution, but be aware this may indicate degradation.
Appearance of new peaks or changes in peak ratios in chromatographic analysis (e.g., HPLC, GC) - Chemical degradation of this compound into one or more degradation products.- Identify the degradation products if possible using techniques like mass spectrometry.- Review storage conditions and handling procedures to identify the source of degradation.- Re-qualify the material to ensure it meets the requirements for its intended use.
Inconsistent experimental results - Use of partially degraded this compound.- Incompatibility with other reagents or solvents in the experimental setup.- Always use a fresh, properly stored batch of this compound for critical experiments.- Run a control experiment to test the stability of this compound under your specific experimental conditions.- Check for potential incompatibilities with other chemicals used in your protocol.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed, light-resistant container at a controlled room temperature, ideally between 20°C and 25°C. To minimize hydrolysis, it is crucial to protect the compound from moisture by storing it in a desiccator or a dry, inert atmosphere.

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway for this compound is hydrolysis. The seven acetate ester groups are susceptible to cleavage, particularly in the presence of moisture, which can be catalyzed by acidic or basic conditions. This hydrolysis leads to the formation of partially deacetylated intermediates and ultimately rutinose.

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be detected through several methods:

  • Visual Inspection: A change in color from white or off-white to yellowish or brownish, or a change in the physical state like clumping, can indicate degradation.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be used to assess the purity of the sample. The appearance of new peaks or spots, or a decrease in the area of the main peak, suggests the presence of degradation products.

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect changes in the chemical structure, such as the loss of acetyl groups.

Q4: Can I store this compound in a solution?

A4: Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis, especially in protic solvents. If you need to prepare a stock solution, use a dry, aprotic solvent and store it at a low temperature (e.g., -20°C) for a short duration. It is advisable to prepare fresh solutions for each experiment.

Q5: What should I do if I suspect my this compound has been exposed to high humidity?

A5: If you suspect exposure to high humidity, you should first visually inspect the material for any changes. Subsequently, it is highly recommended to re-analyze the sample for purity using a suitable analytical technique like HPLC to quantify the extent of potential degradation before using it in any experiment.

Data Presentation

The following table summarizes the potential impact of various storage conditions on the stability of this compound. This data is based on general principles of acetylated glycoside stability and should be used as a guideline. Actual degradation rates should be determined experimentally.

Parameter Condition Time Expected Degradation (%) Primary Degradation Product(s)
Temperature 40°C30 days< 2%Partially deacetylated rutinose derivatives
60°C30 days5 - 10%Partially and fully deacetylated rutinose
Humidity 75% RH at 25°C30 days3 - 8%Partially deacetylated rutinose derivatives
90% RH at 25°C30 days10 - 20%Partially and fully deacetylated rutinose
pH (in aqueous solution) pH 4.024 hours< 1%Partially deacetylated rutinose derivatives
pH 7.024 hours< 0.5%Partially deacetylated rutinose derivatives
pH 9.024 hours5 - 15%Partially and fully deacetylated rutinose
Light UV light (254 nm)24 hours< 1%Photodegradation products (minor)
Visible light30 days< 0.5%Negligible

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate the mixture at room temperature (25°C) for 4 hours.

    • At specified time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Incubate the mixture at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in the solvent, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to UV (254 nm) and visible light in a photostability chamber.

    • Analyze the samples by HPLC at specified time points.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of this compound and the formation of new peaks corresponding to degradation products.

Mandatory Visualization

cluster_storage Storage cluster_degradation Degradation Factors cluster_products Degradation Products storage This compound (Solid) moisture Moisture/Humidity storage->moisture Exposure temperature High Temperature storage->temperature Exposure ph Extreme pH (Acidic/Basic) storage->ph Exposure (in solution) partially_deacetylated Partially Deacetylated Rutinose Derivatives moisture->partially_deacetylated Hydrolysis temperature->partially_deacetylated Accelerates Hydrolysis ph->partially_deacetylated Catalyzes Hydrolysis rutinose Rutinose partially_deacetylated->rutinose Further Hydrolysis

Caption: Primary degradation pathway of this compound.

cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution of this compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis end Identify Degradation Products & Establish Pathways analysis->end

Caption: Workflow for a forced degradation study.

Technical Support Center: Encapsulation of Rutinose Heptaacetate in Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the encapsulation efficiency of Rutinose heptaacetate in nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it encapsulated in nanoparticles?

Rutinose hettaacetate is a derivative of rutin (B1680289), a naturally occurring flavonoid. Its acetylated structure can enhance its stability and facilitate its formulation in drug delivery systems.[1] Encapsulation in nanoparticles is a strategy to improve the bioavailability, control the release, and enhance the therapeutic efficacy of compounds like Rutinose hettaacetate.[2][3] Nanoparticle-based delivery systems can protect the encapsulated drug from degradation and facilitate its transport to target sites within the body.[4]

Q2: Which nanoparticle formulation methods are suitable for a hydrophobic compound like Rutinose hettaacetate?

For hydrophobic compounds such as this compound, methods like nanoprecipitation and emulsion-based solvent evaporation are commonly employed.[4]

  • Nanoprecipitation (Solvent Displacement): This technique involves dissolving the polymer and the drug in a water-miscible organic solvent and then adding this solution to an aqueous phase under stirring. The rapid diffusion of the solvent leads to the precipitation of the polymer and the encapsulation of the drug into nanoparticles.[5][6] This method is known for its simplicity and speed.[5]

  • Emulsion-Solvent Evaporation: In this method, the polymer and drug are dissolved in a volatile organic solvent, which is then emulsified in an aqueous phase containing a surfactant to form an oil-in-water (o/w) emulsion. The organic solvent is subsequently removed by evaporation, leading to the formation of solid nanoparticles.[7][8]

Q3: What are the key factors influencing the encapsulation efficiency of this compound?

Several factors can significantly impact the encapsulation efficiency (EE%) of hydrophobic drugs like this compound:

  • Physicochemical Properties of the Drug: The solubility of Rutinose hettaacetate in the chosen organic solvent and its interaction with the polymer matrix are crucial.[8]

  • Polymer Characteristics: The type of polymer (e.g., PLGA, PCL), its molecular weight, and concentration affect drug loading and release characteristics.[9][10]

  • Formulation Parameters: The drug-to-polymer ratio, the type and concentration of surfactant, and the ratio of the organic to the aqueous phase are critical parameters that need optimization.[9][11][12]

  • Process Parameters: Stirring speed, sonication power and time, and the rate of solvent evaporation can all influence nanoparticle size and encapsulation efficiency.[11][13]

Q4: How can I determine the encapsulation efficiency of this compound in my nanoparticle formulation?

Encapsulation efficiency is typically determined by separating the nanoparticles from the aqueous medium containing the unencapsulated drug. The amount of encapsulated drug is then quantified. A common approach involves the following steps:

  • Separation: The nanoparticle suspension is centrifuged at high speed to pellet the nanoparticles.[14]

  • Quantification of Free Drug: The concentration of this compound in the supernatant is measured, usually by High-Performance Liquid Chromatography (HPLC) with a UV detector.[15][16]

  • Calculation: The encapsulation efficiency is calculated using the following formula:

    EE (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency (<50%)
Potential Cause Troubleshooting Steps
Poor solubility of this compound in the organic solvent. - Select a different organic solvent in which both the drug and the polymer are highly soluble (e.g., acetone, dichloromethane, ethyl acetate).[8] - Consider using a co-solvent system to improve solubility.
Drug precipitation before or during nanoparticle formation. - Optimize the drug-to-polymer ratio; a very high ratio can lead to drug saturation and precipitation. - Increase the stirring speed or sonication power to ensure rapid and uniform mixing.[10]
Incompatible polymer. - Screen different types of polymers (e.g., PLGA with varying lactide:glycolide ratios, PCL with different molecular weights) to find one with better affinity for this compound.
Suboptimal surfactant concentration. - Vary the concentration of the surfactant. Too little surfactant may not adequately stabilize the emulsion, while too much can lead to drug partitioning into the aqueous phase.[10]
Rapid drug leakage into the aqueous phase. - For the nanoprecipitation method, decrease the polarity of the aqueous phase by adding a small amount of a water-miscible organic solvent. - In the solvent evaporation method, ensure the organic solvent is not too miscible with water to prevent rapid drug diffusion.
Issue 2: Large Particle Size (>300 nm) or High Polydispersity Index (PDI > 0.3)
Potential Cause Troubleshooting Steps
Polymer aggregation. - Increase the surfactant concentration to provide better steric or electrostatic stabilization.[10] - Optimize the stirring speed or sonication energy to break up aggregates.[10]
High polymer concentration. - Decrease the concentration of the polymer in the organic phase. Higher concentrations lead to increased viscosity and larger particle sizes.[9][10]
Slow solvent diffusion or evaporation. - In nanoprecipitation, ensure rapid and efficient mixing of the organic and aqueous phases. - In solvent evaporation, increase the stirring speed or apply a vacuum to facilitate faster solvent removal.
Ostwald Ripening. - Use a combination of steric and electrostatic stabilizers. - Optimize the formulation to achieve a narrow initial size distribution.
Issue 3: Inconsistent Batch-to-Batch Reproducibility
Potential Cause Troubleshooting Steps
Variability in manual mixing. - Use automated systems like syringe pumps for controlled addition of the organic phase in nanoprecipitation. - Ensure consistent sonication time, power, and probe depth.[14]
Fluctuations in temperature. - Perform the encapsulation process in a temperature-controlled environment, such as an ice bath during sonication, to dissipate heat.[14]
Inconsistent solvent evaporation rate. - Use a rotary evaporator for controlled and reproducible solvent removal.
Impurity or degradation of materials. - Use high-purity solvents, polymers, and drugs. - Store materials under appropriate conditions to prevent degradation.

Data Presentation

Disclaimer: The following data is based on studies involving Rutin , a structurally related flavonoid, as a proxy for this compound. These values should be considered as a starting point for optimization.

Table 1: Influence of Formulation Parameters on Rutin-Loaded Nanoparticles

Formulation MethodPolymerDrug:Polymer RatioParticle Size (nm)PDIEncapsulation Efficiency (%)Reference
Solvent EvaporationChitosan1:180.71< 0.283.6[2][3]
Antisolvent PrecipitationZein-CMS1:10196.470.1373.5[17]
NanoprecipitationHyaluronic Acid-based-~209--
Solvent Emulsification/DiffusionPhospholipon 80H®1:20 (5% w/w)~50-60< 0.2> 90[18]

Experimental Protocols

Protocol 1: Nanoparticle Preparation by Emulsion-Solvent Evaporation

This protocol is a general guideline for encapsulating a hydrophobic drug like this compound in PLGA nanoparticles.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Deionized water

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve a specific amount of PLGA (e.g., 100 mg) and Rutinose hettaacetate (e.g., 10 mg) in an appropriate volume of DCM (e.g., 5 mL).

  • Preparation of the Aqueous Phase:

    • Dissolve a specific concentration of PVA (e.g., 1% w/v) in deionized water (e.g., 20 mL).

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication.

    • Emulsify for a set duration (e.g., 2-5 minutes) in an ice bath to form an oil-in-water emulsion.[14]

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours (e.g., 4-6 hours) or use a rotary evaporator under reduced pressure to remove the organic solvent.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 20 minutes) to separate the nanoparticles from the supernatant.

    • Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this step 2-3 times to remove excess surfactant and unencapsulated drug.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticles can be resuspended in a cryoprotectant solution (e.g., 5% trehalose) and freeze-dried.

Protocol 2: Quantification of Encapsulation Efficiency by HPLC

This protocol provides a general method for quantifying Rutinose hettaacetate.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade) with 0.1% formic acid or acetic acid

  • Methanol (HPLC grade)

  • Rutinose hettaacetate standard

  • 0.22 µm syringe filters

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of Rutinose hettaacetate in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of standard solutions of decreasing concentrations by diluting the stock solution.

  • HPLC Method Development (Example):

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: Determined by UV-Vis scan of Rutinose hettaacetate (likely in the range of 250-370 nm, similar to rutin).[15][16]

    • Injection Volume: 20 µL.

  • Calibration Curve:

    • Inject the standard solutions into the HPLC system and record the peak areas.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Take the supernatant collected during the nanoparticle purification step.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Inject the filtered supernatant into the HPLC system and record the peak area.

  • Calculation:

    • Determine the concentration of Rutinose hettaacetate in the supernatant using the calibration curve.

    • Calculate the total amount of free drug in the initial aqueous phase volume.

    • Calculate the Encapsulation Efficiency (%) as described in the FAQ section.

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_formulation Nanoparticle Formulation cluster_purification Purification & Collection cluster_analysis Characterization org_phase Organic Phase (Polymer + this compound in Organic Solvent) emulsify Emulsification (High-Speed Homogenization / Sonication) org_phase->emulsify aq_phase Aqueous Phase (Surfactant in Water) aq_phase->emulsify evap Solvent Evaporation (Stirring / Rotary Evaporator) emulsify->evap centrifuge Centrifugation evap->centrifuge wash Washing (x3) centrifuge->wash Resuspend collect Collect Nanoparticle Pellet centrifuge->collect Supernatant to HPLC hplc Encapsulation Efficiency (HPLC) centrifuge->hplc wash->centrifuge dls Particle Size & PDI (DLS) collect->dls zeta Zeta Potential collect->zeta tem Morphology (TEM/SEM) collect->tem

Caption: Workflow for Nanoparticle Synthesis by Solvent Evaporation.

troubleshooting_logic start Low Encapsulation Efficiency? cause1 Poor Drug/Polymer Solubility start->cause1 cause2 Suboptimal Drug:Polymer Ratio start->cause2 cause3 Inefficient Mixing start->cause3 cause4 Incorrect Surfactant Conc. start->cause4 solution1 Change Solvent / Use Co-solvent cause1->solution1 solution2 Decrease Drug Concentration cause2->solution2 solution3 Increase Stirring Speed / Sonication cause3->solution3 solution4 Optimize Surfactant Concentration cause4->solution4

Caption: Troubleshooting Logic for Low Encapsulation Efficiency.

References

Technical Support Center: Method Development for Consistent Rutinose Heptaacetate Batch Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Rutinose heptaacetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the peracetylation of Rutinose using acetic anhydride (B1165640) as the acetylating agent and pyridine (B92270) as a catalyst and solvent.[1][2][3] This reaction involves the esterification of all seven hydroxyl groups on the Rutinose molecule.

Q2: What are the critical parameters to control for a consistent reaction?

A2: For consistent batch production, it is crucial to control the purity of the starting Rutinose, the absence of water in the reaction (anhydrous conditions), the molar ratio of acetic anhydride to Rutinose, the reaction temperature, and the reaction time.[3]

Q3: My reaction appears to be incomplete, with multiple spots on the TLC plate. What could be the cause?

A3: Incomplete reactions are often due to insufficient acetic anhydride, the presence of moisture which consumes the anhydride, or a reaction time that is too short.[3] Steric hindrance at certain hydroxyl groups can also slow down the reaction. Additionally, using an insufficient amount of catalyst can lead to an inefficient reaction.

Q4: After the reaction, I have difficulty removing the pyridine. What is the best way to remove it completely?

A4: Pyridine is a high-boiling point solvent and can be challenging to remove. A common and effective method is to co-evaporate the reaction mixture with toluene (B28343) under reduced pressure.[3] This process can be repeated several times to ensure all traces of pyridine are removed.

Q5: The final product is a mix of α and β anomers. How can I control the anomeric selectivity?

A5: The peracetylation of sugars often results in a mixture of anomers.[2] The ratio can be influenced by the reaction conditions. For some sugars, specific catalysts or reaction conditions can favor one anomer over the other. If a single anomer is required, purification by column chromatography or fractional crystallization is typically necessary.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Loss of product during workup or purification.1. Ensure an excess of acetic anhydride is used.[3] Monitor the reaction by TLC until the starting material is fully consumed. 2. Avoid excessive heating. Perform the reaction at room temperature or 0 °C. 3. Optimize the extraction and purification steps. Ensure the pH is controlled during aqueous workup to prevent deacetylation.
Product Discoloration (Dark/Brown) 1. Charring of the sugar due to overly harsh reaction conditions (e.g., high temperature). 2. Impurities in the starting materials.1. Maintain a lower reaction temperature (e.g., 0 °C to room temperature). 2. Use high-purity Rutinose, freshly distilled acetic anhydride, and anhydrous pyridine.
Inconsistent Batch-to-Batch Results 1. Variability in the quality of starting materials. 2. Lack of precise control over reaction parameters (temperature, time, stoichiometry). 3. Presence of moisture in different batches.1. Use starting materials from the same lot or ensure consistent purity analysis for each new lot. 2. Strictly adhere to a standardized protocol with defined parameters. 3. Ensure all glassware is oven-dried and reagents are anhydrous for every batch.
Difficulty in Product Purification 1. Formation of closely related byproducts. 2. Presence of residual pyridine or acetic acid.1. Optimize the chromatographic separation by testing different solvent systems for column chromatography. 2. Ensure complete removal of pyridine by co-evaporation with toluene.[3] Wash the organic extract thoroughly with saturated aqueous sodium bicarbonate to remove acetic acid.[1]

Experimental Protocols

Protocol 1: Peracetylation of Rutinose

This protocol describes the synthesis of this compound from Rutinose using acetic anhydride and pyridine.

Materials:

  • Rutinose

  • Anhydrous Pyridine

  • Acetic Anhydride

  • Toluene

  • Dichloromethane (B109758) (or Ethyl Acetate)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) Gel for column chromatography

  • TLC plates

Procedure:

  • Dissolve Rutinose (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of Rutinose) in a round-bottom flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (at least 7.0 equivalents, typically a slight excess for each hydroxyl group, e.g., 1.5-2.0 equivalents per hydroxyl group) to the solution with stirring.[1]

  • Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete. Monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding methanol.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate the residue with toluene (3 times) to remove residual pyridine.

  • Dissolve the residue in dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by silica gel column chromatography or crystallization.

Data Presentation

Table 1: Typical Reaction Parameters for Rutinose Peracetylation
ParameterValue
Reactant Ratio (Rutinose:Acetic Anhydride) 1 : 10-14 equivalents
Solvent Anhydrous Pyridine
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Typical Yield (after purification) 85-95%
Table 2: Characterization Data for this compound
Property Value
Appearance White to light yellow crystalline powder[4]
Molecular Formula C₂₆H₃₆O₁₇[4]
Molecular Weight 620.56 g/mol [4]
Melting Point 166-170 °C[4]
Purity (by GC) ≥ 98%[4]

Mandatory Visualization

Rutinose_Heptaacetate_Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage Rutinose Rutinose Reaction Peracetylation Reaction (0°C to RT, 12-24h) Rutinose->Reaction Reagents Acetic Anhydride Anhydrous Pyridine Reagents->Reaction Quench Quench with Methanol Reaction->Quench Evaporation Evaporation & Co-evaporation with Toluene Quench->Evaporation Extraction Liquid-Liquid Extraction (DCM/EtOAc & Aqueous Washes) Evaporation->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography or Crystallization Drying->Purification Final_Product This compound (>98% Purity) Purification->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Inconsistent Batch Results Cause1 Variable Starting Materials? Start->Cause1 Solution1 Standardize/QA Raw Materials Cause1->Solution1 Yes Cause2 Inconsistent Reaction Conditions? Cause1->Cause2 No Solution2 Strictly Control Temp, Time, Stoichiometry Cause2->Solution2 Yes Cause3 Presence of Moisture? Cause2->Cause3 No Solution3 Ensure Anhydrous Conditions Cause3->Solution3 Yes

Caption: Troubleshooting logic for inconsistent batch production of this compound.

References

Validation & Comparative

Acetylated Glycosides in the Spotlight: A Comparative Guide to Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Rutinose heptaacetate and its acetylated counterparts are emerging as promising candidates for improving the therapeutic efficacy of naturally derived glycosides. By chemically modifying these compounds through acetylation, researchers are aiming to overcome a significant hurdle in drug development: poor bioavailability.

Natural glycosides, a diverse group of compounds found in plants, have long been recognized for their potential health benefits. However, their clinical application is often limited by their low absorption and rapid metabolism in the body. Acetylation, the process of introducing acetyl groups into a molecule, is a chemical strategy employed to enhance the lipophilicity of these glycosides. This increased fat-solubility can lead to improved absorption across the intestinal wall and ultimately, greater bioavailability. This guide provides a comparative analysis of this compound and other acetylated glycosides, supported by available experimental data, to assist researchers and drug development professionals in this evolving field.

Enhancing Bioavailability: A Look at the Numbers

While specific pharmacokinetic data for this compound remains limited in publicly available literature, studies on other acetylated glycosides demonstrate a clear trend of improved bioavailability compared to their parent compounds. The following table summarizes key pharmacokinetic parameters from preclinical studies, offering a comparative perspective.

CompoundAnimal ModelDose (Oral)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Fold Increase in Bioavailability (Compared to Parent Compound)
Puerarin Rat50 mg/kg--2245.7 ± 312.5-
Acetylpuerarin Rat50 mg/kg--6175.66 ± 350.312.75
5-Demethyltangeretin Mouse50 mg/kg180 ± 402870 ± 150-
5-Acetylated Tangeretin Mouse50 mg/kg420 ± 8012150 ± 3202.47
Rutin (B1680289) Rat328 µmol/kgNot detected-Not detected-
Hexaacetylated Rutin --Data not availableData not availableData not availableSolubility and dissolution improved ~2-fold in vitro

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Note: Data for different compounds are from separate studies and may not be directly comparable due to differing experimental conditions.

The Science Behind Enhanced Absorption: Experimental Insights

The improved bioavailability of acetylated glycosides is attributed to their increased lipophilicity, which facilitates passive diffusion across the lipid-rich membranes of intestinal epithelial cells.

Experimental Protocols: A Blueprint for Assessment

The evaluation of acetylated glycoside bioavailability typically involves preclinical pharmacokinetic studies in animal models, most commonly rats or mice. A generalized experimental workflow is outlined below.

1. Animal Model and Acclimation:

  • Species: Male Sprague-Dawley rats are frequently used.

  • Acclimation: Animals are housed in controlled conditions (temperature, humidity, light/dark cycle) for at least one week prior to the experiment to minimize stress.

2. Drug Administration:

  • Route: Oral gavage is the standard method for ensuring precise dosage.

  • Formulation: The test compound (acetylated glycoside or parent compound) is typically suspended in a vehicle such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.

  • Dosage: Doses are calculated based on the body weight of the animal.

3. Blood Sampling:

  • Method: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Site: Blood is often drawn from the jugular vein via a surgically implanted cannula or from the tail vein.

  • Processing: Blood samples are collected in heparinized tubes and centrifuged to separate the plasma, which is then stored at -80°C until analysis.

4. Bioanalytical Method:

  • Technique: High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common method for quantifying the concentration of the compound and its metabolites in plasma.

  • Sample Preparation: Plasma samples typically undergo a protein precipitation step (e.g., with acetonitrile) followed by centrifugation to remove interfering substances before injection into the HPLC system.

5. Pharmacokinetic Analysis:

  • Parameters: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using non-compartmental analysis.

Visualizing the Path to Absorption

The journey of a glycoside from the intestinal lumen into the bloodstream is a complex process involving various transport mechanisms. The following diagrams, generated using the DOT language, illustrate a simplified experimental workflow and the key signaling pathways involved in flavonoid glycoside absorption.

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling & Processing cluster_analysis Analysis Compound_Prep Compound Formulation Oral_Gavage Oral Gavage Compound_Prep->Oral_Gavage Animal_Prep Animal Acclimation Animal_Prep->Oral_Gavage Blood_Collection Serial Blood Collection Oral_Gavage->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation HPLC_Analysis HPLC-MS/MS Analysis Plasma_Separation->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis HPLC_Analysis->PK_Analysis

Figure 1: A simplified workflow for a typical preclinical pharmacokinetic study of an orally administered compound.

Flavonoid_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Glycoside Flavonoid Glycoside SGLT1 SGLT1 Glycoside->SGLT1 Active Transport GLUT2_apical GLUT2 (Apical) Glycoside->GLUT2_apical Facilitated Diffusion Acetylated_Glycoside Acetylated Glycoside Passive_Diffusion Passive Diffusion Acetylated_Glycoside->Passive_Diffusion Increased Lipophilicity Hydrolysis Hydrolysis to Aglycone SGLT1->Hydrolysis GLUT2_apical->Hydrolysis Passive_Diffusion->Hydrolysis Metabolism Phase II Metabolism Hydrolysis->Metabolism GLUT2_basolateral GLUT2 (Basolateral) Metabolism->GLUT2_basolateral Efflux Absorbed_Metabolites Absorbed Metabolites GLUT2_basolateral->Absorbed_Metabolites

Figure 2: A simplified diagram of flavonoid glycoside absorption pathways in an intestinal enterocyte.

Conclusion

The acetylation of glycosides represents a viable and promising strategy for enhancing their oral bioavailability. As demonstrated by studies on acetylpuerarin and 5-acetylated tangeretin, this chemical modification can significantly increase the systemic exposure of the parent compound. While direct comparative data for this compound is still needed, the improved physicochemical properties of hexaacetylated rutin suggest a similar potential for enhanced bioavailability. Further research, including comprehensive pharmacokinetic studies on various acetylated glycosides, will be crucial for fully elucidating their therapeutic potential and paving the way for their clinical application. The detailed experimental protocols and an understanding of the underlying absorption mechanisms provided in this guide offer a foundational framework for researchers to advance this important area of drug development.

In vitro validation of Rutinose heptaacetate's bioactivity and efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A note on "Rutinose heptaacetate": Comprehensive searches for "this compound" did not yield specific data on its in vitro bioactivity. Rutinose is the disaccharide component of Rutin (Quercetin-3-O-rutinoside). It is plausible that the intended compound of interest is a derivative of Rutin. This guide will therefore focus on the well-documented in vitro bioactivity of Rutin and its primary aglycone, Quercetin, as a comparative framework. These compounds are extensively studied for their antioxidant and anti-inflammatory properties.

Comparative Efficacy: Antioxidant and Anti-inflammatory Activities

The following tables summarize the in vitro antioxidant and anti-inflammatory efficacy of Rutin and Quercetin. Lower IC50 values indicate greater potency.

Table 1: In Vitro Antioxidant Activity

CompoundAssayIC50 (µg/mL)Source
Rutin DPPH Radical Scavenging9.17[1]
ABTS Radical Scavenging>100[2]
Quercetin DPPH Radical Scavenging9.64[1]
ABTS Radical Scavenging1.17[2]
Ascorbic Acid (Standard) DPPH Radical Scavenging8.91[1]

Table 2: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

CompoundBioactivity MarkerConcentration% InhibitionSource
Rutin Nitric Oxide (NO) ProductionHigh concentrationsSignificant downregulation[3][4]
TNF-α Production10 µM~28.25% (as part of a blend)[5]
IL-6 Production10 µM~32.25% (as part of a blend)[5]
Quercetin Nitric Oxide (NO) ProductionHigh concentrationsSignificant downregulation[3]
TNF-α ProductionNot specifiedDownregulated[3]
IL-6 ProductionNot specifiedDownregulated[3]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction in the absorbance of the DPPH solution, which is purple, is proportional to the antioxidant activity.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

  • Test compounds (Rutin, Quercetin) and a positive control (e.g., Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and kept in the dark to avoid degradation.

  • Preparation of Test Samples: Dissolve the test compounds and the positive control in a suitable solvent (e.g., methanol, ethanol, DMSO) to create stock solutions. From the stock solutions, prepare a series of dilutions to determine the IC50 value.[6]

  • Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to separate wells. Add an equal volume of the 0.1 mM DPPH working solution to each well. A blank well should contain the solvent and the DPPH solution.[6]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6][7]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[7][8]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Absorbance of Control – Absorbance of Sample) / Absorbance of Control ] x 100[7][8]

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.[7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the radical results in a decolorization of the solution, which is measured spectrophotometrically.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate or ammonium (B1175870) persulfate

  • Methanol or ethanol

  • Test compounds and a positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[9][10]

  • Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.020 at 734 nm.[11][12]

  • Preparation of Test Samples: Prepare a series of dilutions of the test compounds and the positive control in a suitable solvent.[13]

  • Reaction Mixture: In a 96-well plate, add a small volume (e.g., 20 µL) of each sample dilution to separate wells. Then, add a larger volume (e.g., 180 µL) of the ABTS•+ working solution to each well.[13]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance of each well at 734 nm.[11][13]

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control – Absorbance of Sample) / Absorbance of Control ] x 100[13]

  • IC50 Determination: Plot the percentage of inhibition against the sample concentrations to determine the IC50 value.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS). The amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[14][15]

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.[16]

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce NO production.[15][16]

  • Sample Collection: After incubation, collect the cell culture supernatant from each well.[17]

  • Griess Reaction:

    • In a new 96-well plate, add 50-100 µL of the collected supernatant.

    • Add an equal volume of the Griess reagent to each well.[18][19]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540-550 nm.[18][19]

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

TNF-α and IL-6 Production Assay in RAW 264.7 Macrophages

This assay quantifies the levels of the pro-inflammatory cytokines TNF-α and IL-6 released by LPS-stimulated macrophages. The cytokine concentrations in the cell culture supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with supplements

  • LPS from E. coli

  • Test compounds

  • Mouse TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Follow the same procedure as for the NO production assay (Steps 1-3). Seed RAW 264.7 cells, pre-treat with test compounds, and then stimulate with LPS for 24 hours.[20]

  • Sample Collection: Collect the cell culture supernatant.[20]

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the specific kits. This typically involves the following steps:

    • Coating a 96-well plate with a capture antibody specific for the cytokine.

    • Adding the collected supernatants and standards to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that reacts with the enzyme to produce a colored product.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.[21][22]

  • Quantification: Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance values to the standard curve generated with known concentrations of the recombinant cytokines. The percentage of inhibition is calculated relative to the LPS-stimulated control group.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways involved in inflammation and a general workflow for in vitro bioactivity testing.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assays Bioassays cluster_analysis Data Analysis Compound Test Compound (Rutin, Quercetin) Treatment Cell Treatment with Test Compound Compound->Treatment Cells Cell Culture (e.g., RAW 264.7) Cells->Treatment Stimulation Stimulation (e.g., LPS) Treatment->Stimulation Antioxidant Antioxidant Assays (DPPH, ABTS) Stimulation->Antioxidant AntiInflammatory Anti-inflammatory Assays (NO, TNF-α, IL-6) Stimulation->AntiInflammatory Data Data Collection (Absorbance) Antioxidant->Data AntiInflammatory->Data Analysis IC50 / % Inhibition Calculation Data->Analysis

Caption: General experimental workflow for in vitro bioactivity validation.

nfkb_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_Expression induces Rutin_Quercetin Rutin / Quercetin Rutin_Quercetin->IKK inhibits Rutin_Quercetin->NFkB inhibits nrf2_pathway cluster_nucleus Inside Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE Nrf2 binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->Antioxidant_Enzymes activates transcription of Rutin_Quercetin Rutin / Quercetin Rutin_Quercetin->Keap1 promotes Nrf2 release from

References

Comparative bioavailability studies of Rutinose heptaacetate formulations

Author: BenchChem Technical Support Team. Date: December 2025

To the researchers, scientists, and drug development professionals,

This guide aims to provide a comparative analysis of the bioavailability of different Rutinose heptaacetate formulations. This compound, a derivative of the flavonoid rutin (B1680289), is recognized for its potential to enhance the solubility and bioavailability of active pharmaceutical ingredients, making it a person of interest in drug formulation and delivery systems.[1] Its acetylated structure contributes to improved stability and the potential for sustained release of therapeutic agents.[1]

Comparative Bioavailability Analysis

The available research focuses more on the application of this compound as a component in drug delivery systems for other compounds or on the bioavailability of related flavonoids like rutin and quercetin.[2][3] For instance, studies on rutin have explored formulations such as nanoemulsions to improve its delivery.[4]

Given the absence of direct comparative experimental data for this compound formulations, a quantitative comparison of key bioavailability parameters such as Cmax, Tmax, and AUC is not possible at this time.

Standard Experimental Protocol for a Comparative Bioavailability Study

For researchers planning to conduct such a study, a standard experimental protocol would typically be followed. The workflow for a typical crossover design bioavailability study is outlined below. This design is often used in bioequivalence studies to compare a test formulation to a reference formulation.[5]

G cluster_screening Phase 1: Subject Screening cluster_period1 Phase 2: Treatment Period 1 cluster_washout Phase 3: Washout Period cluster_period2 Phase 4: Treatment Period 2 (Crossover) cluster_analysis Phase 5: Data Analysis screening Recruitment of healthy volunteers inclusion_criteria Inclusion/Exclusion Criteria Assessment screening->inclusion_criteria informed_consent Informed Consent inclusion_criteria->informed_consent randomization1 Randomization to Group A or B informed_consent->randomization1 groupA1 Group A receives Test Formulation randomization1->groupA1 groupB1 Group B receives Reference Formulation randomization1->groupB1 blood_sampling1 Serial Blood Sampling groupA1->blood_sampling1 groupB1->blood_sampling1 washout Drug Elimination Period blood_sampling1->washout groupA2 Group A receives Reference Formulation washout->groupA2 groupB2 Group B receives Test Formulation washout->groupB2 blood_sampling2 Serial Blood Sampling groupA2->blood_sampling2 groupB2->blood_sampling2 bioanalysis Quantification of Drug in Plasma blood_sampling2->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) bioanalysis->pk_analysis stat_analysis Statistical Comparison (e.g., 90% Confidence Intervals) pk_analysis->stat_analysis

Workflow of a standard crossover bioavailability study.
Detailed Experimental Steps:

  • Subject Recruitment and Screening: A cohort of healthy volunteers is recruited for the study. They undergo a thorough screening process, including medical history, physical examination, and laboratory tests, to ensure they meet the predefined inclusion and exclusion criteria. All participants provide informed consent before enrollment.

  • Study Design and Randomization: A randomized, crossover design is typically employed.[5] This means each subject serves as their own control. The subjects are randomly assigned to one of two groups. In the first period, one group receives the test formulation of this compound, and the other group receives the reference formulation.

  • Dosing and Blood Sampling (Period 1): After an overnight fast, a single dose of the assigned formulation is administered. Blood samples are collected at predetermined time points over a specified duration to characterize the drug's absorption, distribution, metabolism, and excretion.

  • Washout Period: Following the first treatment period, there is a "washout" period, which is a sufficient length of time to ensure the complete elimination of the drug from the body.[5]

  • Crossover and Blood Sampling (Period 2): After the washout period, the subjects "cross over" to the alternate formulation. The group that initially received the test formulation now receives the reference formulation, and vice versa. The same blood sampling schedule is followed.

  • Bioanalytical Method: The concentration of this compound and its relevant metabolites in the collected plasma samples is determined using a validated bioanalytical method, such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).[5]

  • Pharmacokinetic and Statistical Analysis: The plasma concentration-time data for each subject is used to calculate key pharmacokinetic parameters, including:

    • Cmax: The maximum observed plasma concentration.

    • Tmax: The time at which Cmax is reached.

    • AUC (Area Under the Curve): The total drug exposure over time.

    Statistical methods are then used to compare these parameters between the test and reference formulations.[6] Bioequivalence is generally concluded if the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC fall within the predetermined range of 80-125%.[5]

Future Research Directions

The development of novel formulations of this compound, such as nanoemulsions, solid lipid nanoparticles, or self-emulsifying drug delivery systems, warrants investigation through comparative bioavailability studies. Such research would provide valuable data for optimizing the delivery and therapeutic potential of this promising compound.

References

Head-to-Head Comparison: Rutinose Heptaacetate vs. PLGA Nanoparticles in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance and characteristics of Rutinose Heptaacetate and PLGA nanoparticles, supported by available experimental data.

The landscape of drug delivery is continually evolving, with a constant search for novel excipients and platforms that can enhance the therapeutic efficacy and safety of pharmaceutical agents. Among the myriad of options, poly(lactic-co-glycolic acid) (PLGA) nanoparticles have emerged as a extensively researched and FDA-approved platform for controlled drug release.[1][2] In contrast, this compound, a derivative of the natural flavonoid rutin, is a newer entrant with purported benefits in improving drug solubility and bioavailability.[1] This guide provides a comprehensive head-to-head comparison of these two platforms, focusing on their physicochemical properties, drug loading and release capabilities, biocompatibility, and therapeutic efficacy, drawing upon available experimental data.

Physicochemical Properties: A Tale of Two Materials

The fundamental characteristics of a drug delivery vehicle dictate its interaction with biological systems and its performance. PLGA nanoparticles are well-characterized synthetic polymers, while this compound is a semi-synthetic small molecule.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundPLGA Nanoparticles
Composition Acetylated derivative of Rutinose (a disaccharide)Co-polymer of lactic acid and glycolic acid[2]
Molecular Weight 620.56 g/mol [1]Variable, typically ranging from 10,000 to 200,000 Da[2]
Appearance White to light yellow crystalline powder[1]Typically a white, amorphous powder
Solubility Enhances solubility of active pharmaceutical ingredients[1]Soluble in a wide range of common organic solvents[2]
Particle Size Not applicable (small molecule)Tunable, typically in the range of 100-300 nm[3][4]
Zeta Potential Not applicableTypically negative, but can be modified[4]

Drug Loading and Release Kinetics: The Core of Delivery

The ability to efficiently encapsulate a therapeutic agent and release it in a controlled manner is paramount for any drug delivery system. While extensive data exists for PLGA nanoparticles, the information for this compound in this domain is largely theoretical.

PLGA nanoparticles, on the other hand, have been the subject of numerous studies detailing their drug loading and release characteristics for a wide array of therapeutic agents.

Table 2: Drug Loading and Release Characteristics of PLGA Nanoparticles

ParameterTypical Values and Observations
Drug Loading Capacity Varies depending on the drug and formulation method, with values up to 16.98% reported for capecitabine (B1668275).[5]
Encapsulation Efficiency Generally high, often exceeding 70-80%. For example, 88.4% for capecitabine[5] and over 75% for emtricitabine (B123318).[6]
Release Kinetics Typically biphasic: an initial burst release followed by a sustained release phase over days to weeks.[5][7] The release mechanism is often a combination of diffusion and polymer degradation and can be modulated by altering the PLGA composition and molecular weight.[7] Drug release can follow zero-order kinetics.[5]

Experimental Protocols: A Guide to Characterization

To facilitate reproducible research, detailed experimental protocols for the characterization of these drug delivery systems are essential.

Preparation of PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)

This is one of the most common methods for preparing PLGA nanoparticles.[2]

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and the hydrophobic drug in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Emulsification: Add the organic phase to an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA) under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under reduced pressure to evaporate the organic solvent.

  • Nanoparticle Collection: Collect the formed nanoparticles by centrifugation, wash them with deionized water to remove excess stabilizer and un-encapsulated drug, and then lyophilize for long-term storage.

Characterization of Nanoparticles
  • Particle Size and Zeta Potential: Determined using dynamic light scattering (DLS).

  • Morphology: Visualized using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

  • Drug Loading and Encapsulation Efficiency: The amount of encapsulated drug is typically determined by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the drug content using techniques like UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

  • In Vitro Drug Release: Nanoparticles are suspended in a release medium (e.g., phosphate-buffered saline, PBS) at 37°C. At predetermined time intervals, samples are withdrawn, and the amount of released drug is quantified. Dialysis methods are frequently employed to separate the released drug from the nanoparticles.[8]

Biocompatibility and Cytotoxicity: Ensuring Safety

The safety of any drug delivery platform is a critical consideration. PLGA is well-known for its biocompatibility and biodegradability, breaking down into lactic acid and glycolic acid, which are natural metabolites in the human body.[1]

Systematic reviews of targeted PLGA nanoparticles have shown that their cytotoxicity is influenced by factors such as particle size and surface charge.[3][4] Generally, PLGA nanoparticles exhibit good biocompatibility, with higher cytotoxicity observed for smaller and positively charged particles.[4][9]

Information on the cytotoxicity of this compound is scarce. As a derivative of rutin, which is generally considered safe, it is anticipated to have a favorable safety profile.[10] However, dedicated cytotoxicity studies, especially in the context of a drug delivery formulation, are needed for a conclusive assessment.

Table 3: Cytotoxicity Data for PLGA Nanoparticles

Cell LineDrugIC50 of Drug-Loaded PLGA NPs (µg/mL)Reference
MCF-7Doxorubicin0.636 (24h), 0.214 (48h)[9]
PC39-NC2.9[11]
MCF-79-NC4.5[11]

Therapeutic Efficacy and In Vivo Performance

The ultimate measure of a drug delivery system's success is its ability to improve therapeutic outcomes in vivo.

This compound: While described as enhancing drug efficacy, specific in vivo studies demonstrating this effect in a formulated system are lacking in the available literature. Its proposed mechanism of improving bioavailability would need to be validated through pharmacokinetic studies.

PLGA Nanoparticles: Numerous in vivo studies have demonstrated the ability of PLGA nanoparticles to improve drug efficacy and alter biodistribution. For instance, after oral administration, PLGA nanoparticles have been shown to significantly enhance the bioavailability of drugs like emtricitabine.[6] In vivo biodistribution studies have shown that PLGA nanoparticles can accumulate in various organs, including the liver, kidney, and brain, with surface modifications being a key strategy to alter their distribution.[12][13][14] For example, after intranasal administration, plain PLGA nanoparticles have shown significant brain accumulation.[13][14]

Table 4: In Vivo Biodistribution of PLGA Nanoparticles

Administration RouteKey FindingsReference
Oral40.04% localized in the liver, 25.97% in the kidney, and 12.86% in the brain after 7 days.[12]
OralSignificant enhancement in the rate and extent of bioavailability of emtricitabine.[6]
Intranasal25% of plain nanoparticles reached the brain after 30 minutes.[13][14]

Visualizing the Concepts: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow_PLGA_NPs cluster_prep Nanoparticle Preparation cluster_char Characterization prep1 Dissolve PLGA and Drug in Organic Solvent prep2 Emulsify in Aqueous Stabilizer Solution prep1->prep2 prep3 Evaporate Organic Solvent prep2->prep3 prep4 Collect and Wash Nanoparticles prep3->prep4 char1 Particle Size & Zeta Potential (DLS) prep4->char1 Analysis char2 Morphology (SEM/TEM) prep4->char2 Analysis char3 Drug Loading & Encapsulation Efficiency prep4->char3 Analysis char4 In Vitro Drug Release prep4->char4 Analysis

Caption: Experimental workflow for the preparation and characterization of PLGA nanoparticles.

Drug_Release_PLGA NP Drug-Loaded PLGA Nanoparticle Burst Initial Burst Release (Surface-adsorbed drug) NP->Burst Hours Sustained Sustained Release (Diffusion & Polymer Erosion) Burst->Sustained Days to Weeks Degradation Polymer Degradation (Lactic & Glycolic Acid) Sustained->Degradation Release Drug Release Sustained->Release Degradation->Release

Caption: Biphasic drug release mechanism from PLGA nanoparticles.

Rutinose_Heptaacetate_MoA Drug Poorly Soluble Drug Formulation Co-formulation (e.g., Co-crystal, Solid Dispersion) Drug->Formulation RH This compound RH->Formulation Dissolution Enhanced Dissolution Rate Formulation->Dissolution Absorption Increased Bioavailability Dissolution->Absorption

References

Evaluating the Safety and Toxicity Profile of Rutinose Heptaacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the safety and toxicity profile of Rutinose heptaacetate. Due to the limited direct toxicological data on this compound, this guide establishes an inferred safety profile by examining its parent compound, rutin (B1680289), its aglycone, quercetin (B1663063), and the general effects of acetylation on flavonoids. For comparative purposes, other well-studied flavonoids, namely hesperidin (B1673128) and naringenin, are included. Additionally, functional alternatives to this compound in its role as a solubility and bioavailability enhancer are discussed.

Executive Summary

This compound, an acetylated derivative of the flavonoid glycoside rutin, is utilized in pharmaceutical and nutraceutical applications to enhance the solubility and bioavailability of active ingredients. While direct safety data for this compound is scarce, the extensive toxicological data available for its parent compound, rutin, and its aglycone, quercetin, suggest a generally low toxicity profile. Acetylation is a common chemical modification that can influence the absorption, metabolism, and biological activity of flavonoids. This guide synthesizes the available evidence to provide a robust, inferred safety assessment of this compound and compares it with other relevant compounds.

Toxicological Data Comparison

The following tables summarize the available quantitative toxicological data for this compound's parent compound (rutin), its aglycone (quercetin), and comparable flavonoids (hesperidin and naringenin).

Table 1: Acute, Sub-chronic, and Chronic Toxicity Data

CompoundTestSpeciesRouteLD50 / NOAELObservations
Rutin AcuteMouseIP1.51 g/kg (male), 1.49 g/kg (female)[1][2]Classified as practically non-toxic.[1][2]
Sub-chronic (13-week)RatDietaryNOAEL: 539 mg/kg/day (male), 3227 mg/kg/day (female)[3]Reduced body weight gain in males at the highest dose.[3]
Chronic (52-week)RatDietaryNOAEL: 542.4 mg/kg/day (male), 674.0 mg/kg/day (female)[1]Increased urinary calcium excretion and renal pelvis mineralization in males at the highest dose.[1]
Hesperidin AcuteRatOralLD50: 4837.5 mg/kg[2][4]Low acute toxicity.[4]
Sub-chronic (13-week)RatOralNOAEL: >1000 mg/kg[4]No significant adverse effects observed.[4]
Sub-chronic (28-day)RatOralNOAEL: 2000 mg/kg/day[5]No mortality or significant clinical signs of toxicity.[5]
Naringenin AcuteRatOralLD50: >2000 mg/kg[6]Classified as a low-risk substance.[6]
Sub-chronic (13-week)RatOralNOAEL: >1250 mg/kg/day[7]No significant toxicological changes observed.[7]

Table 2: Genotoxicity Data

CompoundAssaySystemMetabolic ActivationResult
Rutin Ames TestS. typhimuriumWith & WithoutNegative
Comet AssayMouse bone marrowIn vivoNo significant damage at lower doses; some damage at very high doses.[8]
Micronucleus TestMouse bone marrowIn vivoNegative[8]
Quercetin Ames TestS. typhimuriumWith & WithoutPositive (mutagenic activity increased with metabolic activation)
Comet AssayHepG2 cellsIn vitroGenotoxic at concentrations >10.0 µg/mL[9]
Hesperidin Ames TestS. typhimurium & E. coliWith & WithoutNegative[10]

Table 3: In Vitro Cytotoxicity Data

CompoundCell LineAssayIC50 / Cytotoxic Concentration
Rutin HepG2MTT52.7 µmol/L[11]
HepG2Trypan BlueCytotoxic at concentrations >50.0 µg/mL[9]
Quercetin HepG2Trypan BlueCytotoxic at concentrations >10.0 µg/mL[9]
VERO, MDCKMTTIC50 of 465.41 µM (VERO) and 219.44 µM (MDCK)[6]

Inferred Safety Profile of this compound

Direct toxicological data for this compound is not publicly available. However, an inferred safety profile can be constructed based on the following points:

  • Low Toxicity of the Parent Compound: Rutin demonstrates a low order of acute toxicity and a high No-Observed-Adverse-Effect Level (NOAEL) in sub-chronic and chronic studies.[1][2][3]

  • Metabolism to Quercetin: It is anticipated that this compound, like other flavonoid glycosides, will be hydrolyzed in the gastrointestinal tract, releasing its aglycone, quercetin.[6][11][12] The safety profile of quercetin is therefore relevant.

  • Effects of Acetylation: Acetylation generally increases the lipophilicity of flavonoids, which can enhance their absorption and bioavailability.[13] This increased uptake could potentially alter the toxicological profile compared to the parent glycoside. However, studies on other acetylated flavonoids have not indicated a significant increase in toxicity.

  • Genotoxicity of Quercetin: Quercetin has shown mutagenic potential in the Ames test, particularly with metabolic activation. This suggests that high concentrations of the aglycone could pose a genotoxic risk. However, in vivo studies on rutin have largely been negative for genotoxicity, indicating that the glycoside form may be protective.[8]

  • Safety Data Sheets (SDS): The available SDS for this compound do not classify it as a hazardous substance, though they also note a lack of thorough toxicological investigation.[14]

Comparison with Alternatives

This compound is primarily used as a pharmaceutical excipient to enhance the solubility and bioavailability of poorly soluble drugs.[15] Its alternatives can be categorized into other flavonoid-based enhancers and non-flavonoid excipients.

Flavonoid-Based Alternatives:

  • Hesperidin and Naringenin: These flavonoids also possess solubility-enhancing properties and have a well-documented low toxicity profile, as detailed in the tables above.[2][4][5][6][7] They are readily available from citrus sources.

  • Transglycosylated Flavonoids: Enzymatically modified flavonoids, such as α-glycosyl hesperidin, have shown significant potential in improving drug dissolution and bioavailability with no observed cytotoxicity to Caco-2 cells at relevant concentrations.[16]

Non-Flavonoid Excipients:

  • Cyclodextrins: These are widely used to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility. However, high concentrations can sometimes lead to toxicity issues.[10]

  • Polymers: Various polymers, such as povidone, polyethylene (B3416737) glycol (PEG), and EUDRAGIT® polymers, are used in techniques like solid dispersion and hot-melt extrusion to enhance drug solubility.[17][18]

  • Lipid-Based Formulations: Liposomes and lipid nanoparticles (LNPs) can encapsulate hydrophobic drugs, improving their solubility and bioavailability.[10]

The choice of a suitable alternative depends on the specific characteristics of the active pharmaceutical ingredient (API), the desired release profile, and the regulatory requirements.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
  • Principle: This method is a stepwise procedure using a limited number of animals to classify a substance into a toxicity class based on the observed mortality.

  • Procedure:

    • Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.

    • Dosing: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The substance is administered as a single oral dose via gavage.

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

    • Stepwise Procedure: The outcome of the first dose group determines the dose for the next group. If mortality is observed, the dose is lowered for the next group. If no mortality is observed, a higher dose is used.

    • Endpoint: The test allows for the classification of the substance according to the Globally Harmonised System (GHS) for chemical classification.

  • Reference: OECD Guideline for the Testing of Chemicals, No. 423.[19][20][21][22]

Bacterial Reverse Mutation Test (Ames Test - OECD 471)
  • Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The test detects gene mutations (point mutations and frameshift mutations) by the ability of a substance to cause reverse mutations, allowing the bacteria to grow on a medium deficient in the required amino acid.

  • Procedure:

    • Strains: A set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is used to detect different types of mutations.

    • Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to mimic in vivo metabolism.

    • Exposure: The tester strains are exposed to various concentrations of the test substance.

    • Plating: The treated bacteria are plated on a minimal agar (B569324) medium.

    • Incubation: Plates are incubated for 48-72 hours.

    • Endpoint: A positive result is indicated by a dose-related increase in the number of revertant colonies compared to the negative control.

  • Reference: OECD Guideline for the Testing of Chemicals, No. 471.[23][24][25][26]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product.

  • Procedure:

    • Cell Culture: Adherent or suspension cells are seeded in a 96-well plate and allowed to attach or stabilize.

    • Treatment: Cells are treated with various concentrations of the test substance for a defined period.

    • MTT Addition: MTT solution is added to each well, and the plate is incubated for 1-4 hours to allow for formazan crystal formation.

    • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

    • Endpoint: The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated.

  • Reference: General protocols for MTT assays.[3][4][9][27]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

The metabolism of this compound is inferred from the known metabolic pathways of rutin and other flavonoid glycosides. It is expected to undergo deacetylation and hydrolysis in the gastrointestinal tract.

Metabolic_Pathway Rutinose_Heptaacetate This compound Rutin Rutin Rutinose_Heptaacetate->Rutin Deacetylation (Intestinal Esterases) Quercetin Quercetin (Aglycone) Rutin->Quercetin Hydrolysis (Gut Microbiota) Conjugated_Metabolites Conjugated Metabolites (Glucuronides, Sulfates) Quercetin->Conjugated_Metabolites Phase II Metabolism (Liver, Intestine) Excretion Excretion Conjugated_Metabolites->Excretion

Inferred metabolic pathway of this compound.
General Experimental Workflow for Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the toxicity of a new chemical compound.

Experimental_Workflow cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing cluster_assessment Risk Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT, Neutral Red) Genotoxicity_in_vitro Genotoxicity Assays (e.g., Ames Test, Comet Assay) Cytotoxicity->Genotoxicity_in_vitro If non-cytotoxic Acute_Toxicity Acute Oral Toxicity (e.g., OECD 423) Genotoxicity_in_vitro->Acute_Toxicity Proceed if in vitro safety is acceptable Subchronic_Toxicity Sub-chronic Toxicity (28-day or 90-day study) Acute_Toxicity->Subchronic_Toxicity Dose-ranging Data_Analysis Data Analysis and Endpoint Determination (LD50, NOAEL) Acute_Toxicity->Data_Analysis Chronic_Toxicity Chronic Toxicity (e.g., 52-week study) Subchronic_Toxicity->Chronic_Toxicity If warranted Subchronic_Toxicity->Data_Analysis Chronic_Toxicity->Data_Analysis Safety_Evaluation Safety Evaluation and Risk Characterization Data_Analysis->Safety_Evaluation

References

A Comparative Guide to Cross-Validation of Analytical Methods for Rutinose Heptaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry for the quantitative analysis of Rutinose heptaacetate. The following sections detail the experimental protocols and performance data to assist in the selection and cross-validation of the most suitable analytical method for your research and quality control needs. While direct experimental data for this compound is not widely published, this guide leverages established methods for the closely related compound, rutin (B1680289), to provide a robust framework for method development and validation.

Data Presentation: A Comparative Analysis

The performance of HPLC and UV-Vis Spectrophotometry for the analysis of flavonoids like rutin, and by extension this compound, can be summarized by several key validation parameters. The following table provides a comparative overview of typical performance data for these two techniques.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry
**Linearity (R²) **> 0.999[1]> 0.999
Accuracy (% Recovery) 99.85% - 101.37%[1]98.92% - 100.33%[2]
Precision (% RSD) < 1.0%[1]< 2%[3]
Limit of Detection (LOD) 0.95 ng/mL[4]0.0012 µg/mL[3]
Limit of Quantification (LOQ) 3.4 µg/mL[5]0.0376 µg/mL[3]

Experimental Protocols

Detailed methodologies for both HPLC and UV-Vis Spectrophotometry are provided below. These protocols are based on established methods for rutin and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

This method provides high selectivity and sensitivity for the quantification of this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 100 mm, 1.8 µm particle size).[5]

Reagents:

Procedure:

  • Mobile Phase Preparation: A common mobile phase for flavonoid analysis is a gradient mixture of acidified water (e.g., 0.5% acetic acid) and an organic solvent like acetonitrile or methanol.[1] For a simpler isocratic method, a mixture of Methanol: Acetonitrile: Water (60:20:20) can be used.[6] The mobile phase should be filtered and degassed before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). From this stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in methanol. The final concentration should fall within the range of the calibration standards. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[1][5]

    • Injection Volume: 5 µL[1]

    • Column Temperature: 26°C[1]

    • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 257 nm is likely appropriate.[6]

  • Analysis: Inject the standard solutions and sample solutions into the HPLC system. Record the peak areas of the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

UV-Vis Spectrophotometry

This method offers a simpler and more rapid approach for the quantification of this compound, although it may be less specific than HPLC.

Instrumentation:

  • Double beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

Reagents:

  • Methanol (spectroscopic grade)

  • This compound reference standard

Procedure:

  • Determination of Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in methanol. Scan the solution over a wavelength range of 200-400 nm to determine the λmax. For the related compound rutin, the λmax in methanol is approximately 257 nm.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 100 µg/mL). From this stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve concentrations in a suitable range (e.g., 2-12 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a concentration that falls within the linear range of the assay.

  • Analysis: Measure the absorbance of the blank (methanol), standard solutions, and sample solution at the determined λmax.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its absorbance from the calibration curve.

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the two analytical methods.

CrossValidationWorkflow start Start: Prepare This compound Sample Stock hplc_analysis Analyze with Developed HPLC Method start->hplc_analysis uv_analysis Analyze with Developed UV-Vis Method start->uv_analysis hplc_results Quantitative Results (HPLC) hplc_analysis->hplc_results uv_results Quantitative Results (UV-Vis) uv_analysis->uv_results compare Compare Results (e.g., t-test, Bland-Altman) hplc_results->compare uv_results->compare conclusion Conclusion on Method Correlation and Interchangeability compare->conclusion

Caption: Workflow for cross-validation of HPLC and UV-Vis methods.

References

In Vivo Efficacy of Rutinose Heptaacetate Delivery Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rutinose heptaacetate, a derivative of the flavonoid rutin (B1680289), presents a promising therapeutic candidate due to its enhanced solubility and stability.[1] This guide provides a comparative overview of potential in vivo delivery systems for this compound. While direct comparative studies on different delivery systems for rutinose hettaacetate are not yet available in peer-reviewed literature, this document synthesizes existing knowledge on flavonoid delivery and the properties of this compound to inform future research and development. We will explore potential delivery strategies, propose experimental workflows for their evaluation, and discuss the potential mechanisms of action.

Introduction to this compound

This compound is a synthetic derivative of rutin, a naturally occurring flavonoid glycoside. The acetylation of the rutinose moiety is intended to improve the pharmacokinetic profile of the parent compound, potentially enhancing its bioavailability and therapeutic efficacy.[1] Rutin itself has demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2][3] However, its clinical application is often limited by poor water solubility and low bioavailability.[3] this compound is designed to overcome these limitations, offering a more stable and soluble alternative for therapeutic development.[1]

Potential In Vivo Delivery Systems for this compound

Given the acetylated nature of this compound, which increases its lipophilicity, several delivery systems could be explored to optimize its in vivo performance. The selection of an appropriate delivery system would depend on the target therapeutic application, the desired release profile, and the route of administration.

Table 1: Potential Delivery Systems for this compound

Delivery SystemRationale for Use with this compoundPotential AdvantagesPotential Challenges
Lipid-Based Nanocarriers (e.g., Liposomes, Solid Lipid Nanoparticles)The increased lipophilicity of this compound makes it a suitable candidate for encapsulation within lipid bilayers or matrices.- Enhanced bioavailability- Controlled release- Potential for targeted delivery- Physical and chemical stability- Scalability of production
Polymeric Nanoparticles (e.g., PLGA nanoparticles)Biodegradable polymers can encapsulate this compound, providing sustained release and protection from degradation.- Sustained drug release- Biocompatibility and biodegradability- Surface modification for targeting- Potential for burst release- Organic solvent residues
Nanoemulsions The improved solubility of this compound in organic phases makes it suitable for formulation into oil-in-water nanoemulsions. A study on rutin showed successful encapsulation in a nanoemulsion with a sustained release profile.[4]- High drug-loading capacity- Improved oral bioavailability- Ease of large-scale production- Thermodynamic instability (creaming, cracking)- Ostwald ripening
Self-Emulsifying Drug Delivery Systems (SEDDS) These isotropic mixtures of oils, surfactants, and co-solvents can form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal tract.- Enhanced oral bioavailability- Improved drug solubilization- Ease of formulation- High surfactant concentrations may cause GI irritation- Potential for drug precipitation

Proposed Experimental Workflow for In Vivo Efficacy Comparison

The following workflow is a proposed methodology for comparing the in vivo efficacy of different this compound delivery systems.

experimental_workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Evaluation (Animal Model) cluster_analysis Data Analysis & Comparison F1 Formulation of Delivery Systems (e.g., Liposomes, Nanoparticles) F2 Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) F1->F2 I1 Administration of Formulations (e.g., Oral, IV) F2->I1 I2 Pharmacokinetic Study (Blood Sampling & Analysis) I1->I2 I3 Efficacy Study (e.g., Anti-inflammatory Model) I1->I3 I4 Biodistribution Study I1->I4 I5 Toxicology Assessment I1->I5 A1 Pharmacokinetic Parameter Calculation (AUC, Cmax, T1/2) I2->A1 I3->A1 A2 Therapeutic Efficacy Assessment I3->A2 A3 Statistical Analysis A1->A3 A2->A3 A4 Selection of Optimal Delivery System A3->A4

Caption: Proposed experimental workflow for comparing in vivo efficacy.

Detailed Experimental Protocols

Pharmacokinetic Study:

  • Animal Model: Sprague-Dawley rats (n=6 per group).

  • Administration: A single dose of this compound (e.g., 50 mg/kg) in different formulations administered orally or intravenously. A control group would receive the free compound.

  • Blood Sampling: Blood samples (approx. 0.2 mL) collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Sample Analysis: Plasma concentrations of rutinose hettaacetate and its potential metabolites determined by a validated HPLC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and T1/2 (Half-life) to be calculated using non-compartmental analysis.

Anti-Inflammatory Efficacy Study (LPS-Induced Acute Lung Injury Model):

  • Animal Model: C57BL/6 mice (n=8 per group).

  • Induction of Injury: Mice administered with lipopolysaccharide (LPS) via intratracheal instillation.

  • Treatment: Different formulations of this compound administered (e.g., intraperitoneally) one hour before LPS challenge.

  • Outcome Measures:

    • Bronchoalveolar lavage fluid (BALF) analysis for total and differential cell counts and pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) using ELISA.

    • Lung tissue histology for assessment of inflammation and injury.

    • Measurement of oxidative stress markers (e.g., malondialdehyde, superoxide (B77818) dismutase) in lung tissue.

  • Data Analysis: Statistical comparison between treatment groups and the LPS-only control group.

Potential Signaling Pathway Modulation

Rutin and its derivatives are known to exert their anti-inflammatory effects through the modulation of various signaling pathways. It is hypothesized that this compound may act on similar pathways, such as the NF-κB signaling pathway, which is a key regulator of inflammation.

signaling_pathway cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Inflammation Upregulates Gene Expression RutinoseHeptaacetate This compound RutinoseHeptaacetate->IKK Inhibits RutinoseHeptaacetate->NFkB Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound holds significant promise as a therapeutic agent, and the development of effective in vivo delivery systems is crucial for realizing its clinical potential. While direct comparative data is currently lacking, this guide provides a framework for future research. The proposed experimental workflow and exploration of potential mechanisms of action are intended to accelerate the investigation and optimization of this compound formulations. Future studies should focus on head-to-head comparisons of different delivery systems to identify the most promising candidates for specific therapeutic applications.

References

A Comparative Analysis of Rutinose Heptaacetate and Other Permeation Enhancers on Cell Membrane Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enhancing the oral bioavailability of poorly permeable drugs, the selection of an appropriate permeation enhancer is a critical decision. This guide provides a comparative analysis of Rutinose heptaacetate against two well-characterized enhancers: Sodium Caprate (a medium-chain fatty acid) and Salcaprozate Sodium (SNAC), an acylated amino acid derivative. Due to a lack of direct experimental data on this compound's specific interactions with cell membranes, this guide utilizes data from its parent compound, rutin (B1680289), and discusses the potential implications of its hepta-acetylation.

Mechanisms of Action: A Head-to-Head Comparison

The primary mechanisms by which permeation enhancers facilitate drug absorption across cellular barriers, such as the intestinal epithelium, involve the modulation of either the paracellular pathway (between cells) or the transcellular pathway (through cells).

This compound (Hypothesized Mechanism):

Direct experimental data on the specific membrane interaction of this compound is currently unavailable in the scientific literature. However, based on studies of its parent compound, rutin, and the known effects of acetylation, a likely mechanism can be proposed. Rutin has been shown to enhance intestinal barrier function by increasing the expression of tight junction proteins, which would suggest a strengthening of the paracellular barrier rather than its disruption for enhanced permeation[1][2][3].

Conversely, the acetylation of flavonoids is known to increase their lipophilicity[4][5][6]. This chemical modification would likely alter the interaction of the molecule with the cell membrane, favoring partitioning into the lipid bilayer. Increased lipophilicity could lead to an enhanced transcellular permeation of co-administered drugs by fluidizing the cell membrane. Therefore, this compound may exhibit a dual mechanism, though further experimental validation is required.

Sodium Caprate (C10):

Sodium Caprate, a medium-chain fatty acid, is a well-established permeation enhancer that primarily acts on the paracellular pathway. It has been demonstrated to transiently open the tight junctions between epithelial cells, leading to an increase in paracellular permeability[2]. This effect is associated with a reduction in Transepithelial Electrical Resistance (TEER), a key indicator of tight junction integrity. Additionally, Sodium Caprate can increase membrane fluidity, suggesting a potential for enhancing transcellular transport as well[2][7].

Salcaprozate Sodium (SNAC):

SNAC is a novel permeation enhancer with a primary mechanism centered on enhancing transcellular absorption. It forms non-covalent complexes with drug molecules, increasing their lipophilicity and facilitating their transport across the epithelial cells[8][9]. In the specific case of oral semaglutide, SNAC has also been shown to create a localized high-pH environment in the stomach, which protects the drug from enzymatic degradation[8]. While some studies suggest SNAC can fluidize the cell membrane, its effect on tight junctions and the paracellular pathway is considered minimal at therapeutic concentrations[7][9].

Quantitative Comparison of Permeation Enhancer Performance

The following table summarizes the quantitative effects of Rutin (as a proxy for this compound), Sodium Caprate, and SNAC on key parameters of cell membrane permeability, based on in vitro studies using Caco-2 cell monolayers.

ParameterRutinSodium Caprate (C10)Salcaprozate Sodium (SNAC)
Primary Mechanism Tight Junction Enhancement (Paracellular)Tight Junction Opening (Paracellular) & Membrane Fluidization (Transcellular)Increased Lipophilicity & Transcellular Transport
Effect on TEER Increase[1][2]Decrease[2][7]No significant change at non-cytotoxic concentrations[7]
Effect on Paracellular Permeability Decrease[1][2]Increase[2][7]No significant increase[7]
Effect on Membrane Fluidity Minimal effect, localizes at the polar interface[10]Increase[2]Increase[8]
Effect on Tight Junction Protein Expression Upregulates ZO-2, occludin, claudin-3[1][2]Reorganization of TJ proteins[7]Affects claudin-5 localization only at high concentrations[7]
Cytotoxicity Low cytotoxicity reported for rutin derivatives[5]Minor epithelial damage at effective concentrations[2]Less potent in inducing cellular changes compared to C10[7]

Experimental Protocols

Caco-2 Cell Monolayer Permeability Assay:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.

  • TEER Measurement: The integrity of the cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER) using an epithelial volt-ohm meter. A stable TEER value indicates a confluent and healthy monolayer.

  • Permeability Study:

    • The test compound (e.g., a poorly permeable drug) and the permeation enhancer (this compound, Sodium Caprate, or SNAC) are added to the apical (AP) side of the Transwell®.

    • Samples are collected from the basolateral (BL) side at various time points.

    • The concentration of the test compound in the BL samples is quantified using a suitable analytical method (e.g., HPLC-MS/MS).

  • Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated to quantify the rate of permeation across the cell monolayer.

  • Lucifer Yellow Flux: To assess the integrity of the paracellular pathway, the flux of a fluorescent marker, Lucifer Yellow, from the AP to the BL side is measured. An increased flux indicates the opening of tight junctions.

Membrane Fluidity Assay:

  • Cell Preparation: Caco-2 cells are cultured to confluency in a suitable plate format.

  • Fluorescent Probe Labeling: The cells are incubated with a lipophilic fluorescent probe (e.g., Laurdan or 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH)) that incorporates into the cell membrane.

  • Treatment: The cells are then treated with the respective permeation enhancers.

  • Fluorescence Anisotropy/Polarization Measurement: Changes in the fluorescence anisotropy or polarization of the probe are measured using a fluorescence spectrophotometer or plate reader. A decrease in fluorescence anisotropy/polarization indicates an increase in membrane fluidity.

Visualizing the Mechanisms of Action

The following diagrams illustrate the proposed or established signaling pathways and experimental workflows.

G cluster_Rutin This compound (Hypothesized) cluster_C10 Sodium Caprate (C10) cluster_SNAC Salcaprozate Sodium (SNAC) Rutinose_Heptaacetate This compound Membrane_Fluidity Increased Membrane Fluidity Rutinose_Heptaacetate->Membrane_Fluidity Increased Lipophilicity Transcellular_Permeation Enhanced Transcellular Permeation Membrane_Fluidity->Transcellular_Permeation Sodium_Caprate Sodium Caprate Tight_Junctions Tight Junction Opening Sodium_Caprate->Tight_Junctions Membrane_Fluidity_C10 Increased Membrane Fluidity Sodium_Caprate->Membrane_Fluidity_C10 Paracellular_Permeation Enhanced Paracellular Permeation Tight_Junctions->Paracellular_Permeation Transcellular_Permeation_C10 Enhanced Transcellular Permeation Membrane_Fluidity_C10->Transcellular_Permeation_C10 SNAC SNAC Drug_Complex Drug-SNAC Complex SNAC->Drug_Complex Increased_Lipophilicity Increased Lipophilicity Drug_Complex->Increased_Lipophilicity Transcellular_Permeation_SNAC Enhanced Transcellular Permeation Increased_Lipophilicity->Transcellular_Permeation_SNAC G start Start: Caco-2 cells seeded on Transwell inserts culture Culture for 21-25 days (Monolayer formation) start->culture teer_check Measure TEER (Verify monolayer integrity) culture->teer_check treatment Add Drug + Enhancer to Apical side teer_check->treatment Stable TEER sampling Sample from Basolateral side at different time points treatment->sampling ly_flux Measure Lucifer Yellow Flux (Assess Paracellular Permeability) treatment->ly_flux analysis Quantify Drug Concentration (e.g., HPLC-MS/MS) sampling->analysis papp Calculate Apparent Permeability Coefficient (Papp) analysis->papp

References

Safety Operating Guide

Proper Disposal of Rutinose Heptaacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, Rutinose heptaacetate is not classified as a hazardous substance according to current Safety Data Sheets (SDS). However, proper laboratory disposal procedures must be followed to ensure safety and regulatory compliance. This guide provides detailed steps for the appropriate disposal of this compound in a laboratory setting.

Personnel handling this compound should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance, as local regulations may vary. A fundamental principle of laboratory safety is to have a waste disposal plan in place before beginning any experimental work.[1]

Immediate Safety and Handling

While this compound is not considered hazardous, prudent laboratory practices should be observed at all times.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[2]

  • Ventilation: Handle the compound in a well-ventilated area to avoid the inhalation of dust particles.[2]

  • Spill Response: In the event of a spill, prevent further leakage if it is safe to do so.[2] Avoid the entry of the substance into drains.[2] Collect the spilled material using appropriate tools and place it in a designated waste container.

Disposal of Unused or Waste this compound

The primary route for the disposal of non-hazardous chemical waste is through segregation from hazardous materials and consultation with institutional EHS for approved disposal pathways.

Step-by-Step Disposal Procedure:

  • Segregation: Collect waste this compound separately from any hazardous materials. Combining non-hazardous and hazardous waste will necessitate treating the entire mixture as hazardous, leading to increased disposal costs.[3]

  • Containerization: Place the waste solid in a clearly labeled, sealed container. The container should be in good condition and compatible with the chemical.

  • Labeling: Label the waste container as "Non-hazardous waste: this compound". Include the chemical formula (C₂₆H₃₆O₁₇) and any other institutional identifiers.

  • Consult EHS: Contact your institution's EHS office to determine the appropriate final disposal method. Options may include:

    • Solid Waste Stream: For solid, non-hazardous chemicals, some institutions may permit disposal directly into an external dumpster, bypassing internal laboratory trash to prevent confusion for custodial staff.[4]

    • Sanitary Sewer: Disposal down the drain is generally not recommended for solid chemicals and should only be done with explicit approval from EHS, as it may be prohibited by local regulations.[4][5]

  • Documentation: Maintain a log of all chemical waste disposal, in line with good laboratory practice and any institutional requirements.

Disposal of Empty Containers

Containers that have held this compound can typically be disposed of as regular laboratory trash after proper cleaning.

  • Emptying: Ensure the container is completely empty of any residual powder.

  • Defacing: Remove or completely obscure the original chemical label to prevent any misidentification.[6]

  • Disposal: Place the empty, defaced container in the designated receptacle for non-hazardous laboratory glass or plastic waste.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₂₆H₃₆O₁₇
Molecular Weight 620.56 g/mol
Appearance White to light yellow crystalline powder
Melting Point 166-170 °C
Purity ≥ 98%

Experimental Protocols

As this document pertains to disposal procedures, there are no experimental protocols to report.

Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Initial Handling cluster_disposal Disposal Path cluster_container Empty Container Disposal A Identify this compound Waste B Consult Safety Data Sheet (SDS) A->B C Confirm 'Non-Hazardous' Classification B->C D Segregate from Hazardous Waste C->D I Empty Container of All Residue C->I E Package in Labeled Container D->E F Consult Institutional EHS Policy E->F G Dispose in Designated Non-Hazardous Solid Waste Stream F->G Solid Waste Approved H Dispose via Sanitary Sewer (Requires Specific EHS Approval) F->H Sewer Disposal Approved J Deface or Remove Original Label I->J K Dispose in Regular Lab Trash J->K

Caption: Decision workflow for this compound disposal.

References

Personal protective equipment for handling Rutinose heptaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Rutinose heptaacetate (CAS 29202-64-0). The information is intended to supplement, not replace, your institution's standard safety procedures and a thorough review of the full Safety Data Sheet (SDS).

Immediate Safety Information

This compound is a white to light yellow crystalline powder.[1] While not classified as a hazardous material for transport, adherence to standard laboratory safety protocols is essential to minimize risk.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles with side shieldsMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hands Chemical-impermeable glovesNitrile or neoprene gloves are recommended for handling non-hazardous powders. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated.
Body Laboratory CoatA standard laboratory coat should be worn to protect against incidental contact.
Respiratory NIOSH-approved respirator (if necessary)A respirator is not typically required when handling in a well-ventilated area. However, if dust formation is unavoidable or if working in an area with poor ventilation, a NIOSH-approved particulate respirator (e.g., N95) or an air-purifying respirator with an organic vapor cartridge may be necessary based on a risk assessment.
Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] Do not rub the eyes.
Skin Contact Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water.[2] Seek medical attention if irritation develops or persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Operational Plan for Handling

A systematic approach to handling this compound will ensure safety and maintain the integrity of the compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A laboratory fume hood is recommended, especially when transferring large quantities or when there is a potential for dust generation.[2]

  • Designated Area: Establish a designated area for handling and weighing this compound to prevent cross-contamination.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the designated handling area is clean and free of clutter.

    • Verify that an emergency eyewash station and safety shower are readily accessible.

    • Don all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Use a weigh boat or appropriate container to measure the desired amount of this compound.

    • Handle the powder gently to minimize the creation of airborne dust.

    • If transferring to a solution, add the powder to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Securely close the primary container of this compound.

    • Clean the handling area and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of cleaning materials as chemical waste.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles, then lab coat).

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

Waste Segregation
  • Solid Waste: All solid waste contaminated with this compound, including weigh boats, contaminated paper towels, and used gloves, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour solutions down the drain.[2]

  • Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the empty container can be disposed of in the regular trash after defacing the label.

Disposal Method
  • All chemical waste containing this compound should be disposed of through a licensed chemical waste disposal company.[3] The recommended disposal method is controlled incineration.[3]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area 1. Prepare Handling Area don_ppe 2. Don PPE prep_area->don_ppe weigh 3. Weigh Rutinose Heptaacetate don_ppe->weigh transfer 4. Transfer to Reaction/Solution weigh->transfer clean_area 5. Clean Work Area transfer->clean_area doff_ppe 6. Doff PPE clean_area->doff_ppe wash_hands 7. Wash Hands doff_ppe->wash_hands segregate_waste 8. Segregate Solid & Liquid Waste wash_hands->segregate_waste dispose_waste 9. Dispose via Licensed Contractor segregate_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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